(R)-(1-Bromoethyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
[(1R)-1-bromoethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br/c1-7(9)8-5-3-2-4-6-8/h2-7H,1H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRUGYDDEMGVDY-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties and Applications of (R)-(1-Bromoethyl)benzene
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the core physical properties, spectral characteristics, and key synthetic applications of the chiral reagent, (R)-(1-Bromoethyl)benzene.
Introduction: A Versatile Chiral Building Block
This compound, a member of the halogenated monoaromatic hydrocarbon class, is a crucial intermediate in modern organic synthesis.[1] Its significance stems from the presence of a stereogenic center at the benzylic position, making it a valuable precursor for the enantioselective synthesis of complex molecules, particularly in the pharmaceutical and polymer science industries.[2] The molecule's structure, featuring a bromine atom and a methyl group on the same chiral carbon attached to a phenyl ring, imparts a unique reactivity profile, primarily centered around nucleophilic substitution and its utility as an initiator in controlled radical polymerization processes.[3][4] This guide provides an in-depth analysis of its physical and spectral properties, safe handling procedures, and validated experimental protocols for its application.
Physicochemical Properties
This compound is typically a colorless to pale yellow or brownish liquid with a characteristic aromatic odor.[2][4] Its physical properties are summarized in the table below. It is important to note that the individual enantiomers, (R)- and (S)-(1-bromoethyl)benzene, possess identical physical properties such as boiling point and solubility in achiral solvents; their distinguishing characteristic is the direction in which they rotate plane-polarized light.[3]
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉Br | [5] |
| Molecular Weight | 185.06 g/mol | [5] |
| Appearance | Clear colorless to yellow/brownish liquid | [1][2][4] |
| Boiling Point | 94 °C at 16 mmHg (21 hPa) | [1][5] |
| Melting Point | -65 °C | [5][6] |
| Density | 1.356 g/mL at 25 °C | [5][7] |
| Refractive Index (n20/D) | 1.56 | [5][7] |
| Solubility | Soluble in alcohol, ether, and benzene.[5][8][9] Insoluble in water.[10] | |
| Vapor Density | 6.4 | [3] |
| Flash Point | 82 °C (179.6 °F) - closed cup | [7][11] |
Structural and Spectral Characterization
A thorough understanding of the spectral properties of this compound is essential for reaction monitoring and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides distinct signals for the protons in the molecule. The methine proton (CH-Br) is expected to appear as a quartet due to coupling with the methyl protons. The methyl protons (CH₃) will appear as a doublet, coupled to the methine proton. The aromatic protons on the benzene ring will typically appear as a multiplet in the aromatic region of the spectrum.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the methyl carbon, the chiral methine carbon attached to the bromine, and the aromatic carbons. The carbon atom bonded to the bromine will be significantly shifted downfield.
Infrared (IR) Spectroscopy
The IR spectrum of (1-Bromoethyl)benzene displays characteristic absorption bands that confirm its structural features. Key peaks include those corresponding to C-H stretching from the aromatic ring and the alkyl chain, C=C stretching from the benzene ring, and the C-Br stretching frequency.[12]
Mass Spectrometry (MS)
Mass spectrometry of (1-Bromoethyl)benzene reveals a characteristic fragmentation pattern. The molecular ion peak would be observed, along with a prominent peak corresponding to the loss of the bromine atom, resulting in a stable benzylic carbocation.[7][11]
Safety and Handling
This compound is a combustible liquid and is classified as a skin and serious eye irritant.[13][14] It may also cause respiratory irritation.[13]
-
GHS Hazard Statements: H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[14]
-
Precautionary Statements: P210 (Keep away from heat/sparks/open flames/hot surfaces), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[14]
Handling: Handle in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[15] Store in a cool, dry place away from oxidizing agents, with the container tightly sealed under an inert atmosphere, as the compound can be moisture-sensitive.[9][11][13]
Applications in Organic Synthesis
The utility of this compound is most pronounced in reactions where stereochemical control is paramount. It is a key initiator in Atom Transfer Radical Polymerization (ATRP) and a versatile reagent in asymmetric synthesis.[2]
Initiator for Atom Transfer Radical Polymerization (ATRP)
This compound is an effective initiator for the controlled radical polymerization of vinyl monomers, such as styrene. The ATRP mechanism allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[1] The process relies on the reversible activation of the carbon-bromine bond by a transition metal catalyst, typically a copper(I) complex.[14]
This protocol describes a typical lab-scale ATRP of styrene initiated by (1-Bromoethyl)benzene.[1]
-
Catalyst and Ligand Preparation: In a Schlenk flask under an inert atmosphere (e.g., Argon), add CuBr (1 equivalent) and 2,2'-bipyridine (dNbpy) (2 equivalents).
-
Degassing: Seal the flask and subject it to several cycles of vacuum and backfilling with inert gas to ensure an oxygen-free environment.
-
Addition of Initiator and Monomer: Add degassed (1-Bromoethyl)benzene (1 equivalent) and degassed styrene monomer (e.g., 100 equivalents) to the flask via a degassed syringe.
-
Polymerization: Place the sealed flask in a preheated oil bath at a controlled temperature (e.g., 110 °C) and stir.[15]
-
Monitoring: Track the reaction progress by periodically taking aliquots and analyzing for monomer conversion using ¹H NMR or Gas Chromatography (GC).
-
Termination and Purification: Once the desired conversion is achieved, quench the reaction by exposing the mixture to air. Dilute with an appropriate solvent like THF and pass through a neutral alumina column to remove the copper catalyst.
-
Polymer Precipitation: Precipitate the resulting polymer by slowly adding the solution to a large excess of a non-solvent, such as cold methanol, with vigorous stirring.
-
Isolation: Collect the bromine-terminated polystyrene by filtration, wash with the non-solvent, and dry under vacuum.
Caption: Workflow for ATRP of Styrene.
Reagent in Asymmetric Esterification
The chiral nature of this compound allows it to be used in asymmetric esterification reactions, often in the presence of a chiral catalyst, to produce optically active esters.
This generalized protocol outlines the steps for an asymmetric esterification.
-
Reactant Preparation: In a dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid (1 equivalent), an alcohol (1.2 equivalents), and a chiral catalyst (e.g., a chiral N-heterocyclic carbene or guanidine, 0.1 equivalents) in a suitable anhydrous solvent (e.g., DCM or toluene).
-
Addition of Reagent: Add this compound (1.1 equivalents) to the solution.
-
Reaction: Stir the mixture at a controlled temperature (e.g., room temperature) until the reaction is complete, as monitored by TLC or LC-MS.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography to isolate the enantioenriched ester.
Caption: Workflow for Asymmetric Esterification.
Conclusion
This compound stands out as a synthetically valuable chiral reagent. Its well-defined physical and spectral properties, combined with its predictable reactivity, make it an indispensable tool for chemists in both academic and industrial settings. A thorough understanding of its characteristics and adherence to proper handling protocols are paramount to leveraging its full potential in the stereoselective synthesis of advanced materials and pharmaceutically active compounds.
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(R)-(1-Bromoethyl)benzene chemical structure and stereochemistry
An In-depth Technical Guide to (R)-(1-Bromoethyl)benzene: Structure, Stereochemistry, and Synthetic Applications
Introduction
This compound is a chiral organobromine compound of significant interest in modern organic synthesis. Its structure, featuring a stereocenter at the benzylic position, makes it a valuable building block for the stereoselective synthesis of a wide array of more complex molecules.[1][2] This guide, intended for researchers and professionals in drug development and fine chemical synthesis, provides a comprehensive overview of the molecule's core chemical principles, from its precise three-dimensional structure to its reactivity and applications. As a versatile synthetic intermediate, its utility is prominent in the preparation of chiral ligands, catalysts, and active pharmaceutical ingredients (APIs), where specific stereoisomers are often crucial for biological activity.[2][3]
Molecular Structure and Nomenclature
The foundational identity of any chemical entity begins with its structure and systematic naming. This compound's structure is defined by a benzene ring attached to an ethyl group, with a bromine atom substituting a hydrogen on the carbon directly bonded to the ring (the α-carbon or benzylic carbon).
-
IUPAC Name: (1R)-1-bromo-1-phenylethane[4]
Common Synonyms: (+)-[(R)-1-Bromoethyl]benzene, (R)-α-Methylbenzyl bromide, (R)-1-Phenylethyl bromide.[4][6][8]
Caption: 2D representation of this compound.
The Essence of Chirality: Stereochemistry of this compound
The synthetic utility of this compound is intrinsically linked to its stereochemistry. The benzylic carbon atom is bonded to four different groups: a bromine atom, a phenyl group, a methyl group, and a hydrogen atom.[1] This arrangement creates a chiral center, meaning the molecule is non-superimposable on its mirror image, the (S)-enantiomer.
Cahn-Ingold-Prelog (CIP) Priority Assignment
The absolute configuration of a stereocenter is unambiguously assigned as either (R) or (S) using the Cahn-Ingold-Prelog (CIP) priority rules.[9][10] This system is fundamental to communicating the precise three-dimensional structure of chiral molecules.
Assignment Protocol:
-
Prioritize Substituents: Each of the four groups attached to the chiral center is assigned a priority based on the atomic number of the atom directly bonded to the center. Higher atomic numbers receive higher priority.[1][9]
-
Priority 1: Bromine (Br, atomic number 35)
-
Priority 2: Phenyl group (-C₆H₅, the carbon atom is atomic number 6)
-
Priority 3: Methyl group (-CH₃, the carbon atom is atomic number 6)
-
Priority 4: Hydrogen (H, atomic number 1)
-
Tie-breaking: When two atoms are identical (like the two carbons), we move to the next atoms along the chain until a point of difference is found. The phenyl carbon is attached to other carbons, while the methyl carbon is attached to hydrogens. Thus, the phenyl group outranks the methyl group.
-
-
Orient the Molecule: The molecule is oriented in space so that the lowest-priority group (Priority 4, Hydrogen) is pointing away from the observer.[1][11]
-
Determine Configuration: With the molecule correctly oriented, the direction from Priority 1 to 2 to 3 is traced.
Caption: Cahn-Ingold-Prelog (CIP) priority assignment for this compound.
Enantiomers possess identical physical properties such as boiling point and density but differ in their interaction with plane-polarized light; one enantiomer will rotate the light in a clockwise direction (+), while the other will rotate it by an equal magnitude in the opposite direction (-).[1]
Physicochemical Properties
A clear understanding of a compound's physical properties is essential for its handling, purification, and use in reactions.
| Property | Value | Source |
| Appearance | Colorless liquid | [12][13] |
| Boiling Point | 94 °C at 16 mmHg | [1][14] |
| Melting Point | -65 °C | [1][15] |
| Density | 1.356 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.56 | [14] |
| Solubility | Soluble in alcohol, ether, and benzene; insoluble in water. | [1][12][14] |
Stereoselective Synthesis
While racemic (±)-(1-Bromoethyl)benzene can be synthesized via methods like the hydrobromination of styrene or radical bromination of ethylbenzene, obtaining the enantiomerically pure (R)-form requires a stereoselective approach.[1] A common and reliable strategy is the stereospecific conversion of a chiral precursor, such as (S)-1-phenylethanol. The reaction described below, an Appel-type bromination, typically proceeds with an inversion of stereochemistry, a hallmark of the Sₙ2 mechanism.
Experimental Protocol: Synthesis from (S)-1-Phenylethanol
This protocol details the conversion of (S)-1-phenylethanol to this compound using triphenylphosphine (PPh₃) and a bromine source like 1,2-dibromo-1,1,2,2-tetrachloroethane (DBTCE), which forms the reactive brominating agent in situ.
Causality: The choice of PPh₃ and a halogen source is critical. PPh₃ is an excellent oxygen scavenger. It reacts with the bromine source to form a phosphonium bromide intermediate. The alcohol's hydroxyl group then attacks the phosphorus, making it a good leaving group. The subsequent backside attack by the bromide ion on the activated carbon center ensures a clean inversion of configuration, transforming the (S)-alcohol into the (R)-bromide.
Step-by-Step Methodology:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1.1 eq.) in anhydrous dichloromethane (DCM) in an oven-dried flask at room temperature (20 °C).[5]
-
Activator Addition: Add a solution of 1,2-dibromo-1,1,2,2-tetrachloroethane (DBTCE) (1.1 eq.) in anhydrous DCM dropwise to the PPh₃ solution. A white colloidal mixture will form. Stir for 2-5 minutes.[5]
-
Substrate Addition: Add a solution of (S)-1-phenylethanol (1.0 eq.) in anhydrous DCM dropwise to the mixture over 2 minutes. The reaction mixture should become a colorless solution.[5]
-
Reaction Completion: Stir the resulting solution for an additional 5-10 minutes at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product directly by flash column chromatography on silica gel.[5]
-
Elute with petroleum ether or a suitable mixture of petroleum ether/ethyl acetate to isolate the pure this compound.[5]
-
The byproduct, triphenylphosphine oxide, is more polar and will elute later.
-
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (e.e.) using chiral HPLC or GC.
Caption: Workflow for the synthesis of this compound.
Reactivity and Key Applications
The synthetic power of this compound stems from the reactivity of the C-Br bond at the benzylic position. This position is activated towards both nucleophilic substitution and radical formation due to the stabilizing influence of the adjacent phenyl ring.
Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2)
This compound can undergo nucleophilic substitution through both Sₙ1 and Sₙ2 pathways, with the operative mechanism depending on the nucleophile, solvent, and reaction conditions.[16][17]
-
Sₙ2 Reaction: With strong, unhindered nucleophiles in aprotic polar solvents, the reaction proceeds via a concerted, single-step mechanism. The nucleophile attacks the carbon atom from the side opposite the bromine leaving group, resulting in a predictable inversion of stereochemistry . This transforms the (R)-reactant into an (S)-product, making it a powerful tool for stereocontrolled synthesis.[16][18]
-
Sₙ1 Reaction: In polar, protic solvents (like methanol or water) and with weaker nucleophiles, the reaction may proceed through an Sₙ1 mechanism.[17] This involves the formation of a planar benzylic carbocation intermediate. The subsequent attack by the nucleophile can occur from either face of the carbocation, leading to a mixture of (R) and (S) products, resulting in racemization .[17]
Controlled Radical Polymerization (CRP)
This compound serves as an effective initiator in Atom Transfer Radical Polymerization (ATRP).[14] The C-Br bond can be homolytically cleaved by a transition metal catalyst (e.g., a copper complex) to generate a benzylic radical. This radical initiates the polymerization of monomers like styrene, and the process is controlled, allowing for the synthesis of polymers with well-defined molecular weights and narrow dispersity.[1][14]
Intermediate in Asymmetric Synthesis
As a chiral electrophile, this compound is a cornerstone for introducing the (R)-1-phenylethyl moiety into target molecules. This is crucial in the pharmaceutical and agrochemical industries, where it is used to synthesize enantiomerically pure compounds, chiral ligands, and catalysts.[2]
Spectroscopic Characterization
Standard spectroscopic methods are used to confirm the structure and purity of this compound.
-
¹H NMR: The proton nuclear magnetic resonance spectrum is characteristic. Key signals include a multiplet for the aromatic protons (typically ~7.3 ppm), a quartet for the benzylic proton (-CHBr, ~5.2 ppm), and a doublet for the methyl protons (-CH₃, ~2.0 ppm).[19] The coupling between the benzylic and methyl protons gives rise to the quartet and doublet splitting pattern.
-
¹³C NMR: The carbon spectrum will show distinct signals for the methyl carbon, the benzylic carbon, and the unique carbons of the phenyl ring.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak and a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio).
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic C-H stretching frequencies for the aromatic and aliphatic groups, as well as C=C stretching for the benzene ring.[8]
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Storage: Store in a cool, well-ventilated place, away from direct sunlight and oxidizing materials.[4] The compound is a combustible liquid.
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Spectroscopic data for (R)-(1-Bromoethyl)benzene (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of (R)-(1-Bromoethyl)benzene
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the key spectroscopic data for this compound (C₈H₉Br), a valuable chiral building block in organic synthesis and pharmaceutical development. As a Senior Application Scientist, my objective is not merely to present data but to provide a field-proven perspective on why specific experimental choices are made and how to interpret the resulting spectra with a high degree of confidence. This document is structured to serve as a practical reference for researchers, scientists, and drug development professionals, emphasizing the self-validating nature of a multi-technique spectroscopic approach.
Introduction to this compound
This compound is a halogenated aromatic compound featuring a chiral center at the benzylic position.[1] Its molecular structure dictates a unique spectroscopic fingerprint, which is essential for identity confirmation, purity assessment, and quality control. The accurate characterization of this molecule is paramount, as its stereochemistry can be critical in asymmetric synthesis and for the biological activity of downstream products. This guide will detail the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Key Features
The structure consists of a benzene ring attached to an ethyl group, with a bromine atom and a methyl group on the alpha-carbon. This arrangement gives rise to distinct signals in various spectroscopic analyses.
Caption: Molecular structure of (1-Bromoethyl)benzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy
Expertise & Experience: The 'Why'
¹H NMR is the primary technique for confirming the identity and purity of (1-Bromoethyl)benzene. We anticipate three distinct sets of signals: the aromatic protons, the benzylic methine proton (Hα), and the methyl protons (Hβ). The choice of solvent is critical; Deuterated chloroform (CDCl₃) is the standard choice as it is chemically inert, has a low boiling point for easy removal, and its residual solvent peak (δ ≈ 7.26 ppm) rarely interferes with the aromatic signals of the analyte.[2] A typical spectrometer frequency of 300 MHz or higher is sufficient to resolve the expected splitting patterns.
Experimental Protocol: A Self-Validating System
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of CDCl₃. For quantitative purposes, an internal standard such as tetramethylsilane (TMS) can be added, although modern spectrometers can reference the residual solvent peak.
-
Instrument Setup: Use a standard 5 mm NMR tube. The instrument should be properly tuned and shimmed to ensure high resolution and symmetrical peak shapes.
-
Acquisition Parameters:
-
Spectrometer Frequency: 300-500 MHz.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans are typically adequate for a sample of this concentration.
-
Spectral Analysis and Data Interpretation
The ¹H NMR spectrum provides a wealth of information through chemical shift, integration, and signal splitting (multiplicity).
| Proton Assignment | Chemical Shift (δ) ppm | Integration | Multiplicity | Coupling Constant (J) Hz | Rationale for Assignment |
| Aromatic (C₆H₅) | ~7.25 - 7.38 | 5H | Multiplet (m) | - | Protons on the benzene ring are deshielded by the ring current, appearing in the characteristic aromatic region.[3][4] |
| Benzylic Methine (CH-Br) | ~5.17 | 1H | Quartet (q) | ~6.9 Hz | This proton is adjacent to a methyl group (3 protons), resulting in a quartet (n+1 = 3+1 = 4). It is significantly deshielded by the adjacent electronegative bromine atom and the phenyl ring.[4] |
| Methyl (CH₃) | ~2.00 | 3H | Doublet (d) | ~6.9 Hz | These protons are adjacent to the single benzylic proton, resulting in a doublet (n+1 = 1+1 = 2). The coupling constant must reciprocally match that of the benzylic methine proton.[4][5] |
Trustworthiness: The reciprocal nature of the coupling constants (J) between the methine and methyl protons provides an internal validation of the assignments. A typical J-value for vicinal protons on an acyclic sp³-sp³ system is 6-8 Hz, which aligns perfectly with the observed data.[6]
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(R)-(1-Bromoethyl)benzene: A Guide to Chirality, Stereoselective Synthesis, and Optical Rotation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-(1-Bromoethyl)benzene is a vital chiral building block in modern organic synthesis, particularly in the development of enantiomerically pure pharmaceuticals and agrochemicals.[1] Its single stereocenter makes it an ideal starting material for introducing chirality into larger, more complex molecules. This guide provides an in-depth examination of the principles governing its chirality and optical activity. We will explore the stereoselective synthesis of the (R)-enantiomer, detail the theoretical and practical aspects of measuring its optical rotation via polarimetry, and discuss its applications in asymmetric synthesis. This document is intended to serve as a comprehensive technical resource, blending foundational theory with actionable experimental protocols for professionals in the chemical and pharmaceutical sciences.
The Imperative of Chirality in Drug Development
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug development.[2] Enantiomers, the two mirror-image forms of a chiral molecule, can have identical physical properties in an achiral environment but often exhibit profoundly different pharmacological and toxicological effects in the chiral environment of the human body.[3] One enantiomer may provide the desired therapeutic effect, while the other could be inactive or, in some well-known cases, harmful. Consequently, the ability to selectively synthesize a single enantiomer is a cornerstone of modern pharmaceutical chemistry. This compound, with its defined stereochemistry, serves as a key precursor for building such single-enantiomer active pharmaceutical ingredients (APIs).[1]
The Cahn-Ingold-Prelog (CIP) system is used to assign the absolute configuration of a stereocenter as either (R) (from the Latin rectus, for right) or (S) (from the Latin sinister, for left). For (1-Bromoethyl)benzene, the priority of the groups attached to the chiral carbon is: Bromine > Benzene ring > Methyl group > Hydrogen. In the (R)-enantiomer, when the lowest priority group (hydrogen) is pointing away, the path from the highest to the lowest priority group is clockwise.[4]
Stereoselective Synthesis of this compound
Achieving high enantiomeric purity is the primary goal in the synthesis of this compound. This is typically accomplished not by direct asymmetric bromination, but by starting with an enantiomerically pure precursor, most commonly (S)-1-phenylethanol. The conversion proceeds via a nucleophilic substitution reaction that inverts the stereocenter.
The Precursor: Enantiopure (S)-1-Phenylethanol
The synthesis of the target molecule hinges on obtaining its precursor alcohol in high enantiomeric excess (ee). While asymmetric reduction of the prochiral ketone, acetophenone, is a primary industrial method, enzymatic kinetic resolution of racemic 1-phenylethanol offers a highly selective and environmentally benign alternative.[5][6]
-
Asymmetric Reduction: Catalytic hydrogenation of acetophenone using chiral catalysts (e.g., Noyori-type ruthenium catalysts) can directly yield (S)-1-phenylethanol with excellent enantioselectivity.[7]
-
Enzymatic Kinetic Resolution: This technique uses an enzyme, such as a lipase (e.g., Novozyme 435), to selectively acylate one enantiomer of racemic 1-phenylethanol.[5] For instance, the enzyme may preferentially catalyze the reaction of the (R)-alcohol with an acyl donor like vinyl acetate, leaving the unreacted (S)-alcohol behind in high enantiomeric purity.[8][9][10] The esterified (R)-enantiomer can then be easily separated from the desired (S)-alcohol.[5]
Stereospecific Bromination via S N 2 Inversion
The conversion of (S)-1-phenylethanol to this compound is a classic example of a Walden inversion, a reaction pathway where the stereochemical configuration of a chiral center is inverted. This is achieved through a bimolecular nucleophilic substitution (S N 2) mechanism. A common and effective method is the Appel reaction, which uses triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or 1,2-dibromo-1,1,2,2-tetrachloroethane (DBTCE).[11]
The causality behind this choice is critical: the reaction proceeds through a phosphonium intermediate, which is then displaced by the bromide ion in a backside attack, forcing the inversion of the stereocenter and ensuring the (S)-alcohol is converted to the (R)-bromide.
Caption: Synthetic workflow for this compound.
Principles and Measurement of Optical Rotation
Optically active compounds like this compound have the ability to rotate the plane of plane-polarized light.[2][12][13] This phenomenon, known as optical rotation, is measured using an instrument called a polarimeter.[12][14]
The Polarimeter: A Functional Overview
A polarimeter operates on a simple principle.[2]
-
A light source (typically a sodium lamp or LED) emits unpolarized light.[12]
-
This light passes through a fixed polarizer, which filters it so that only light waves oscillating in a single plane emerge (plane-polarized light).[14]
-
The polarized light then travels through a sample tube containing a solution of the chiral compound.
-
If the compound is optically active, it will rotate the plane of the polarized light by a certain angle, α.[13]
-
A second, rotatable polarizer, known as the analyzer, is turned until it blocks the rotated light (minimum transmission). The angle of rotation required gives the observed rotation, α.[12]
Substances that rotate light clockwise are termed dextrorotatory (+), while those that rotate it counter-clockwise are levorotatory (-).[2] this compound is dextrorotatory.
Caption: Simplified workflow of a polarimeter measurement.
Specific Rotation: A Standardized Value
The observed rotation (α) depends on several factors, including concentration, path length, temperature, and wavelength.[2][15] To create a standardized, characteristic value for a compound, we calculate the specific rotation, [α] . This is defined by Biot's Law:[15]
[α]Tλ = α / (l × c)
Where:
-
[α] is the specific rotation.
-
T is the temperature in degrees Celsius.
-
λ is the wavelength of light (commonly the sodium D-line, 589 nm).
-
α is the observed optical rotation in degrees.
-
l is the path length of the sample tube in decimeters (dm).
-
c is the concentration of the sample in g/mL (for neat liquids, density is used).[15]
The enantiomeric excess (% ee) of a sample can be determined by comparing its measured specific rotation to the specific rotation of the pure enantiomer:
% ee = ([α]sample / [α]pure) × 100
Quantitative Data Summary
The following table summarizes key physical and optical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉Br | [11][16][17] |
| Molecular Weight | 185.06 g/mol | [11][16][17] |
| CAS Number | 1459-14-9 | [1][11][17] |
| Appearance | Colorless to light yellow liquid | [18] |
| Boiling Point | 94 °C @ 16 mmHg | [19] |
| Density | ~1.356 g/mL at 25 °C | [19] |
| Specific Optical Rotation ([α]14D) | +15° (temperature and solvent conditions vary) | [20] |
Note: Specific rotation values can vary significantly based on solvent, temperature, and concentration. The cited value should be considered representative; for accurate % ee calculations, a literature value measured under identical conditions should be used.
Experimental Protocols
Protocol: Synthesis of this compound from (S)-1-Phenylethanol
This protocol describes a lab-scale Appel reaction for the stereospecific conversion of (S)-1-phenylethanol.
Materials:
-
(S)-(-)-1-Phenylethanol (1.0 eq)
-
Triphenylphosphine (PPh₃, 1.1 eq)
-
Carbon tetrabromide (CBr₄, 1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Silica gel for column chromatography
-
Hexane/Ethyl Acetate solvent system
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere.
-
Reagent Addition: Dissolve triphenylphosphine (1.1 eq) and (S)-1-phenylethanol (1.0 eq) in anhydrous DCM and add it to the flask.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Bromination: Dissolve carbon tetrabromide (1.1 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the CBr₄ solution dropwise to the stirred reaction mixture over 30 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side product formation.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.[11]
Protocol: Measurement of Specific Optical Rotation
This protocol provides a self-validating system for determining the specific rotation of a synthesized sample.
Materials:
-
Purified this compound sample
-
High-purity solvent (e.g., Chloroform, Ethanol)
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Polarimeter with a sodium lamp (589 nm)
-
Polarimeter cell (typically 1 dm)
Procedure:
-
System Calibration: Turn on the polarimeter and allow the lamp to warm up for at least 15-20 minutes for a stable reading. Calibrate the instrument by filling the polarimeter cell with the pure solvent (blank) and setting the reading to zero.
-
Sample Preparation: Accurately weigh a precise amount of the this compound sample (e.g., 100 mg). Quantitatively transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent. Calculate the exact concentration (c) in g/mL.
-
Cell Loading: Rinse the polarimeter cell with a small amount of the prepared solution, then fill the cell, ensuring no air bubbles are trapped in the light path.
-
Measurement: Place the filled cell in the polarimeter and record the observed optical rotation (α). Take at least 3-5 readings and calculate the average to ensure trustworthiness and minimize random error.
-
Calculation: Use the averaged observed rotation (α), the known path length (l, typically 1.0 dm), and the calculated concentration (c) to determine the specific rotation using Biot's Law.[15]
-
Validation: Compare the calculated specific rotation to a reliable literature value obtained under the same conditions (solvent, temperature, wavelength). This comparison validates the enantiomeric purity of the synthesized product.
Applications in Asymmetric Synthesis
The utility of this compound lies in its role as a chiral electrophile. The bromine atom is a good leaving group, allowing for nucleophilic substitution reactions that proceed with either inversion or retention of stereochemistry, depending on the conditions. This makes it a valuable intermediate for:
-
Pharmaceutical Synthesis: It is used as a starting material to build the chiral frameworks of various drug molecules.[1]
-
Agrochemicals: It serves as a precursor for pesticides and herbicides where one enantiomer has significantly higher activity.[1]
-
Chiral Ligands and Catalysts: It is employed in the synthesis of chiral ligands used in asymmetric catalysis, a field dedicated to creating chiral molecules with high selectivity.[1]
By starting with this compound of high enantiomeric purity, chemists can transfer that chirality to a new, more complex molecule, a critical strategy in the efficient synthesis of single-enantiomer products.
Conclusion
This compound is more than a simple haloalkane; it is a foundational tool for introducing and preserving stereochemical integrity in complex molecular architectures. A thorough understanding of its stereoselective synthesis, particularly through the SN2 inversion of its chiral alcohol precursor, is essential for its practical application. Furthermore, the principles of polarimetry provide a direct and reliable method for quantifying the success of such a synthesis by confirming the optical purity of the final product. For researchers in drug discovery and fine chemical synthesis, mastery of these concepts and protocols is indispensable for the development of next-generation chiral molecules.
References
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Smith, D. R., Alberter, M., & D'Souza, M. J. (2014). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. Journal of Chemical Education, 91(7), 1049–1052. Retrieved from [Link]
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Smith, D. R., Alberter, M., & D'Souza, M. J. (2014). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. Journal of Chemical Education, 91(7), 1049-1052. Retrieved from [Link]
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How a Polarimeter Works - Principles of Optical Rotation. (2025). Instrument Choice. Retrieved from [Link]
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Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate ^sup 1^H NMR Experiment To Introduce Chiral Chemistry. (2014). ESF Experts. Retrieved from [Link]
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Genc, B., Tufan, G., & Yilmaz, E. (2018). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PLoS ONE, 13(12), e0208493. Retrieved from [Link]
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(+)-[(R)-1-Bromoethyl]benzene. (n.d.). LookChem. Retrieved from [Link]
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Enantioselective electrosynthesis of phenylethanol ((R)‐PE or (S)‐PE). (n.d.). ResearchGate. Retrieved from [Link]
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(1-Bromoethyl)benzene. (n.d.). PubChem. Retrieved from [Link]
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Sato, H., Yamada, R., Watanabe, Y., Kiryu, T., Kawano, S., Shizuma, M., & Kawasaki, H. (2022). Deracemization of 1-phenylethanols in a one-pot process combining Mn-driven oxidation with enzymatic reduction utilizing a compartmentalization technique. RSC Advances, 12(18), 11261-11267. Retrieved from [Link]
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Chanysheva, A. R., Privalov, N. V., & Zorin, V. V. (2024). Asymmetric Synthesis of (R)-1-Phenylethanol. Russian Journal of General Chemistry. Retrieved from [Link]
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(1-Bromoethyl)benzene 585-71-7 wiki. (n.d.). Chemical Synthesis. Retrieved from [Link]
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Alocci, M. (2024). Starting with benzene, design a synthesis of m-bromoethylbenzene. Clutch Prep. Retrieved from [Link]
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Benzene, (1-bromoethyl)-. (n.d.). NIST WebBook. Retrieved from [Link]
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How do you convert benzene to (s)-(-)-1-Phenylethanol? (2017). Quora. Retrieved from [Link]
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Benzene, (1-bromoethyl)-. (n.d.). NIST WebBook. Retrieved from [Link]
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Convert bromobenzene to 1-phenylethanol| Important Organic conversions Class12 chemistry. (2024). YouTube. Retrieved from [Link]
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Synthesis and characterization of enantiomerically pure (R)-(1-Bromoethyl)benzene
An In-depth Technical Guide to the Synthesis and Characterization of Enantiomerically Pure (R)-(1-Bromoethyl)benzene
Authored by a Senior Application Scientist
Abstract
This compound is a critical chiral building block in the synthesis of a multitude of biologically active molecules, including pharmaceuticals and agrochemicals. Its stereocenter demands precise control during synthesis to ensure the desired pharmacological or biological activity of the final product. This guide provides a detailed exploration of the prevalent methodologies for preparing enantiomerically pure this compound. We will delve into the strategic synthesis via the chiral pool approach, starting from an enantiopure precursor, and contrast it with methods involving the resolution of a racemic mixture. Each section offers a robust theoretical framework, field-proven experimental protocols, and comprehensive characterization techniques to validate the product's identity, purity, and enantiomeric excess (ee). This document is intended for researchers, scientists, and professionals in drug development who require a practical and scientifically rigorous guide to this essential chiral intermediate.
The Strategic Importance of this compound
The stereochemistry of a molecule is paramount in the life sciences. The distinct three-dimensional arrangement of atoms in enantiomers can lead to vastly different interactions with chiral biological systems, such as enzymes and receptors. This compound serves as a versatile precursor, where the bromine atom acts as an excellent leaving group for nucleophilic substitution reactions, and the chiral center is incorporated into the target molecule. Its applications include the preparation of chiral ligands for asymmetric catalysis and as a key intermediate in the synthesis of complex organic molecules. Therefore, access to this compound in high enantiomeric purity is a fundamental requirement for advancing many research and development pipelines.
Synthetic Pathways to Enantiopure this compound
The synthesis of a single enantiomer can be broadly approached in two ways: by physically separating a 50:50 mixture of both enantiomers (a racemate) or by directly synthesizing the desired enantiomer from a starting material that is already chiral. This guide will focus on the most reliable and widely adopted method: synthesis from a chiral precursor.
Preferred Method: Synthesis from (S)-(-)-1-Phenylethanol (Chiral Pool Approach)
The most direct and efficient route to this compound is the nucleophilic substitution of the hydroxyl group in enantiomerically pure (S)-(-)-1-Phenylethanol. This method is advantageous because it leverages a relatively inexpensive and commercially available chiral starting material. The reaction proceeds via an SN2 mechanism, which is characterized by an inversion of stereochemistry at the chiral center. Thus, the (S)-alcohol yields the (R)-bromide.
The Appel reaction is a classic and effective method for this transformation. It involves the in-situ generation of a phosphonium salt from triphenylphosphine (PPh3) and a halogen source, which then activates the alcohol for substitution.
-
Reagents : Triphenylphosphine (PPh3) and 1,2-dibromo-1,1,2,2-tetrachloroethane (DBTCE) are used to generate the brominating agent in situ. This combination provides a mild and high-yielding conversion of the alcohol to the bromide.[1]
-
Solvent : Dichloromethane (CH2Cl2) is an excellent solvent for this reaction as it dissolves the reactants well and is relatively inert under the reaction conditions. It must be freshly distilled to remove any acidic impurities that could interfere with the reaction.
-
Temperature : The reaction is conducted at room temperature (20 °C), which is sufficient for the reaction to proceed to completion without promoting side reactions.[1]
-
Purification : Flash column chromatography on silica gel is the standard method for purifying the product from the triphenylphosphine oxide byproduct and any unreacted starting material.
-
Dissolve triphenylphosphine (2.2 mmol) in 4.0 mL of freshly distilled dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) at 20 °C.
-
In a separate flask, prepare a solution of 1,2-dibromo-1,1,2,2-tetrachloroethane (DBTCE) (2.2 mmol) in 4.0 mL of freshly distilled dichloromethane.
-
Add the DBTCE solution dropwise to the stirred PPh3 solution. A white colloidal mixture will form. Stir for 2 minutes.
-
Prepare a solution of (S)-(-)-1-Phenylethanol (2.0 mmol) in 4.0 mL of freshly distilled dichloromethane.
-
Add the alcohol solution dropwise to the reaction mixture over 2 minutes. The mixture should become a colorless solution.
-
Stir the resulting solution for an additional 5-10 minutes to ensure the reaction goes to completion.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using petroleum ether as the eluent to yield the pure this compound.[1]
Diagram: Synthesis via Chiral Pool Approach
Caption: Workflow for the synthesis of this compound.
Alternative Method: Kinetic Resolution of Racemic (±)-(1-Bromoethyl)benzene
While the chiral pool approach is often preferred, kinetic resolution presents another viable strategy. This technique involves reacting a racemic mixture with a chiral catalyst or reagent that reacts at a different rate with each enantiomer.[2] For instance, an enzyme might selectively acylate the (S)-enantiomer of a related alcohol, leaving the (R)-enantiomer unreacted and thus enriched.
This method typically involves two key stages:
-
Synthesis of the Racemic Precursor : Racemic (1-bromoethyl)benzene is first synthesized, commonly through the radical bromination of ethylbenzene.[3] This reaction is initiated by light (hν) or a radical initiator and proceeds via a benzylic radical intermediate, which is stabilized by the benzene ring.[4] The bromine radical can then attack this planar intermediate from either face, resulting in a racemic mixture of (R)- and (S)-enantiomers.[3]
-
The Resolution Step : The racemic mixture (or a precursor alcohol) is subjected to conditions where one enantiomer is consumed faster than the other.[2][5] Enzymatic resolutions are highly effective. For example, a lipase could selectively catalyze the hydrolysis of an ester of one enantiomer, allowing for the separation of the remaining ester and the newly formed alcohol.
While powerful, kinetic resolution has an inherent limitation: the maximum theoretical yield for the desired enantiomer is 50%.[6] Achieving high enantiomeric excess often requires stopping the reaction before completion, which further reduces the yield of the recovered starting material.
Diagram: Kinetic Resolution Workflow
Caption: General principle of a kinetic resolution process.
Characterization and Quality Control
Confirming the successful synthesis of enantiomerically pure this compound requires a suite of analytical techniques. Each method provides a piece of a self-validating system to ensure structural integrity and stereochemical purity.
Structural Verification
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
1H NMR : This technique provides information about the electronic environment of the hydrogen atoms. For (1-Bromoethyl)benzene, the spectrum will show characteristic signals for the aromatic protons, the methine proton (CH), and the methyl protons (CH3). The benzylic proton (CH Br) will appear as a quartet due to coupling with the adjacent methyl group, and the methyl protons will appear as a doublet.
-
13C NMR : This provides information about the carbon skeleton of the molecule.
Mass Spectrometry (MS) : MS is used to determine the molecular weight of the compound. (1-Bromoethyl)benzene will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (79Br and 81Br isotopes are in an approximate 1:1 ratio).
| Technique | Assignment | Expected Chemical Shift (δ) / m/z |
| 1H NMR (CDCl3) | Aromatic (C6H 5) | ~7.2-7.4 ppm (multiplet) |
| Methine (C HBr) | ~5.1-5.2 ppm (quartet) | |
| Methyl (CH 3) | ~2.0-2.1 ppm (doublet) | |
| 13C NMR (CDCl3) | Aromatic | ~126-142 ppm |
| Methine (C HBr) | ~45-50 ppm | |
| Methyl (C H3) | ~25-27 ppm | |
| MS (EI) | Molecular Ion [M]+ | m/z 184 & 186 (approx. 1:1 ratio) |
Note: Exact chemical shifts can vary depending on the solvent and concentration.[7][8]
Determination of Enantiomeric Purity
Verifying that the product is a single enantiomer is the most critical characterization step.
Chiral High-Performance Liquid Chromatography (HPLC) : This is the definitive method for determining enantiomeric excess (ee). The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and thus elute at different times.[9] By comparing the peak areas of the two enantiomers, the ee can be precisely calculated.
-
Typical HPLC Method:
Polarimetry : Chiral compounds rotate the plane of polarized light.[12] A polarimeter measures this rotation, which is reported as the specific rotation [α]D. Each enantiomer rotates light by an equal magnitude but in opposite directions.[13] The (R)-enantiomer of (1-Bromoethyl)benzene is dextrorotatory (+). While less precise than chiral HPLC for determining high ee values, it provides a quick confirmation of the product's chiral nature and the predominant enantiomer.
| Parameter | Value |
| Specific Optical Rotation | [α]D14 +15°[14] |
| Enantiomeric Excess (ee) | >99% (as determined by Chiral HPLC) |
Conclusion
The synthesis of enantiomerically pure this compound is a well-established process that is fundamental to many areas of chemical R&D. The chiral pool approach, specifically the SN2 bromination of (S)-(-)-1-Phenylethanol, stands out as the most efficient and reliable method, avoiding the inherent 50% yield limitation of kinetic resolution. Rigorous characterization using NMR and MS to confirm the structure, coupled with chiral HPLC to verify enantiomeric excess, forms a self-validating workflow that ensures the quality and integrity of this vital chiral intermediate. This guide provides the necessary framework for researchers to confidently produce and validate this compound for their synthetic applications.
References
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The Researcher's Guide to (R)-(1-Bromoethyl)benzene: Sourcing, Synthesis, and Application
An In-depth Technical Guide for Scientists and Drug Development Professionals
(R)-(1-Bromoethyl)benzene is a crucial chiral building block in the synthesis of a wide array of enantiomerically pure compounds, particularly within the pharmaceutical and agrochemical industries.[1][2] Its utility lies in the stereospecific introduction of a 1-phenylethyl group, a common motif in many biologically active molecules. This guide provides a comprehensive overview of its commercial availability, synthesis, purification, and analytical quality control, along with insights into its applications in modern drug development.
Commercial Availability and Supplier Landscape
This compound is commercially available from a variety of suppliers who specialize in fine chemicals and chiral building blocks. The purity and enantiomeric excess (e.e.) are critical parameters for researchers, and suppliers typically offer this compound with purities exceeding 97% and an e.e. of 99% or higher. When sourcing this reagent, it is imperative to consult the supplier's certificate of analysis to confirm its specifications.
Below is a comparative table of prominent suppliers:
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity/Specifications |
| Sigma-Aldrich | (1-Bromoethyl)benzene, 97% | 585-71-7 | C₈H₉Br | 185.06 g/mol | 97% assay |
| TCI Chemicals | (1-Bromoethyl)benzene | 585-71-7 | C₈H₉Br | 185.06 g/mol | >95.0% (GC) |
| Oakwood Chemical | (1-Bromoethyl)benzene | 585-71-7 | C₈H₉Br | 185.07 g/mol | Inquire for details |
| Thermo Scientific Chemicals | (1-Bromoethyl)benzene, 97% | 585-71-7 | C₈H₉Br | 185.06 g/mol | ≥96.0% (GC) |
| CP Lab Safety | (1-Bromoethyl)benzene | 585-71-7 | C₈H₉Br | 185.06 g/mol | Inquire for details |
Note: The racemic form, (±)-(1-Bromoethyl)benzene, is also widely available and has the same CAS number (585-71-7). The specific enantiomers are distinguished by their own unique identifiers, with (R)-(+)-1-Bromo-1-phenylethane having the CAS number 1459-14-9 and (S)-(-)-1-Bromo-1-phenylethane having the CAS number 3756-40-9.[1][3] Researchers should exercise diligence in confirming the correct stereoisomer when ordering.
Synthesis and Purification of Enantiomerically Pure this compound
The synthesis of enantiomerically pure this compound typically involves the stereospecific bromination of the corresponding chiral alcohol, (S)-(-)-1-phenylethanol. The Appel reaction is a common and effective method for this transformation.
Synthetic Protocol: Appel Reaction
This protocol describes the conversion of (S)-(-)-1-phenylethanol to this compound using triphenylphosphine (PPh₃) and a bromine source like 1,2-dibromo-1,1,2,2-tetrachloroethane (DBTCE).[4]
Step-by-Step Methodology:
-
Preparation of the Reagent Mixture: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (2.2 mmol) in freshly distilled dichloromethane (4.0 mL) at room temperature (20 °C).
-
Addition of Bromine Source: To this stirring solution, add a solution of 1,2-dibromo-1,1,2,2-tetrachloroethane (2.2 mmol) in freshly distilled dichloromethane (4.0 mL) dropwise. A white, colloidal mixture will form. Stir for 2 minutes.
-
Addition of the Chiral Alcohol: Slowly add a solution of (S)-(-)-1-phenylethanol (2.0 mmol) in freshly distilled dichloromethane (4.0 mL) to the mixture dropwise over 2 minutes. The reaction mixture should become a colorless solution.
-
Reaction Completion: Stir the resulting solution for an additional 5 minutes at room temperature.
-
Purification: The crude product is then purified by flash column chromatography on silica gel using petroleum ether or a mixture of petroleum ether and ethyl acetate (e.g., 1:1) as the eluent to yield the pure this compound.[4]
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of triphenylphosphine with atmospheric oxygen, which would form triphenylphosphine oxide and reduce the yield of the desired product.
-
Freshly Distilled Solvent: Dichloromethane is distilled to remove any residual water or other impurities that could interfere with the reaction.
-
Dropwise Addition: The dropwise addition of the reagents helps to control the reaction temperature and prevent the formation of unwanted byproducts.
-
Flash Column Chromatography: This purification technique is highly effective for separating the desired product from the triphenylphosphine oxide byproduct and any unreacted starting materials.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of this compound via the Appel reaction.
Analytical and Quality Control
Ensuring the chemical identity, purity, and enantiomeric excess of this compound is paramount for its successful application in stereoselective synthesis. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure of (1-Bromoethyl)benzene.[5][6] The ¹H NMR spectrum typically shows a doublet for the methyl protons, a quartet for the methine proton, and a multiplet for the aromatic protons.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound (185.06 g/mol ).[6]
Chromatographic Analysis for Enantiomeric Purity
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric excess of this compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[7]
Hypothetical Chiral HPLC Method:
| Parameter | Condition |
| Column | Chiral stationary phase column (e.g., based on cellulose or amylose derivatives) |
| Mobile Phase | A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
Self-Validating System in Chromatography: A robust chiral HPLC method should demonstrate baseline separation of the two enantiomers. The method should be validated for linearity, precision, and accuracy to ensure reliable quantification of the enantiomeric excess.
Logical Relationship Diagram for QC:
Caption: Quality control workflow for this compound.
Applications in Drug Development
This compound is a versatile reagent in asymmetric synthesis, primarily used for the introduction of the (R)-1-phenylethyl moiety. This chiral fragment is present in numerous pharmaceutical compounds.[8][9]
One notable application is in the synthesis of chiral amines and other intermediates for active pharmaceutical ingredients (APIs). The bromine atom is a good leaving group, facilitating nucleophilic substitution reactions with a variety of nucleophiles while retaining the stereochemistry at the chiral center.
Example Synthetic Application:
This compound can be used as an initiator in atom transfer radical polymerization (ATRP) to synthesize polymers with controlled stereochemistry.[10] It has also been employed in the asymmetric esterification of benzoic acid.
Safety, Handling, and Disposal
This compound is a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[11][12][13] It is also a lachrymator.[12]
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a fume hood.[12]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[13]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[11][12]
-
It is sensitive to moisture and light.[11]
Disposal:
-
Dispose of in accordance with local, regional, and national regulations for hazardous waste.[13]
-
Brominated organic compounds should be collected in a designated halogenated organic waste container for proper disposal, which may involve incineration at a licensed facility.[14][15]
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Medium. (2024, February 19). Starting with benzene, design a synthesis of m-bromoethylbenzene. Retrieved from [Link]
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ResearchGate. (2016, May 19). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. Retrieved from [Link]
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An In-depth Technical Guide to (R)-(1-Bromoethyl)benzene: A Cornerstone Chiral Building Block
Introduction: Defining a Key Chiral Intermediate
In the landscape of modern pharmaceutical and fine chemical synthesis, the precise control of molecular stereochemistry is not merely an academic exercise but a critical determinant of biological activity, safety, and therapeutic efficacy.[1][2] (R)-(1-Bromoethyl)benzene, a chiral organobromine compound, stands out as a pivotal building block in the stereoselective synthesis of a multitude of complex organic molecules.[3] Its utility is rooted in the presence of a stereocenter at the benzylic carbon, making it an invaluable precursor for introducing a specific three-dimensional architecture into a target molecule.[4] This guide provides an in-depth technical overview of this compound, encompassing its fundamental properties, stereoselective synthesis, applications in drug development, and essential safety protocols.
The Chemical Abstracts Service (CAS) has assigned the number 1459-14-9 to the (R)-enantiomer of (1-Bromoethyl)benzene.[5][6] It is crucial to distinguish this from the CAS number for the racemic mixture, which is 585-71-7.[4][7][8][9][10]
Core Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective use in a laboratory setting. These properties dictate storage conditions, reaction parameters, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 1459-14-9 | [5][6] |
| Molecular Formula | C₈H₉Br | [5][6] |
| Molecular Weight | 185.06 g/mol | [4][5][11] |
| Appearance | Colorless liquid | [4][7] |
| Boiling Point | 203.05°C (decomposes) | [5] |
| 94°C at 16 mmHg | [4][7] | |
| Density | 1.356 g/cm³ at 25°C | [4][7][12] |
| Refractive Index (n²⁰/D) | 1.5612 | [5][7] |
| Solubility | Soluble in alcohol, ether, and benzene. Insoluble in water. | [4][7][9][12][13] |
Stereoselective Synthesis: The Path to Enantiomeric Purity
The synthesis of enantiomerically pure this compound is paramount to its application as a chiral building block. The most common and effective strategy involves the stereospecific conversion of a readily available chiral precursor, thereby preserving the desired stereochemistry.
Causality in Synthetic Route Selection
The method of choice for preparing this compound is the bromination of (S)-(-)-1-phenylethanol.[5][11] This approach is favored for several key reasons:
-
Stereochemical Inversion: The reaction proceeds via an Sₙ2-type mechanism, which results in a predictable inversion of stereochemistry at the chiral center. This ensures that the (S)-alcohol precursor is converted to the (R)-bromide product with high fidelity.
-
Precursor Availability: (S)-(-)-1-phenylethanol is a commercially available and relatively inexpensive chiral starting material, making this synthetic route economically viable.
-
High Enantiomeric Excess: This method is known to produce this compound with high enantiomeric excess (e.e.), which is a critical quality parameter for its use in asymmetric synthesis.[5]
Experimental Workflow: Synthesis from (S)-(-)-1-Phenylethanol
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Detailed Laboratory Protocol
The following protocol is a representative example of the synthesis of this compound from (S)-(-)-1-phenylethanol using triphenylphosphine (PPh₃) and 1,2-dibromo-1,1,2,2-tetrachloroethane (DBTCE).[11]
Materials:
-
(S)-(-)-1-Phenylethanol (1.0 eq)
-
Triphenylphosphine (1.1 eq)
-
1,2-Dibromo-1,1,2,2-tetrachloroethane (1.1 eq)
-
Dichloromethane (anhydrous)
-
Silica gel for column chromatography
-
Petroleum ether
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve triphenylphosphine (1.1 eq) in freshly distilled dichloromethane in a round-bottom flask under an inert atmosphere at 20°C.[11]
-
Slowly add a solution of DBTCE (1.1 eq) in dichloromethane to the flask. A white colloidal mixture will form. Stir for 2 minutes.[11]
-
Add a solution of (S)-(-)-1-phenylethanol (1.0 eq) in dichloromethane dropwise over 2 minutes. The reaction mixture should become a colorless solution.[11]
-
Stir the resulting solution for 5 minutes at 20°C.[11]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with petroleum ether or a mixture of petroleum ether and ethyl acetate.[11]
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a colorless liquid.
The Role of this compound in Asymmetric Synthesis and Drug Development
The significance of this compound lies in its ability to serve as a versatile chiral electrophile. The bromine atom is a good leaving group, and the benzylic position is susceptible to nucleophilic attack, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with retention or inversion of configuration, depending on the reaction conditions.
Conceptual Framework: Chirality and Biological Activity
The concept of chirality is central to drug design and development. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1][2] Therefore, the ability to synthesize a single enantiomer of a drug is of paramount importance.[14][15] Chiral building blocks like this compound are instrumental in achieving this goal.[2][16]
Caption: Differential binding of enantiomers to a chiral biological receptor.
Applications in Research and Development
This compound is employed in a variety of synthetic transformations, including:
-
Nucleophilic Substitution Reactions: It readily reacts with a wide range of nucleophiles, such as amines, alcohols, and thiols, to introduce the chiral 1-phenylethyl moiety. This is a common strategy in the synthesis of pharmaceuticals and other biologically active compounds.[13]
-
Controlled Radical Polymerization: It serves as an initiator in atom transfer radical polymerization (ATRP), allowing for the synthesis of polymers with well-defined architectures and low polydispersity.[4]
-
Asymmetric Esterification: In the presence of a chiral catalyst, it can be used in the asymmetric esterification of acids.[17]
-
Synthesis of Chiral Ligands: It is a precursor for the synthesis of chiral ligands used in asymmetric catalysis.[3]
Safety, Handling, and Storage
As with any reactive chemical, proper safety precautions are essential when working with this compound.
Hazard Identification
This compound is classified as a hazardous substance with the following GHS hazard statements:
It is also a lachrymator, meaning it can cause tearing.[18][19]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12][18][19]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[7][12][18][19]
-
Avoiding Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.[12][19]
-
Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media, such as carbon dioxide, dry chemical powder, or alcohol-resistant foam.[18][19]
Storage and Stability
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][18] It is sensitive to moisture and light.[18]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[18][19]
Conclusion
This compound has established itself as a valuable and versatile chiral building block in the fields of organic synthesis, medicinal chemistry, and materials science. Its well-defined stereochemistry, coupled with its predictable reactivity, allows for the efficient construction of complex chiral molecules with a high degree of stereocontrol. A thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in the laboratory and advancing the development of new therapeutics and functional materials.
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An In-depth Technical Guide to (R)-(1-Bromoethyl)benzene: Properties, Synthesis, and Applications
This guide provides a comprehensive overview of (R)-(1-Bromoethyl)benzene, a chiral halogenated aromatic compound pivotal in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core physicochemical properties, offers a detailed synthetic protocol with mechanistic insights, and explores its significant applications, particularly in stereoselective synthesis.
Core Molecular and Physical Properties
This compound, also known by synonyms such as (+)-[(R)-1-Bromoethyl]benzene and (R)-α-methylbenzyl bromide, is a chiral organic compound.[1][2] Its structure features a benzene ring attached to an ethyl group, with a bromine atom and a hydrogen atom at the chiral center of the ethyl group's alpha-carbon.[3] This stereocenter is crucial to its utility in asymmetric synthesis.[3]
The molecular and physical properties of this compound are summarized in the table below, providing essential data for experimental design and execution.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉Br | [1][2][3][4] |
| Molecular Weight | 185.06 g/mol | [1][2][3][4] |
| CAS Number | 1459-14-9 | [2][5] |
| Appearance | Colorless liquid | [3][6][7] |
| Boiling Point | 94 °C at 16 mmHg | [3][4] |
| Density | 1.356 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.56 | |
| Solubility | Soluble in alcohol, ether, and benzene | [3][6] |
Synthesis of this compound: A Protocol with Mechanistic Rationale
The synthesis of enantiomerically pure this compound is critical for its application in stereoselective reactions. One common and effective method involves the bromination of (R)-1-phenylethanol using a triphenylphosphine/dibromotetrachloroethane system, a variation of the Appel reaction. This approach is favored for its mild conditions and high stereochemical inversion, ensuring the desired (R)-enantiomer from the corresponding (S)-alcohol or retention with the (R)-alcohol, depending on the precise mechanism which can be substrate and condition-dependent. The following protocol outlines a representative procedure.
Experimental Protocol:
Objective: To synthesize (+)-[(R)-1-Bromoethyl]benzene from a suitable chiral precursor.
Materials:
-
Triphenylphosphine (PPh₃)
-
1,2-Dibromo-1,1,2,2-tetrachloroethane (DBTCE)
-
(S)-1-Phenylethanol
-
Dichloromethane (CH₂Cl₂, freshly distilled)
-
Silica gel for column chromatography
-
Petroleum ether
-
Ethyl acetate (EtOAc)
Procedure:
-
Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (2.2 mmol) in freshly distilled dichloromethane (4.0 mL) at room temperature (20 °C).
-
Rationale: The use of a dry, inert atmosphere is crucial to prevent the reaction of triphenylphosphine and other reagents with atmospheric moisture and oxygen, which could lead to unwanted side reactions and reduced yield.
-
-
Formation of the Phosphonium Salt: To the stirred solution of triphenylphosphine, add a solution of 1,2-dibromo-1,1,2,2-tetrachloroethane (2.2 mmol) in freshly distilled dichloromethane (4.0 mL) dropwise. A white colloidal mixture will form. Stir for 2 minutes.
-
Rationale: Triphenylphosphine reacts with DBTCE to form a phosphonium salt. This in-situ generated reagent is the active species that will facilitate the conversion of the alcohol to the bromide.
-
-
Introduction of the Alcohol: Add a solution of (S)-1-phenylethanol (2.0 mmol) in freshly distilled dichloromethane (4.0 mL) to the mixture dropwise over 2 minutes. The reaction mixture should become a colorless solution.
-
Rationale: The alcohol's hydroxyl group attacks the phosphorus atom of the phosphonium salt. The choice of (S)-1-phenylethanol is to yield this compound via an Sₙ2-type reaction, which proceeds with an inversion of stereochemistry.
-
-
Reaction Completion: Stir the resulting solution for 5 minutes at room temperature.
-
Rationale: This short reaction time is often sufficient for the conversion to complete under these conditions. Monitoring by thin-layer chromatography (TLC) can be performed to confirm the consumption of the starting alcohol.
-
-
Purification: Purify the reaction mixture directly by flash column chromatography on silica gel (20 g). Elute with petroleum ether or a mixture of petroleum ether/EtOAc (e.g., 1:1) to isolate the desired product.[5]
-
Rationale: Flash chromatography is an efficient method for separating the desired this compound from byproducts such as triphenylphosphine oxide and any unreacted starting materials. The solvent system is chosen to provide good separation of the components.
-
Synthetic Workflow Diagram:
Sources
- 1. Benzene, (1-bromoethyl)- [webbook.nist.gov]
- 2. This compound | C8H9Br | CID 11788683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy (1-Bromoethyl)benzene | 585-71-7 [smolecule.com]
- 4. (1-Bromoethyl)benzene | C8H9Br | CID 11454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (+)-[(R)-1-Bromoethyl]benzene synthesis - chemicalbook [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. (1-Bromoethyl)benzene - Safety Data Sheet [chemicalbook.com]
Methodological & Application
Application Notes & Protocols: Enantioselective Synthesis Utilizing (R)-(1-Bromoethyl)benzene as a Precursor to the (R)-1-Phenylethyl Chiral Auxiliary
Introduction: The Strategic Role of Chiral Auxiliaries in Modern Asymmetric Synthesis
In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and agrochemical industries, the ability to control stereochemistry is paramount. Chiral auxiliaries are powerful tools in this endeavor, functioning as transient stereogenic units that are temporarily incorporated into a prochiral substrate.[1][2] This strategic attachment allows the auxiliary's inherent chirality to direct a subsequent chemical transformation, leading to the preferential formation of one diastereomer over another. Following the stereoselective reaction, the auxiliary is cleaved and can ideally be recovered, leaving behind the desired enantiomerically enriched product.
While a variety of chiral auxiliaries have been developed, those based on the readily available and inexpensive (R)- or (S)-1-phenylethylamine ((R)-α-PEA or (S)-α-PEA) have proven to be robust and versatile.[1][3][4] This guide focuses on the application of the (R)-1-phenylethyl group, derived from precursors like (R)-(1-Bromoethyl)benzene, as a chiral auxiliary for the enantioselective synthesis of α-substituted carboxylic acids and chiral amines. We will delve into the mechanistic underpinnings of the stereocontrol, provide detailed experimental protocols, and offer insights into the practical aspects of these transformations.
Part 1: The (R)-1-Phenylethyl Auxiliary: A Versatile Tool for Stereocontrol
The efficacy of the (R)-1-phenylethyl group as a chiral auxiliary stems from its ability to create a sterically defined environment around the reaction center. This is typically achieved by forming a chiral amide or imine with the prochiral substrate. The rigid conformation of the resulting adduct, often stabilized by chelation or steric interactions, blocks one of the prochiral faces of the reactive intermediate (e.g., an enolate), forcing the electrophile to approach from the less hindered side.
Mechanism of Stereochemical Induction
The diastereoselectivity in the alkylation of amides derived from (R)-1-phenylethylamine is a well-studied phenomenon.[1] Upon deprotonation with a strong base like lithium diisopropylamide (LDA), a lithium enolate is formed. The stereochemical outcome of the subsequent alkylation is dictated by the conformation of this enolate. The phenyl group of the chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face. This concept is visualized in the diagram below.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Part 2: Application in the Synthesis of α-Substituted Carboxylic Acids
A prominent application of the (R)-1-phenylethyl auxiliary is in the asymmetric synthesis of α-substituted carboxylic acids. This method provides a reliable route to a wide range of chiral building blocks.
Protocol 1: Asymmetric Alkylation of a Chiral Propionamide
This protocol is adapted from the work of Hernández-Rodríguez and others, showcasing the diastereoselective α-alkylation of a chiral propionimide.[1]
Step 1: Synthesis of the Chiral N-(1-Phenylethyl)propionamide
While the topic specifies this compound, the literature predominantly describes the formation of the chiral amide from (R)-1-phenylethylamine. This compound could be used to N-alkylate a primary amide, but the direct acylation of the chiral amine is more common and generally higher yielding.
-
Reagents and Materials:
-
(R)-1-Phenylethylamine
-
Propionyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Ice bath
-
-
Procedure:
-
To a solution of (R)-1-phenylethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C, add propionyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the chiral amide.
-
Step 2: Diastereoselective Alkylation
-
Reagents and Materials:
-
Chiral N-(1-phenylethyl)propionamide
-
Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)
-
Alkyl halide (e.g., benzyl bromide)
-
Tetrahydrofuran (THF), anhydrous
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
-
Procedure:
-
Dissolve the chiral amide (1.0 eq) in anhydrous THF in a flame-dried, nitrogen-flushed flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes to ensure complete enolate formation.
-
Add the alkyl halide (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. Purify by flash chromatography.
-
Step 3: Cleavage of the Chiral Auxiliary
-
Reagents and Materials:
-
Alkylated chiral amide
-
Sulfuric acid (6 M) or Methanesulfonic Acid[5]
-
Toluene or water
-
Reflux condenser
-
-
Procedure (Acid Hydrolysis):
-
Suspend the alkylated amide in 6 M H₂SO₄.
-
Heat the mixture to reflux (approx. 110-120 °C) for 12-24 hours.
-
Cool the reaction mixture to room temperature and extract with diethyl ether to remove the chiral amine.
-
The aqueous layer contains the desired carboxylic acid. It can be isolated by appropriate workup, such as extraction at a suitable pH.
-
| Substrate | Electrophile | Diastereomeric Excess (d.e.) | Yield |
| N-propionyl-(R)-PEA | Benzyl bromide | >95% | ~85% |
| N-propionyl-(R)-PEA | Methyl iodide | >90% | ~90% |
| N-butyryl-(R)-PEA | Ethyl iodide | >93% | ~80% |
Note: Yields and d.e. are representative and can vary based on specific reaction conditions.
Part 3: Application in the Synthesis of Chiral Amines
The (R)-1-phenylethyl group can also be used to synthesize chiral amines through the diastereoselective alkylation of imines or the reduction of chiral imines.
Conceptual Workflow: Asymmetric Synthesis of α-Branched Amines
Caption: Workflow for the synthesis of chiral amines.
Protocol 2: Diastereoselective Synthesis of a Chiral Amine
This protocol outlines a general approach for the synthesis of chiral amines.
Step 1: Synthesis of the Chiral N-(1-Phenylethyl)amine Substrate
-
Reagents and Materials:
-
Primary amine (e.g., benzylamine)
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
-
-
Procedure:
-
To a suspension of the primary amine (1.0 eq) and K₂CO₃ (2.0 eq) in MeCN, add this compound (1.1 eq).
-
Heat the mixture to reflux and stir for 12-18 hours.
-
Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain the chiral secondary amine.
-
Step 2: Formation of the Chiral Imine and Diastereoselective Addition
-
Reagents and Materials:
-
Chiral secondary amine
-
Aldehyde (e.g., isobutyraldehyde)
-
Organometallic reagent (e.g., Grignard reagent, organolithium)
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
-
Procedure:
-
Condense the chiral secondary amine with the aldehyde to form the corresponding imine. This can often be done in situ.
-
Cool the solution containing the imine to a low temperature (e.g., -78 °C).
-
Add the organometallic reagent dropwise.
-
Stir for several hours at low temperature, then quench with a proton source (e.g., saturated NH₄Cl).
-
Work up the reaction and purify the resulting amine.
-
Step 3: Cleavage of the Chiral Auxiliary
-
Reagents and Materials:
-
Alkylated amine product from Step 2
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas (H₂)
-
Methanol or ethanol
-
-
Procedure:
-
Dissolve the amine in methanol or ethanol.
-
Add a catalytic amount of Pd/C.
-
Subject the mixture to an atmosphere of hydrogen (balloon or Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the chiral primary amine.
-
Part 4: Troubleshooting and Key Considerations
-
Moisture Sensitivity: The formation of enolates with LDA is highly sensitive to moisture. Ensure all glassware is flame-dried and solvents are anhydrous.
-
Temperature Control: Maintaining a low temperature (-78 °C) during enolate formation and alkylation is crucial for achieving high diastereoselectivity.
-
Choice of Base: For amide deprotonation, LDA is a common choice. Other bases like LiHMDS or KHMDS can also be used and may influence the stereochemical outcome.
-
Auxiliary Cleavage: Acid hydrolysis for amide cleavage can sometimes be harsh. Milder methods, such as reductive cleavage, may be necessary for sensitive substrates. For N-(1-phenylethyl) groups, catalytic hydrogenolysis is a very effective and clean method for cleavage.[6]
-
Purification: Diastereomers can sometimes be difficult to separate by chromatography. Careful optimization of the solvent system is often required.
References
-
Simple and Efficient Cleavage of the N-(1-Phenylethyl) Unit of Carboxamides with Methanesulfonic Acid. ResearchGate. [Link]
-
Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]
- The Role of (R)
-
New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. ResearchGate. [Link]
-
Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. PubMed. [Link]
-
Myers, A. G. et al. (1997). Asymmetric Alkylation of Enolates. Chem 115 Handout. [Link]
-
Novel Aza‐Michael Addition‐Asymmetric Protonation to α,β‐Unsaturated Carboxylic Acids with Chiral Thiourea‐Boronic Acid. Wiley Online Library. [Link]
-
Enolate Alkylations. Chapter 1 Handout. [Link]
-
Preparation of chiral derivatives of beta-Ala containing the alpha-phenylethyl group: useful starting materials for the asymmetric synthesis of beta-amino acids. PubMed. [Link]
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- 6. Preparation of chiral derivatives of beta-Ala containing the alpha-phenylethyl group: useful starting materials for the asymmetric synthesis of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formation of (R)-(1-phenylethyl)magnesium bromide
Abstract
This document provides a detailed guide for the synthesis of the chiral Grignard reagent, (R)-(1-phenylethyl)magnesium bromide, from (R)-(1-Bromoethyl)benzene. Grignard reagents are fundamental organometallic compounds extensively used in organic synthesis for the formation of carbon-carbon bonds.[1][2][3] The preparation of chiral Grignard reagents, where the magnesium atom is attached to a stereocenter, is of significant interest for stereoselective synthesis.[4][5] However, the formation of such reagents can be accompanied by racemization.[4][5][6] This protocol is designed to maximize the retention of stereochemical integrity by carefully controlling reaction conditions. We will delve into the mechanistic considerations, provide a step-by-step experimental procedure, discuss common side reactions, and outline safety protocols and reagent handling.
Introduction and Scientific Background
Grignard reagents, with the general formula RMgX, are powerful nucleophiles and strong bases.[3][7] The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic.[2][8] The formation of a Grignard reagent involves the reaction of an organic halide with magnesium metal, typically in an etheral solvent like diethyl ether or tetrahydrofuran (THF).[1][9][10] These solvents are crucial as they solvate and stabilize the Grignard reagent.[8][11]
The stereochemical outcome of the formation of a chiral Grignard reagent is a critical consideration. The mechanism can proceed through two competitive pathways: a non-radical pathway that leads to retention of configuration and a radical pathway that results in racemization.[4][5][6] The choice of halide can influence the stereochemical outcome, with chlorides often showing higher retention of configuration compared to bromides and iodides.[4][5] This protocol focuses on minimizing racemization through careful control of temperature and addition rates.
Mechanistic Considerations
The formation of a Grignard reagent occurs on the surface of the magnesium metal.[9] The process is generally understood to involve single electron transfer (SET) from the magnesium to the alkyl halide.[12]
-
Initiation: The reaction begins with the transfer of an electron from the magnesium surface to the antibonding orbital of the C-Br bond in this compound. This leads to the formation of a radical anion which then fragments into an alkyl radical and a bromide anion.
-
Propagation: The alkyl radical can then react with a magnesium radical cation on the surface to form the organomagnesium compound.
-
Stereochemistry: The degree of racemization depends on the lifetime and behavior of the intermediate radical.[4][5] If the radical has a longer lifetime or desorbs from the magnesium surface, it can undergo inversion, leading to a racemic mixture of the Grignard reagent.[4][5] Low temperatures and a high concentration of activated magnesium can favor the non-radical pathway or rapid trapping of the radical, thus preserving the stereochemistry.[4][5]
Experimental Protocol
This protocol outlines the formation of (R)-(1-phenylethyl)magnesium bromide. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture and oxygen, which would otherwise quench the Grignard reagent.[10][13][14]
Reagents and Materials
| Reagent/Material | Formula | M.W. | Amount | Moles | Purity | Supplier |
| This compound | C₈H₉Br | 185.06 | 5.00 g | 27.0 mmol | >98% | (Specify) |
| Magnesium turnings | Mg | 24.31 | 0.80 g | 33.0 mmol | >99.5% | (Specify) |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 50 mL | - | >99.7% | (Specify) |
| Iodine | I₂ | 253.81 | 1-2 small crystals | - | ACS grade | (Specify) |
Equipment
-
Three-necked round-bottom flask (100 mL), oven-dried
-
Reflux condenser, oven-dried
-
Dropping funnel, oven-dried
-
Magnetic stirrer and stir bar
-
Inert gas (Argon or Nitrogen) line with bubbler
-
Heating mantle or oil bath
-
Ice-water bath
Step-by-Step Procedure
Workflow for Grignard Reagent Formation
Caption: Experimental workflow for the synthesis of (R)-(1-phenylethyl)magnesium bromide.
-
Apparatus Setup: Assemble the dry three-necked flask with the dropping funnel and reflux condenser. Place a magnetic stir bar in the flask. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.[14] Maintain a positive pressure of inert gas throughout the experiment.
-
Magnesium Activation: Place the magnesium turnings in the flask. Add one or two small crystals of iodine.[2][3] Gently warm the flask with a heat gun under the inert gas flow until the purple iodine vapor is visible and coats the surface of the magnesium. This helps to disrupt the passivating layer of magnesium oxide.[2] Allow the flask to cool.
-
Reagent Preparation: In the dropping funnel, prepare a solution of this compound in 30 mL of anhydrous diethyl ether.
-
Initiation: Add approximately 5 mL of the this compound solution from the dropping funnel to the magnesium turnings. The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle bubbling, and the appearance of a cloudy gray solution. If the reaction does not start, gentle warming with a heating mantle or a water bath may be necessary.[15] Crushing the magnesium turnings with a dry glass rod can also help initiate the reaction.[16]
-
Addition: Once the reaction has started, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[1] The exothermic nature of the reaction should sustain the reflux.[14][17] If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled with an ice-water bath.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete reaction. The final solution should be a cloudy, grayish-brown color.
Troubleshooting and Side Reactions
-
Failure to Initiate: This is a common issue. Ensure all reagents and glassware are perfectly dry.[13][14] The magnesium may require further activation. Adding a small amount of pre-formed Grignard reagent can also help to initiate the reaction.
-
Wurtz Coupling: A significant side reaction is the coupling of the Grignard reagent with the unreacted alkyl halide to form a dimer (in this case, 2,3-diphenylbutane).[18][19] This is favored by higher temperatures and high concentrations of the alkyl halide.[19][20] Slow, controlled addition of the alkyl halide helps to minimize this side reaction by keeping its concentration low.[1][20]
Quantification of the Grignard Reagent
It is crucial to determine the concentration of the prepared Grignard reagent before its use in subsequent reactions. Titration is a common method for this.[21]
Titration Protocol
A common method involves titration against a known amount of iodine in the presence of lithium chloride.[22][23]
-
Preparation: In a dry flask under an inert atmosphere, dissolve a known amount of iodine (e.g., 100 mg) in anhydrous THF containing 0.5 M LiCl.[21]
-
Titration: Cool the iodine solution to 0 °C. Slowly add the prepared Grignard reagent solution via syringe until the characteristic brown color of the iodine disappears.[21]
-
Calculation: The molarity of the Grignard reagent can be calculated based on the volume of the Grignard solution required to react with the known moles of iodine. Other methods, such as titration with diphenylacetic acid or 1,10-phenanthroline, are also effective.[23][24]
Safety and Handling
-
Flammability: Diethyl ether is extremely flammable and has a low boiling point.[14][25] All operations should be conducted in a well-ventilated fume hood, away from any sources of ignition.[14]
-
Reactivity: Grignard reagents are highly reactive and react violently with water and protic solvents.[10][13][25] They are also corrosive.[17]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, safety goggles, and gloves.[17]
-
Quenching: Unused Grignard reagent should be quenched carefully. This is typically done by slowly adding the Grignard solution to a stirred, cooled solution of a proton source, such as saturated aqueous ammonium chloride or dilute acid. The process is exothermic and will release flammable gases.
References
-
BYJU'S. Grignard Reaction Mechanism. BYJU'S. [Link]
-
J. Org. Chem. (1993). How To Prepare a Chiral Grignard Reagent: A Theoretical Proposal. [Link]
-
ACS. Safe Handling Practices of Industrial Scale Grignard Reagents. [Link]
-
University of Calgary. Formation of Grignard Reagents from Organic Halides. [Link]
-
Organic Letters. (2011, March 23). How To Prepare a Chiral Grignard Reagent: A Theoretical Proposal. [Link]
-
American Chemical Society. Grignard Reaction. [Link]
-
PubMed. (2011, April 15). How to prepare a chiral Grignard reagent: a theoretical proposal. [Link]
-
Sciencemadness Wiki. (2019, April 1). Grignard reagent. [Link]
-
Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?[Link]
-
Wikipedia. Grignard reagent. [Link]
-
University of Wisconsin-Madison. Developing SOPs for Hazardous Chemical Manipulations. [Link]
-
Chemistry Steps. The Grignard Reaction Mechanism. [Link]
-
ResearchGate. (2021, January). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. [Link]
-
RSC Publishing. (2021, October 19). General stereoretentive preparation of chiral secondary mixed alkylmagnesium reagents and their use for enantioselective electrophilic aminations. [Link]
-
Chemical Society Reviews (RSC Publishing). (2003, May 9). The quest for chiral Grignard reagents. [Link]
-
RSC Publishing. (2023, June 28). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. [Link]
-
Bartleby. (2024, March 5). A common side reaction during Grignard Reactions is the Wurtz coupling...[Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]
-
University of California, Irvine. Grignard Reaction. [Link]
-
Chemtips. (2015, January 12). Titrating Organometallic Reagents is Easier Than You Think. [Link]
-
Organic Chemistry Portal. Grignard Reaction. [Link]
-
Organic Syntheses. Procedure. [Link]
-
Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]
-
Journal of the American Chemical Society. THE QUANTITATIVE ESTIMATION OF THE GRIGNARD REAGENT. [Link]
-
ResearchGate. (2012, October 23). How to measure the concentration of any grignard reagent (RMgX) in situ?[Link]
-
Scribd. Titration Grignard and BuLi. [Link]
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Application Notes & Protocols: (R)-(1-Bromoethyl)benzene in Asymmetric Catalysis
Abstract
(R)-(1-Bromoethyl)benzene is a cornerstone chiral building block in modern organic synthesis, prized for its role as a precursor to a variety of stereochemically defined molecules.[1] Its utility stems from the presence of a stereogenic center directly attached to a reactive benzylic bromide, enabling the transfer of chirality in numerous transformations. These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this compound in asymmetric catalysis. We will explore its primary application in the synthesis of high-performance P-chiral phosphine ligands and its function as a chiral electrophile in stereoselective substitution reactions. The protocols herein are designed to be self-validating, with an emphasis on the mechanistic rationale behind experimental choices to ensure reproducibility and high stereochemical fidelity.
Introduction: The Strategic Value of this compound
Asymmetric catalysis is a foundational science that enables the selective synthesis of a single enantiomer of a chiral molecule, a critical capability in the pharmaceutical and agrochemical industries where enantiomers often exhibit vastly different biological activities.[2][3][4] The efficacy of an asymmetric catalytic reaction is overwhelmingly dependent on the design of the chiral catalyst or ligand.[5] this compound serves as an invaluable and commercially available starting material for introducing a defined stereocenter into these complex molecular architectures.[1]
Its primary value lies in its predictable reactivity. The benzylic bromide is highly susceptible to nucleophilic substitution, typically via an S_N2 mechanism, which proceeds with a clean inversion of configuration. This allows the (R)-stereocenter to be reliably converted into an (S)-stereocenter in the product, a fundamental principle exploited in the synthesis of chiral ligands.
Core Application: Synthesis of P-Chiral Phosphine Ligands
P-chiral phosphines, where the phosphorus atom itself is the stereogenic center, are a powerful class of ligands known for inducing exceptional levels of enantioselectivity in a wide range of metal-catalyzed reactions.[6][7] The synthesis of these ligands often relies on the reaction of a phosphide nucleophile with a chiral electrophile, such as this compound. The Imamoto group pioneered the use of phosphine-borane complexes as stable, air-tolerant intermediates, which greatly simplified the synthesis and handling of P-chiral phosphines.[5][7]
Mechanistic Rationale
The key step in this synthesis is the nucleophilic substitution of the bromide by a phosphide anion. To ensure high fidelity of chirality transfer, the reaction must proceed exclusively through an S_N2 pathway. The use of polar aprotic solvents (e.g., THF, DMF) stabilizes the transition state and a high concentration of the nucleophile favors the bimolecular S_N2 reaction over a competing S_N1 pathway, which would lead to racemization via a planar carbocation intermediate. The borane protecting group on the phosphorus nucleophile does not interfere with the alkylation and serves to protect the resulting tertiary phosphine from oxidation until the final deprotection step.
// Workflow edges P_Nu -> Deprotonation [label="Forms phosphide anion"]; Deprotonation -> Alkylation [label="Reactive Nucleophile"]; R_Br -> Alkylation [label="Inversion of\nStereochemistry"]; Alkylation -> Deprotection [label="Forms protected\nphosphine"]; Deprotection -> Final_Ligand [label="Yields final product"];
// Invisible edges for alignment edge [style=invis]; R_Br -> P_Nu; } dot Figure 1: Workflow for the synthesis of a P-chiral phosphine-borane ligand.
Protocol: Synthesis of a P-Chiral Phosphine-Borane Adduct
This protocol describes the synthesis of a diastereomerically enriched tertiary phosphine-borane via alkylation of a secondary phosphine-borane with this compound.
Materials:
-
Methylphenylphosphine-borane
-
This compound (Purity: ≥95%)[8]
-
n-Butyllithium (n-BuLi) in hexanes (1.6 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line glassware
Procedure:
-
Preparation: To a flame-dried 100 mL Schlenk flask under an inert atmosphere of argon, add methylphenylphosphine-borane (1.0 equiv). Dissolve it in anhydrous THF (approx. 0.1 M concentration).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 equiv) dropwise via syringe over 15 minutes. The formation of the lithium phosphide anion may be indicated by a color change. Stir the solution at -78 °C for 30 minutes.
-
Causality Note: Performing the deprotonation at cryogenic temperatures is crucial to prevent side reactions and ensure the stability of the resulting organolithium species.[9]
-
-
Alkylation: Add this compound (1.05 equiv) dropwise to the cold solution. The reaction mixture is maintained at -78 °C for 2 hours and then allowed to slowly warm to room temperature overnight.
-
Causality Note: A slight excess of the electrophile ensures full consumption of the valuable phosphide anion. The slow warming process allows the S_N2 reaction to proceed to completion cleanly without promoting elimination or S_N1 side reactions.
-
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy by taking aliquots (quenched with water before analysis).
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. The crude product, a mixture of diastereomers, can be purified by flash column chromatography on silica gel.
-
Analysis: The diastereomeric ratio and enantiomeric purity can be determined using chiral High-Performance Liquid Chromatography (HPLC) or by NMR spectroscopy after derivatization with a chiral resolving agent.
| Reactant Ratio (Phosphide:Electrophile) | Temperature (°C) | Typical Yield (%) | Typical d.r. |
| 1 : 1.05 | -78 to RT | 85 - 95% | >95:5 |
| 1 : 1.2 | -78 to RT | ~90% | >95:5 |
Table 1: Representative data for the synthesis of P-chiral phosphine-boranes.
Role as a Chiral Electrophile in Nucleophilic Substitution
Beyond ligand synthesis, this compound is a versatile chiral electrophile for creating new stereocenters via S_N2 reactions with a wide array of nucleophiles, including azides, cyanides, and organometallics.[1][10] The success of these reactions hinges on maintaining stereochemical integrity.
Mechanistic Considerations: S_N2 vs. S_N1 Pathways
The primary challenge in using this substrate is preventing the formation of a benzylic carbocation, which would lead to racemization.
-
S_N2 Pathway (Favored): This pathway is promoted by strong, non-hindered nucleophiles at high concentrations and polar aprotic solvents (e.g., DMSO, acetone). It results in a predictable inversion of stereochemistry.
-
S_N1 Pathway (Disfavored): This pathway is favored by polar protic solvents (e.g., ethanol, water) that can stabilize the carbocation intermediate, as well as by weak nucleophiles. This pathway must be suppressed to achieve a stereoselective outcome.
// Nodes for reactants, transition state, and products Reactants [label=<
Nu- +
];
TS [label=<
[Nu···C···Br]δ- Transition State
];
Products [label=<
+ Br-
];
// Invisible nodes for layout Inv_Text [label="Backside Attack\n(Inversion of Stereochemistry)", fontcolor="#EA4335"];
// Edges to show the reaction flow Reactants -> TS [label=""]; TS -> Products [label=""]; TS -> Inv_Text [style=dashed, arrowhead=none, color="#5F6368"];
// Rank settings for horizontal layout {rank=same; Reactants; TS; Products;} } dot Figure 2: S_N2 mechanism showing inversion of configuration.
Protocol: Diastereoselective Azide Substitution
This protocol details the synthesis of (S)-(1-azidoethyl)benzene, a useful chiral intermediate for synthesizing chiral amines.
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Safety Precaution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care and appropriate personal protective equipment.
Procedure:
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous DMF (approx. 0.5 M).
-
Nucleophile Addition: Add sodium azide (1.5 equiv) to the solution.
-
Causality Note: A moderate excess of the azide nucleophile ensures a high reaction rate, favoring the bimolecular S_N2 pathway. DMF is an ideal polar aprotic solvent for this transformation.
-
-
Reaction: Stir the mixture at room temperature (or slightly elevated, e.g., 40 °C, if the reaction is sluggish) for 12-24 hours.
-
Monitoring: Follow the disappearance of the starting material by TLC or GC-MS.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water and extract with diethyl ether (3 x volume of DMF).
-
Purification: Combine the organic extracts, wash thoroughly with water to remove DMF, then wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (do not heat excessively). The crude azide is often pure enough for subsequent steps but can be purified by careful column chromatography if necessary.
-
Analysis: Confirm the structure by ¹H NMR, ¹³C NMR, and IR spectroscopy (strong azide stretch ~2100 cm⁻¹). Determine the enantiomeric excess (ee%) by chiral HPLC analysis.
| Nucleophile | Solvent | Temp (°C) | Expected Yield (%) | Expected ee (%) |
| NaN₃ | DMF | 25-40 | >90% | >98% (S) |
| KCN | DMSO | 25 | >85% | >98% (S) |
Table 2: Expected outcomes for S_N2 reactions with this compound.
Summary and Outlook
This compound is a powerful and versatile reagent in the toolkit of the synthetic chemist. Its primary application as a precursor for P-chiral phosphine ligands has enabled significant advances in asymmetric catalysis.[5][7] Furthermore, its predictable reactivity as a chiral electrophile allows for the straightforward synthesis of a variety of other enantiomerically enriched compounds.[1][10] Mastery of the reaction conditions to favor the S_N2 pathway is paramount to fully exploit the potential of this building block and ensure the preservation and transfer of its valuable stereochemical information.
References
- Cas 1459-14-9,(+)-[(R)-1-Bromoethyl]benzene | lookchem.
- Asymmetric synthesis via chiral transition metal auxiliaries - The Royal Society.
- Chiral Phosphines Synthesis.
- Asymmetric Synthesis.
- Synthesis and applications of high-performance P-chiral phosphine ligands - PMC - NIH.
- (1-Bromoethyl)benzene, 97% 25 g | Buy Online | Thermo Scientific Chemicals.
- Technical Support Center: Stereoselective Reactions of (2-bromo-1-cyclopentylethyl)benzene - Benchchem.
- Chapter 6: Asymmetric Synthesis with Stereodynamic Compounds: Introduction, Conversion and Transfer of Chirality - Books.
- Development of P-Chirogenic Phosphine Ligands Based on Chemistry of Phosphine–Boranes: Searching for Novelty and Utility in Sy - TCI Chemicals.
- Cas 585-71-7,(1-Bromoethyl)benzene - LookChem.
- What are the properties and applications of (1-Bromoethyl)benzene? - FAQ - Guidechem.
- (1-Bromoethyl)benzene | CAS 585-71-7 | SCBT.
- Asymmetric C
Sources
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- 4. Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. esports.bluefield.edu - Chiral Phosphines Synthesis [esports.bluefield.edu]
- 7. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. books.rsc.org [books.rsc.org]
- 10. Page loading... [guidechem.com]
Application Notes & Protocols: (R)-(1-Bromoethyl)benzene in Pharmaceutical Intermediate Synthesis
Abstract
(R)-(+)-(1-Bromoethyl)benzene is a pivotal chiral building block in modern synthetic organic chemistry, prized for its role in establishing stereocenters in biologically active molecules.[1][2] Its benzylic and chiral nature makes it an ideal precursor for the stereospecific synthesis of a wide array of pharmaceutical intermediates, particularly chiral amines. This document provides an in-depth guide for researchers and drug development professionals on the application of (R)-(1-Bromoethyl)benzene. We will explore its core reactivity principles, focusing on stereospecific nucleophilic substitution, and present detailed protocols for its use in synthesizing key pharmaceutical precursors. Safety considerations, mechanistic insights, and workflow visualizations are included to ensure robust and reproducible synthetic outcomes.
Introduction: The Strategic Value of a Chiral Synthon
In pharmaceutical development, the enantiomeric purity of a drug candidate is often critical to its efficacy and safety. This compound serves as a valuable source of chirality, allowing for the introduction of a defined stereocenter early in a synthetic sequence. The compound features a bromine atom at a benzylic position, which is readily displaced by a variety of nucleophiles.[2][3] Crucially, when the reaction proceeds through an Sₙ2 mechanism, it occurs with a predictable inversion of stereochemistry, transforming the (R)-configured starting material into an (S)-configured product. This control is fundamental to asymmetric synthesis.
Its primary application lies in the synthesis of chiral α-methylbenzylamine derivatives, which are core structural motifs in numerous active pharmaceutical ingredients (APIs), including agents for treating neurodegenerative diseases.[4] This guide will focus on the practical application of this reagent, bridging the gap between theoretical reactivity and laboratory execution.
Physicochemical Properties & Safety Mandates
Proper handling and storage are paramount for ensuring the integrity of this compound and the safety of laboratory personnel. It is a combustible liquid and a lachrymator that causes skin and serious eye irritation.[5][6][7]
Table 1: Physicochemical and Safety Data
| Property | Value | Source / Notes |
| CAS Number | 1459-14-9 | [8] |
| Molecular Formula | C₈H₉Br | [9] |
| Molecular Weight | 185.06 g/mol | [9] |
| Appearance | Clear colorless to yellow/brownish liquid | [3][6] |
| Boiling Point | 94 °C @ 16 mmHg (21 hPa) | [5][6] |
| Density | 1.356 g/cm³ at 25 °C | [5][6] |
| Storage | Store in a cool, dry, well-ventilated place away from light and moisture.[6][10] Keep under an inert atmosphere. | |
| Key Hazards | Combustible liquid (H227), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335). Lachrymator. | [5][7] |
| Handling | Use in a well-ventilated area or fume hood. Wear protective gloves, clothing, and eye/face protection (P280). Avoid breathing vapors (P261). Keep away from heat/sparks/open flames (P210). | [7][10] |
Core Reactivity: The Sₙ2 Pathway as the Key to Stereocontrol
The synthetic utility of this compound is dominated by its behavior in nucleophilic substitution reactions. As a secondary benzylic halide, it can react via two competing pathways: Sₙ1 (unimolecular) and Sₙ2 (bimolecular).[11]
-
Sₙ1 Pathway: This two-step mechanism involves the formation of a planar carbocation intermediate. If this pathway dominates, the incoming nucleophile can attack from either face of the carbocation, leading to a racemic mixture of (R) and (S) products. This loss of stereochemical information is highly undesirable when the goal is asymmetric synthesis.
-
Sₙ2 Pathway: This is a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite to the bromine leaving group.[12] This "backside attack" forces an inversion of the stereocenter, a phenomenon known as the Walden inversion.
Causality of Experimental Choice: To maintain stereochemical fidelity, reaction conditions must be carefully chosen to favor the Sₙ2 pathway. This is the central principle guiding the use of this reagent. Key factors include:
-
Nucleophile: Strong, unhindered nucleophiles promote the Sₙ2 mechanism.[12]
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetone) are ideal. They solvate the counter-ion of the nucleophile but do not form a strong solvent shell around the nucleophile itself, preserving its reactivity.[12] Protic solvents (like methanol or water) can promote the Sₙ1 pathway and should be used with caution.
-
Temperature: Lower temperatures generally favor the Sₙ2 pathway over competing elimination (E2) reactions and Sₙ1 reactions.
Below is a diagram illustrating the desired Sₙ2 mechanism, which is the foundation of this reagent's utility.
Caption: Sₙ2 mechanism showing inversion of stereochemistry.
Application Focus: Synthesis of a Chiral Amine Precursor for Rivastigmine Analogs
Rivastigmine is a cholinesterase inhibitor used in the management of dementia associated with Alzheimer's and Parkinson's diseases.[13][14] A key component of its structure is the (S)-3-(1-(dimethylamino)ethyl)phenol moiety. The chiral center is critical for its biological activity.[14] this compound is an excellent starting material for establishing the corresponding (S)-α-methylbenzylamine core via an Sₙ2 reaction with a suitable amine.
The general workflow involves the displacement of the bromide with an amine, followed by further synthetic modifications.
Caption: General workflow for chiral amine synthesis.
Protocol 1: Synthesis of (S)-N,N-Dimethyl-1-phenylethanamine
This protocol details the synthesis of a model chiral amine intermediate, demonstrating the core principle of stereospecific substitution.
Disclaimer: This protocol is intended for qualified researchers. All operations must be performed in a fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 1459-14-9 | 185.06 | 1.85 g | 10.0 |
| Dimethylamine (2.0 M in THF) | 124-40-3 | 45.08 | 15 mL | 30.0 (3.0 eq) |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.76 g | 20.0 (2.0 eq) |
| Acetonitrile (anhydrous) | 75-05-8 | - | 50 mL | - |
| Diethyl Ether | 60-29-7 | - | ~100 mL | - |
| Saturated NaCl (brine) | - | - | ~50 mL | - |
| Anhydrous MgSO₄ | 7487-88-9 | - | As needed | - |
Instrumentation:
-
100 mL three-neck round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Reflux condenser with inert gas (N₂ or Ar) inlet
-
Thermometer or thermocouple
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: Assemble the flame-dried three-neck flask with a stir bar, reflux condenser, and a septum. Place the apparatus under a positive pressure of inert gas (N₂ or Ar).
-
Charge Reagents: To the flask, add potassium carbonate (2.76 g, 20.0 mmol) and anhydrous acetonitrile (50 mL). Begin stirring to create a suspension.
-
Add Amine: Using a syringe, add the dimethylamine solution (15 mL of 2.0 M solution in THF, 30.0 mmol) to the stirred suspension.
-
Substrate Addition: Slowly add this compound (1.85 g, 10.0 mmol) to the reaction mixture dropwise via syringe over 5-10 minutes.
-
Experimental Rationale: The use of excess amine and a non-nucleophilic base (K₂CO₃) helps to drive the reaction to completion and neutralize the HBr formed, preventing side reactions. Acetonitrile is a suitable polar aprotic solvent that favors the Sₙ2 pathway.
-
-
Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting bromide is consumed.
-
Workup - Quenching: Once the reaction is complete, filter the mixture to remove the solid potassium carbonate. Rinse the solids with a small amount of diethyl ether.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Dilute with diethyl ether (50 mL) and wash with water (2 x 25 mL) and then with saturated brine (25 mL).
-
Experimental Rationale: The aqueous wash removes residual salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield (S)-N,N-Dimethyl-1-phenylethanamine as a clear oil.
-
Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and determine the enantiomeric excess (e.e.) using chiral HPLC. The expected outcome is a high yield of the (S)-enantiomer with >98% e.e., confirming the reaction proceeded via an Sₙ2 mechanism with high fidelity.
Broader Applications and Considerations
The utility of this compound extends beyond simple amination. It can react with a variety of nucleophiles to create different chiral intermediates.
Table 2: Potential Nucleophilic Substitution Reactions
| Nucleophile | Product Type | Significance in Pharma |
| Azide (e.g., NaN₃) | Chiral Azide | Precursor to chiral primary amines via reduction. |
| Thiolates (e.g., R-SNa) | Chiral Thioether | Found in various bioactive molecules.[] |
| Cyanide (e.g., NaCN) | Chiral Nitrile | Can be hydrolyzed to chiral carboxylic acids or reduced to amines. |
| Carboxylates (e.g., R-COONa) | Chiral Ester | Used in prodrug strategies and as synthetic intermediates. |
Limitations - Competing Reactions: Researchers must be aware of potential side reactions.
-
Elimination: Under strongly basic or high-temperature conditions, an E2 elimination reaction can occur to form styrene, which is an achiral byproduct.
-
Cross-Coupling: While palladium-catalyzed cross-coupling reactions are powerful, their application with this compound can be challenging. The presence of β-hydrogens can lead to β-hydride elimination, a common side reaction that reduces yield.[16]
Conclusion
This compound is a highly effective and reliable chiral synthon for the synthesis of pharmaceutical intermediates. Its value is rooted in its capacity for undergoing stereospecific Sₙ2 reactions with high fidelity, enabling the predictable formation of (S)-configured products from the (R)-enantiomer. By carefully controlling reaction conditions—specifically by using strong nucleophiles in polar aprotic solvents at moderate temperatures—researchers can minimize side reactions and achieve excellent stereochemical control. The protocols and principles outlined in this guide provide a solid foundation for leveraging this versatile reagent in the development of enantiomerically pure pharmaceutical compounds.
References
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Palladium-Catalyzed Three-Component Coupling of Benzynes, Benzylic/Allylic Bromides and 1,1-Bis[(pinacolato)boryl]methane. MDPI. [Link]
- A kind of synthetic method with optically active α methylbenzylamines.
-
Pathway for the simultaneous synthesis of (R)-α-methylbenzylamine and α-phenylethanol. ResearchGate. [Link]
-
Safety Data Sheet - 1-Bromo-4-(1-bromoethyl)benzene. Angene Chemical. [Link]
-
(1-Bromoethyl)benzene | C8H9Br | CID 11454. PubChem, National Center for Biotechnology Information. [Link]
-
Simultaneous synthesis of enantiomerically pure (R)-1-phenylethanol and (R)-alpha-methylbenzylamine from racemic alpha-methylbenzylamine using omega-transaminase/alcohol dehydrogenase/glucose dehydrogenase coupling reaction. PubMed, National Library of Medicine. [Link]
-
Optimizing Your Synthesis with 1-Bromoethylbenzene (CAS 585-71-7). Autech Industry Co., Limited. [Link]
-
Cas 1459-14-9,(+)-[(R)-1-Bromoethyl]benzene. lookchem. [Link]
-
Chemoenzymatic total synthesis of rotigotine via IRED-catalyzed reductive amination. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis Design of 'Rivastigmine'-A Potent Therapeutic Agent for Alzheimer's disease using Retrosynthetic Analysis. Journal of Chemical and Pharmaceutical Research. [Link]
-
Novel Convenient Synthesis of Rivastigmine. ResearchGate. [Link]
-
Short Synthesis of Dopamine Agonist Rotigotine. ResearchGate. [Link]
-
Aromatic Coupling Reactions Catalyzed by “ene”-Reductase under Visible Light Irradiation. ACS Omega. [Link]
-
Modular mimics of neuroactive alkaloids - design, synthesis, and cholinesterase inhibitory activity of rivastigmine analogs. Journal of Emerging Investigators. [Link]
-
Rivastigmine structure-based hybrids as potential multi-target anti-Alzheimer's drug candidates. PubMed, National Library of Medicine. [Link]
-
Synthesis of rivastigmine analogues 9–11. ResearchGate. [Link]
-
Synthesis of rotigotine. ResearchGate. [Link]
-
(2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method. Protheragen. [Link]
- Preparation method of rotigotine.
-
Cross-coupling reaction between bromobenzene with benzeneboronic acid. ResearchGate. [Link]
-
Starting with benzene, design a synthesis of m-bromoethylbenzene. Clutch Prep. [Link]
-
Solved this compound can undergo either. Chegg.com. [Link]
-
Nucleophilic Reactions of Benzene Derivatives. Chemistry LibreTexts. [Link]
-
Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]
-
Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Department of Chemistry. [Link]
-
Enantioselective synthesis of the pharmacologically interesting derivatives 5a–b. Organic & Biomolecular Chemistry. [Link]
-
Benzene, (1-bromoethyl)-. NIST WebBook. [Link]
-
Understanding 1-Bromoethylbenzene: Your Key Synthesis Intermediate. Autech Industry Co., Limited. [Link]
-
1-bromoethyl-benzene. ChemSrc. [Link]
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Application Notes & Protocols: Nucleophilic Substitution Reactions of (R)-(1-Bromoethyl)benzene
Foreword: Navigating the Stereochemical Crossroads of a Benzylic Halide
(R)-(1-Bromoethyl)benzene stands as a pivotal chiral starting material in synthetic organic chemistry. Its significance lies in its benzylic position, which imparts unique reactivity, allowing it to undergo nucleophilic substitution through competing SN1 and SN2 pathways.[1][2] The stereochemical outcome of these reactions is of paramount importance, particularly in the synthesis of enantiomerically pure pharmaceutical compounds where a specific stereoisomer is often responsible for the desired therapeutic effect.
This guide provides a comprehensive exploration of the factors governing the nucleophilic substitution reactions of this compound. We will delve into the mechanistic dichotomy of SN1 and SN2 reactions, offering practical insights and detailed protocols for controlling the stereochemistry of the products. The protocols provided herein are designed to be robust and reproducible, serving as a valuable resource for researchers in both academic and industrial settings.
Mechanistic Considerations: The SN1 and SN2 Dichotomy
The reaction of this compound with a nucleophile can proceed through two distinct mechanisms: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). The operative pathway is dictated by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature.[3][4]
1.1 The SN2 Pathway: Inversion of Stereochemistry
The SN2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group.[5] This backside attack results in an inversion of the stereochemical configuration at the chiral center.[6] For this compound, an SN2 reaction will yield the corresponding (S)-product.
Key Factors Favoring SN2:
-
Strong, unhindered nucleophiles: Nucleophiles with a high concentration of negative charge (e.g., azide, cyanide, alkoxides) are more effective at the backside attack.[7]
-
Polar aprotic solvents: Solvents like acetone, DMF, and DMSO solvate the cation but leave the nucleophile relatively "naked" and highly reactive.[4]
-
Lower temperatures: Reduced thermal energy disfavors the formation of the carbocation intermediate required for the SN1 pathway.
1.2 The SN1 Pathway: Racemization
The SN1 reaction proceeds through a two-step mechanism. The first and rate-determining step is the departure of the leaving group to form a planar, achiral carbocation intermediate.[3] The benzyl carbocation formed from (1-Bromoethyl)benzene is stabilized by resonance with the aromatic ring.[1] In the second step, the nucleophile can attack the carbocation from either face with equal probability, leading to a racemic mixture of (R)- and (S)-products.[8]
Key Factors Favoring SN1:
-
Weak nucleophiles: Solvents themselves can often act as weak nucleophiles (e.g., methanol, water), a process known as solvolysis.[4][9]
-
Polar protic solvents: Solvents with acidic protons (e.g., water, alcohols) are effective at solvating both the leaving group and the carbocation intermediate, stabilizing the transition state.[4]
-
Higher temperatures: Increased thermal energy facilitates the breaking of the carbon-bromine bond to form the carbocation.
Visualizing the Mechanistic Pathways
To better illustrate the stereochemical consequences of each pathway, the following diagrams depict the SN2 and SN1 mechanisms for the reaction of this compound with a generic nucleophile (Nu⁻).
Caption: SN2 mechanism showing backside attack and inversion of configuration.
Caption: SN1 mechanism illustrating the formation of a planar carbocation leading to racemization.
Experimental Protocols
The following protocols provide detailed methodologies for the reaction of this compound with representative nucleophiles to favor either the SN2 or SN1 pathway.
Protocol 1: SN2 Reaction with Sodium Azide (Inversion)
This protocol describes the synthesis of (S)-(1-Azidoethyl)benzene, a versatile intermediate, under conditions that strongly favor the SN2 mechanism.
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
To a stirred solution of this compound in anhydrous DMF, add sodium azide.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.
-
Separate the layers and wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure (S)-(1-Azidoethyl)benzene.
Expected Outcome: The reaction is expected to proceed with a high degree of inversion, yielding (S)-(1-Azidoethyl)benzene with high enantiomeric excess.
Protocol 2: SN1 Reaction with Methanol (Racemization)
This protocol details the solvolysis of this compound in methanol, favoring the SN1 pathway and leading to a racemic product.[8]
Materials:
-
This compound (1.0 eq)
-
Methanol, anhydrous
-
Sodium bicarbonate
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous methanol in a round-bottom flask equipped with a condenser.
-
Heat the solution at reflux for 12-24 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and neutralize the generated HBr by adding solid sodium bicarbonate until effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the layers and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting (±)-1-methoxy-1-phenylethane by column chromatography.
Expected Outcome: The reaction will primarily proceed via an SN1 mechanism, resulting in a nearly racemic mixture of (R)- and (S)-1-methoxy-1-phenylethane.
Product Analysis and Stereochemical Determination
The stereochemical outcome of the reactions must be determined experimentally. The following techniques are commonly employed:
3.1 Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating and quantifying enantiomers.[10] A suitable chiral stationary phase (e.g., polysaccharide-based) is used to achieve baseline separation of the (R) and (S) enantiomers of the product.[10]
3.2 Polarimetry: Measurement of the optical rotation of the purified product can indicate the predominant enantiomer. A comparison with the literature value for the enantiomerically pure compound allows for the calculation of the optical purity.
3.3 Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: In some cases, chiral lanthanide shift reagents can be used to differentiate the signals of enantiomers in the ¹H or ¹³C NMR spectrum, allowing for the determination of the enantiomeric ratio.
Data Summary
The following table summarizes the expected outcomes for the reaction of this compound with various nucleophiles under different conditions.
| Nucleophile | Solvent | Predominant Mechanism | Expected Stereochemical Outcome |
| NaN₃ | DMF | SN2 | Inversion ((S)-product) |
| NaCN | Acetone | SN2 | Inversion ((S)-product) |
| CH₃ONa | CH₃OH | SN2 | Inversion ((S)-product) |
| CH₃OH | CH₃OH | SN1 | Racemization ((R/S)-mixture) |
| H₂O | H₂O/Acetone | SN1 | Racemization ((R/S)-mixture) |
| NH₃ | NH₃ (liq.) | SN2 | Inversion ((S)-product) |
General Experimental Workflow
The following diagram illustrates a typical workflow for conducting and analyzing the nucleophilic substitution reactions of this compound.
Caption: General workflow for nucleophilic substitution and product analysis.
Conclusion
The nucleophilic substitution reactions of this compound offer a versatile platform for the synthesis of a wide array of chiral compounds. A thorough understanding of the interplay between the SN1 and SN2 mechanisms, guided by the principles outlined in this application note, empowers researchers to strategically control the stereochemical outcome of their synthetic transformations. The provided protocols serve as a robust starting point for the development of stereoselective syntheses, which are critical in the fields of medicinal chemistry and materials science.
References
-
American Chemical Society. (n.d.). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. Journal of Chemical Education. Retrieved from [Link]
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National Institutes of Health. (n.d.). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. PMC. Retrieved from [Link]
-
ESF Experts. (n.d.). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. Retrieved from [Link]
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Chegg.com. (2022, October 14). Solved 17. (6) this compound can undergo either. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). ATRP, azide substitution and 'click' chemistry: three reactions using one catalyst in one pot. Retrieved from [Link]
-
Quora. (2016, December 5). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?. Retrieved from [Link]
-
Brainly.com. (2023, August 4). [FREE] Which of the following types of reactions could (1-bromoethyl) benzene undergo with any reagents? A. SN1. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 13.07: Substitution of benzylic and allylic halides. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Nucleophilic substitution reactions of benzyl halides. Part I. The reaction of benzyl chloride with partly aqueous solvents. Journal of the Chemical Society (Resumed). Retrieved from [Link]
-
Master Organic Chemistry. (2025, June 24). Comparing The SN1 vs Sn2 Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, October 19). 11.1: The Discovery of Nucleophilic Substitution Reactions. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis of 1-Phenylethanol from Bromobenzene. Retrieved from [Link]
-
Crash Course. (2021, February 8). Substitution Reactions - SN1 and SN2 Mechanisms: Crash Course Organic Chemistry #21. YouTube. Retrieved from [Link]
-
Quora. (2018, March 11). How can we synthesize 1-phenylethanol from benzene?. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 7.12: Comparison of SN1 and SN2 Reactions. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube. Retrieved from [Link]
-
National Institutes of Health. (2023, September 18). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Retrieved from [Link]
-
Bloom Tech. (2024, December 14). What are common reactions involving (2-Bromoethyl)benzene?. Retrieved from [Link]
-
ScienceDirect. (n.d.). Utilization of bromine azide to access vicinal-azidobromides from arylidene malononitrile. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). [No Title Found]. Retrieved from [Link]
-
NIST. (n.d.). Benzene, (1-bromoethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
YouTube. (2018, April 3). Nucleophilic Aromatic Substitution: Elimination-addition. Retrieved from [Link]
-
Pearson. (2024, April 24). When (1-bromoethyl)cyclohexane is heated in methanol for an exten.... Retrieved from [Link]
-
PubChem. (n.d.). (1-Bromoethyl)benzene. Retrieved from [Link]
-
Chegg.com. (2024, July 7). Solved Devise a synthesis to prepare 1-phenylethan-1-ol from. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Nucleophilic Reactions of Benzene Derivatives. Retrieved from [Link]
-
NPTEL. (n.d.). Lecture 15 Aromatic Nucleophilic Substitution. Retrieved from [Link]
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Application Note & Protocol: Precision Polymer Synthesis via Atom Transfer Radical Polymerization (ATRP) Initiated by (R)-(1-Bromoethyl)benzene
Abstract
This guide provides a comprehensive overview and detailed protocols for the use of (R)-(1-Bromoethyl)benzene as an initiator in Atom Transfer Radical Polymerization (ATRP). ATRP is a cornerstone of controlled/"living" radical polymerization, enabling the synthesis of polymers with precisely defined molecular weights, complex architectures, and narrow molecular weight distributions.[1] this compound is a particularly effective initiator for styrenic monomers, offering high initiation efficiency and leading to well-defined macromolecules.[2][3] These polymers serve as crucial precursors for advanced materials, drug delivery vehicles, and as macroinitiators for the synthesis of block copolymers.[1][4] This document delves into the underlying reaction mechanism, provides validated step-by-step experimental protocols, and offers insights into experimental design and troubleshooting.
Part 1: The Scientific Foundation: Mechanism of ATRP Initiation
Atom Transfer Radical Polymerization (ATRP) achieves its high degree of control by establishing a dynamic equilibrium between a minute amount of active, propagating radicals and a vast majority of dormant polymer chains.[5][6] This equilibrium minimizes irreversible termination reactions that plague conventional free-radical polymerization. The entire process is catalyzed by a transition metal complex, typically based on copper.
The key components of the system are:
-
Initiator (this compound): An alkyl halide that, upon activation, generates the initial radical species. Crucially, each initiator molecule theoretically gives rise to one polymer chain, allowing the final molecular weight to be predetermined by the monomer-to-initiator ratio.[5]
-
Catalyst (e.g., Cu(I)Br): A transition metal salt in its lower oxidation state that acts as the activator. It abstracts the halogen atom from the initiator (and subsequently the dormant polymer chain) to form the active radical and the oxidized catalyst complex.
-
Ligand (e.g., 4,4'-Di(5-nonyl)-2,2'-bipyridine (dNbpy)): An organic molecule that complexes with the copper, solubilizing it in the reaction medium and, most importantly, tuning its redox potential to control the position of the activation/deactivation equilibrium.[7]
-
Deactivator (e.g., Cu(II)Br₂/Ligand): The catalyst in its higher oxidation state. It rapidly and reversibly transfers a halogen atom back to the propagating radical, reforming the dormant species. This deactivation step is what maintains the low radical concentration.
The polymerization proceeds through the following key steps, as illustrated below.
Part 2: Experimental Design and Protocols
Critical Parameters for Experimental Design
Success in ATRP hinges on the precise control of reaction parameters. The stoichiometry of the reactants is paramount.
-
[Monomer]/[Initiator] Ratio: This ratio is the primary determinant of the target Degree of Polymerization (DP) and, consequently, the polymer's molecular weight (Mn). The theoretical Mn can be calculated as:
-
Mn (theoretical) = ([Monomer]₀ / [Initiator]₀) × Monomer Molecular Weight × Conversion
-
-
[Initiator]/[Catalyst]/[Ligand] Ratio: A typical starting point for styrene polymerization is a molar ratio of 1:1:2.[8] The excess ligand ensures that the copper catalyst remains fully complexed and soluble. The concentration of the Cu(II) deactivator, either added initially or generated in situ, is critical for controlling the polymerization.
Table 1: Typical Reaction Conditions for ATRP of Styrene This table summarizes representative conditions for synthesizing polystyrene using this compound as the initiator.
| Parameter | Value / Range | Rationale & Field Insights |
| Monomer | Styrene | This compound is an excellent structural analog for the propagating styryl radical, ensuring fast and efficient initiation. |
| [Styrene]:[Initiator] | 50:1 to 200:1 | This ratio is selected based on the desired target molecular weight of the final polymer.[1] |
| [Initiator]:[CuBr]:[dNbpy] | 1 : 1 : 2 | A common and robust ratio that provides good control over the polymerization of styrene.[8] |
| Solvent | Anisole, Toluene, or Bulk | Anisole is often preferred for its high boiling point and ability to solubilize all components. Bulk (solvent-free) polymerizations are also common.[1] |
| Temperature | 90 - 110 °C | The rate of polymerization increases with temperature. 110 °C is a widely used temperature for the ATRP of styrene to achieve a reasonable reaction rate.[8][9] |
| Reaction Time | 4 - 24 hours | Time is dependent on target conversion, temperature, and catalyst activity. The reaction should be monitored. |
| Expected PDI (Mw/Mn) | < 1.05 - 1.3 | A low Polydispersity Index (PDI) is a key indicator of a well-controlled "living" polymerization.[4] |
Detailed Laboratory Protocol: Synthesis of Polystyrene (Target DP = 100)
This protocol describes the synthesis of bromine-terminated polystyrene with a target molecular weight of approximately 10,400 g/mol . All manipulations must be performed using standard Schlenk line or glovebox techniques under an inert atmosphere (Argon or Nitrogen) to exclude oxygen, which terminates the radicals.
Reagents:
-
Styrene (monomer): 10.4 g (100 mmol) - Purified by passing through basic alumina.
-
This compound (initiator, 1-PEBr): 0.185 g (1 mmol)
-
Copper(I) Bromide (CuBr) (catalyst): 0.143 g (1 mmol)
-
4,4'-Di(5-nonyl)-2,2'-bipyridine (dNbpy) (ligand): 0.813 g (2 mmol)
-
Anisole (solvent, optional): 10 mL - Dried and degassed.
Procedure:
-
Catalyst/Ligand Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (0.143 g) and dNbpy (0.813 g).
-
Oxygen Removal: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure a completely oxygen-free environment.[9]
-
Addition of Monomer & Initiator: Through a degassed syringe, add the purified styrene (10.4 g) and anisole (10 mL, if used) to the Schlenk flask. Stir the mixture until the catalyst and ligand dissolve, forming a homogeneous, colored solution.
-
Degassing: Subject the entire reaction mixture to three freeze-pump-thaw cycles to remove any dissolved oxygen from the monomer and solvent.[9]
-
Initiation: After the final thaw cycle and backfilling with inert gas, place the flask in a preheated oil bath set to 110 °C. Once the temperature has stabilized, inject the this compound initiator (0.185 g) via syringe to start the polymerization (t=0).
-
Monitoring the Reaction: The progress of the polymerization can be tracked by taking small aliquots at timed intervals using a degassed syringe.
-
Monomer Conversion: Analyze the aliquot by ¹H NMR or gas chromatography (GC) to determine the consumption of styrene.[1]
-
Molecular Weight & PDI: Analyze the aliquot by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and Polydispersity Index (PDI).[1] A linear increase in Mn with conversion and a consistently low PDI are hallmarks of a controlled polymerization.
-
-
Termination: Once the desired monomer conversion is reached (e.g., after 8 hours), terminate the polymerization by cooling the flask to room temperature and exposing the contents to air. The solution color will change (typically to green/blue) as the Cu(I) is oxidized.[1]
-
Purification:
-
Dilute the viscous reaction mixture with Tetrahydrofuran (THF, ~20 mL).
-
Pass the solution through a short column of neutral alumina to remove the copper catalyst complex.[1]
-
Concentrate the purified solution and precipitate the polymer by adding it dropwise into a large excess of cold methanol (~400 mL) with vigorous stirring.
-
Collect the white, fibrous polystyrene precipitate by filtration. Wash with fresh methanol and dry in a vacuum oven at 40-50 °C to a constant weight.[1]
-
Experimental Workflow Visualization
Sources
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- 3. Cas 585-71-7,(1-Bromoethyl)benzene | lookchem [lookchem.com]
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Application Note: The Strategic Use of (R)-(1-Bromoethyl)benzene in the Stereoselective Synthesis of Agrochemicals
Introduction
The development of modern agrochemicals is increasingly driven by the principles of stereochemistry. It is now well-established that the biological activity of many chiral pesticides resides in a single enantiomer, while the other may be less active or even contribute to off-target effects.[1][2] Consequently, the synthesis of enantiomerically pure active ingredients is a primary goal in the agrochemical industry to maximize efficacy, reduce application rates, and minimize environmental impact.[3] One of the most effective strategies to achieve this is through the use of chiral building blocks—enantiopure starting materials that introduce a desired stereocenter into the target molecule.[4][][6]
(R)-(1-Bromoethyl)benzene is a versatile chiral building block recognized for its utility in organic synthesis.[7] Its structure features a stereogenic center benzylic to a phenyl ring, making the bromine atom a good leaving group for nucleophilic substitution reactions. This allows for the efficient transfer of the chiral (R)-1-phenylethyl moiety to a wide range of molecules, making it a valuable precursor in the synthesis of complex, biologically active compounds for the pharmaceutical and agrochemical industries.[7] This application note provides a technical guide on the use of this compound, including a detailed protocol for the synthesis of a key chiral intermediate and a discussion of its relevance in constructing modern agrochemicals.
Core Principle: Stereospecific Nucleophilic Substitution
The primary utility of this compound lies in its role as a chiral electrophile. The carbon atom bonded to the bromine is a stereocenter and is activated by the adjacent phenyl ring. It readily undergoes nucleophilic substitution (Sₙ2) reactions with a variety of nucleophiles, including amines, phenoxides, and thiols.
Causality of the Reaction: The choice of a polar aprotic solvent (e.g., DMF, Acetonitrile) is crucial as it solvates the cation of the base but does not strongly solvate the nucleophile, thereby increasing its reactivity. The Sₙ2 mechanism proceeds through a backside attack, which results in an inversion of stereochemistry at the chiral center. Therefore, reacting (R) -(1-Bromoethyl)benzene with a nucleophile will typically yield a product with an (S) configuration. This predictable stereochemical outcome is fundamental to its application in asymmetric synthesis.
Below is a workflow illustrating the role of this compound as a chiral synthon.
Sources
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- 2. downloads.regulations.gov [downloads.regulations.gov]
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- 7. Cas 1459-14-9,(+)-[(R)-1-Bromoethyl]benzene | lookchem [lookchem.com]
Troubleshooting & Optimization
Improving the yield of enantioselective reactions with (R)-(1-Bromoethyl)benzene
Welcome to the technical support center for enantioselective reactions utilizing (R)-(1-Bromoethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high yield and stereochemical fidelity. Here, we address common challenges through a series of frequently asked questions and in-depth troubleshooting guides, grounded in mechanistic principles and field-proven experience.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level issues encountered during enantioselective synthesis with this compound.
Q1: My final product has a very low enantiomeric excess (ee). What are the most likely reasons for this loss of stereochemistry?
A1: Low enantiomeric excess is the most frequent challenge and typically points to a loss of stereochemical control during the reaction. The primary culprits are:
-
Competing SN1 Mechanism: this compound is a secondary benzylic halide. The benzylic position can stabilize a carbocation through resonance, making the SN1 pathway a viable, competing reaction.[1][2] An SN1 reaction proceeds through a planar carbocation intermediate, which the nucleophile can attack from either face, leading to a racemic mixture of the product and a drastic reduction in ee.[3]
-
Starting Material Racemization: The starting material itself may not be enantiopure or could be susceptible to racemization upon storage, especially if exposed to heat, light, or trace acidic/basic impurities.[4] Always verify the ee of your starting material before beginning the reaction.
-
Inaccurate Analytical Method: It is crucial to first validate your method for measuring ee.[5] Chromatographic artifacts or an unoptimized chiral separation method (HPLC or GC) can give a false impression of low enantioselectivity.[6] We strongly recommend preparing and analyzing a true racemic standard of your product to confirm that your analytical method can effectively separate the two enantiomers.[5]
dot
Caption: Initial troubleshooting workflow for low enantiomeric excess.
Q2: My reaction yield is consistently poor, even when the ee is acceptable. What side reactions should I be aware of?
A2: Poor yield in these reactions is often due to competing pathways or degradation. The main side reaction to consider is E2 elimination .[1]
-
Mechanism: Strong, sterically hindered bases can preferentially abstract a proton from the ethyl group, leading to the formation of styrene instead of the desired substitution product. This is a common issue when using nucleophiles that also have significant basicity (e.g., alkoxides).
-
Mitigation: To favor substitution over elimination, you should use a nucleophile with high nucleophilicity but lower basicity. Additionally, running the reaction at lower temperatures generally disfavors the elimination pathway, which typically has a higher activation energy than substitution.
Q3: How can I determine if my reaction is proceeding via the desired SN2 pathway or the problematic SN1 pathway?
A3: The stereochemical outcome is the most direct evidence. An SN2 reaction on a chiral center results in a complete inversion of stereochemistry . If you start with the (R)-enantiomer, you should obtain the (S)-enantiomer of the product. An SN1 reaction will produce a mixture of both (R) and (S) products (racemization).[3]
Mechanistically, you can design your experiment to favor one pathway over the other based on several factors: the nucleophile, the solvent, and the concentration of reactants.[2][7] The SN2 reaction rate is dependent on the concentration of both the substrate and the nucleophile, whereas the SN1 rate is primarily dependent only on the substrate concentration.[8]
Part 2: Detailed Troubleshooting & Optimization Guide
This guide provides in-depth advice on optimizing specific experimental parameters to maximize both yield and enantioselectivity.
Q4: How does my choice of nucleophile affect the stereochemical outcome and yield?
A4: The nucleophile is a critical factor in directing the reaction towards the SN2 pathway.[2][9]
-
For High Enantioselectivity (SN2):
-
Strength: Use a strong nucleophile. Negatively charged nucleophiles (e.g., N₃⁻, CN⁻, RS⁻) are generally more potent than their neutral counterparts (NH₃, H₂O, RSH).[2][8] A powerful nucleophile will attack the electrophilic carbon faster, promoting the bimolecular SN2 mechanism before the C-Br bond has a chance to ionize for an SN1 reaction.
-
Steric Hindrance: Employ a sterically unhindered nucleophile. Bulky nucleophiles can slow the backside attack required for an SN2 reaction, making the competing SN1 or E2 pathways more likely.[7][8]
-
-
To Minimize Side Reactions (E2):
-
Basicity: Choose a nucleophile with low basicity to avoid elimination. For example, iodide (I⁻) is an excellent nucleophile but a weak base, making it ideal for substitution reactions.
-
Q5: What is the optimal solvent choice for preserving stereochemistry?
A5: The solvent plays a pivotal role in stabilizing or destabilizing the intermediates of the competing pathways.[7]
-
To Promote SN2: Use a polar aprotic solvent . Solvents like Acetone, DMF (N,N-Dimethylformamide), or DMSO (Dimethyl sulfoxide) are ideal. They can dissolve the necessary reagents but do not solvate the nucleophile as strongly as protic solvents. This leaves the nucleophile "naked" and more reactive, accelerating the SN2 reaction.[2]
-
To Suppress SN1: Avoid polar protic solvents like water, methanol, or ethanol. These solvents excel at stabilizing both the leaving group anion and, more importantly, the carbocation intermediate through hydrogen bonding. This stabilization lowers the activation energy for the SN1 pathway, promoting racemization.[2][7]
Table 1: Solvent Effects on Nucleophilic Substitution
| Solvent Type | Examples | Effect on SN1 Pathway | Effect on SN2 Pathway | Recommendation for this compound |
| Polar Protic | Water, Ethanol, Methanol | Favored (Stabilizes carbocation) | Hindered (Solvates nucleophile) | Avoid to prevent racemization |
| Polar Aprotic | Acetone, DMF, DMSO, Acetonitrile | Disfavored (Poor carbocation stabilization) | Favored (Unsolvated, reactive nucleophile) | Highly Recommended for stereoinversion |
| Non-Polar | Hexane, Toluene, CCl₄ | Disfavored | Disfavored (Poor reagent solubility) | Not generally recommended |
Q6: What is the influence of temperature on the reaction outcome?
A6: Temperature control is a powerful tool for directing selectivity.
-
Lower Temperatures (e.g., 0 °C to RT): Lowering the reaction temperature generally favors the substitution (SN2) pathway over elimination (E2). It also helps to minimize any potential for the starting material or product to racemize via background processes.
-
Higher Temperatures: Increased temperatures provide more energy to overcome the higher activation barrier of the E2 reaction, increasing the likelihood of forming the undesired styrene byproduct. It can also increase the rate of the SN1 pathway relative to SN2.
dot
Caption: Competing reaction pathways for this compound.
Part 3: Experimental Protocols
Protocol 1: General Procedure for a Stereospecific SN2 Reaction
This protocol provides a starting point for reacting this compound with a generic strong nucleophile (e.g., Sodium Azide) to achieve inversion of stereochemistry.
Materials:
-
This compound (1.0 eq)
-
Sodium Azide (NaN₃) (1.2 - 1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask with stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard workup and purification reagents (e.g., Diethyl ether, water, brine, MgSO₄)
Procedure:
-
Setup: Dry the glassware thoroughly in an oven and assemble under an inert atmosphere.
-
Reagent Addition: To the round-bottom flask, add Sodium Azide followed by anhydrous DMF. Stir the suspension.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This helps to dissipate any initial exotherm and minimize side reactions.
-
Substrate Addition: Add this compound dropwise to the stirred suspension over 5-10 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup:
-
Quench the reaction by slowly pouring it into a separatory funnel containing water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel to obtain the pure (S)-1-azido-1-phenylethane.
-
Analysis: Confirm the structure by NMR and IR spectroscopy and determine the enantiomeric excess using chiral HPLC or GC.
Protocol 2: Validation of Enantiomeric Excess (ee) Measurement
This protocol is essential to perform before optimizing your reaction to ensure your analytical results are trustworthy.[5]
Objective: To confirm your chiral chromatography method can separate the R and S enantiomers of your target product.
Procedure:
-
Synthesize a Racemic Standard: Prepare a small sample of your target product using reaction conditions that guarantee a racemic mixture. A simple way to do this is to use a polar protic solvent (like methanol with a sodium salt of your nucleophile) which will promote the SN1 pathway.
-
Method Development: Dissolve the racemic standard in an appropriate solvent for your chromatography system (e.g., HPLC or GC).
-
Analysis: Inject the racemic sample onto your chiral column.
-
Expected Result: A successful method will show two distinct, well-resolved peaks of perfectly equal area (a 50:50 ratio).
-
Troubleshooting:
-
No Separation: If you see only one peak, your chiral stationary phase, mobile phase, or temperature conditions are not suitable for separating these enantiomers. You must screen different chiral columns or modify your method (e.g., change solvent composition, flow rate, or temperature).
-
Poor Resolution: If the peaks are overlapping, optimize the method parameters to improve separation (e.g., switch to isocratic elution, decrease flow rate).
-
Unequal Peaks: If the peaks for the racemic standard are not 50:50, it may indicate an issue with on-column degradation or an analytical artifact.
-
Only once you have a validated analytical method that can baseline-separate a true racemic sample should you trust the ee values obtained from your enantioselective reactions. [5][6]
References
-
Brainly. (2023). Which of the following types of reactions could (1-bromoethyl) benzene undergo with any reagents? A. SN1. brainly.com. [Link]
-
LibreTexts Chemistry. 8.3. Factors affecting rate of nucleophilic substitution reactions. [Link]
-
LookChem. Cas 585-71-7,(1-Bromoethyl)benzene. LookChem. [Link]
-
LibreTexts Chemistry. (2020). 14.3: Factors That Affect The Course of Nucleophilic Substitutions at sp3 Carbon. [Link]
-
Slideshare. Factors affecting nucleophilic substitution reactions finished d | PDF. [Link]
-
Curran, D. P. (1991). Enantioselective Free Radical Reactions. In Advances in Detailed Reaction Mechanisms (Vol. 1, pp. 121-157). JAI Press. [Link]
-
The Chemistry Tutor. (2023). Factors That Affect The Rate of Nucleophilic Substitution Reactions. YouTube. [Link]
-
Alocci, M. (2024). Starting with benzene, design a synthesis of m-bromoethylbenzene. Medium. [Link]
-
PubChem. (1-Bromoethyl)benzene. National Center for Biotechnology Information. [Link]
-
Hoveyda, A. H., & Gadamsetti, A. (2017). Mechanism-based enhancement of scope and enantioselectivity for reactions involving a copper-substituted stereogenic carbon centre. Nature Chemistry, 9(10), 951–958. [Link]
-
Chegg. (2022). Solved 17. (6) this compound can undergo either. Chegg.com. [Link]
-
Reddit. (2020). Synthesis - General tips for improving yield?. r/chemistry. [Link]
Sources
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- 3. Solved 17. (6) this compound can undergo either | Chegg.com [chegg.com]
- 4. (1-Bromoethyl)benzene | C8H9Br | CID 11454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Factors affecting nucleophilic substitution reactions finished d | PDF [slideshare.net]
- 9. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Grignard Formation with (R)-(1-Bromoethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of the Grignard reagent from (R)-(1-Bromoethyl)benzene. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that arise during this stereosensitive organometallic reaction. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of this synthesis.
I. Frequently Asked Questions (FAQs)
Here we address the most common issues encountered when preparing the Grignard reagent from this compound.
Q1: My Grignard reaction won't initiate. What are the most likely causes and how can I fix it?
A1: Failure to initiate is the most common hurdle in Grignard synthesis. The primary culprits are invariably moisture and the passivated surface of the magnesium metal.
-
Moisture Contamination: Grignard reagents are potent bases and will be rapidly quenched by even trace amounts of water.[1][2][3][4] Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere (Nitrogen or Argon). Solvents must be anhydrous. While diethyl ether and tetrahydrofuran (THF) are the standard choices, THF is often preferred for its ability to better stabilize the Grignard reagent.[5][6][7]
-
Inactive Magnesium Surface: Magnesium turnings are coated with a layer of magnesium oxide (MgO) that prevents the reaction from starting.[2][6][8] This layer must be disrupted to expose the reactive metal surface.
Q2: I've tried activating the magnesium with iodine, but the reaction still doesn't start. What are my other options?
A2: While iodine is a common activator, other mechanical and chemical methods can be more effective.[2][9][10]
-
Mechanical Activation: Vigorously stirring the magnesium turnings under an inert atmosphere can help break up the oxide layer.[9][11] You can also gently crush some of the turnings with a dry glass stir rod inside the reaction flask to expose fresh surfaces.[9]
-
Chemical Activation with 1,2-Dibromoethane (DBE): Adding a small amount of DBE to the magnesium suspension in THF is a highly effective activation method.[9][12][13] The reaction of DBE with magnesium produces ethylene gas and soluble magnesium bromide, which helps to clean the magnesium surface.[13]
-
Chemical Activation with Diisobutylaluminum hydride (DIBAH): For particularly stubborn reactions, a catalytic amount of DIBAH can be used to activate the magnesium surface and scavenge any residual moisture.[12][14]
Q3: My reaction mixture turns cloudy and then black. Is this normal?
A3: A cloudy or grey appearance is a positive sign that the Grignard reagent is forming.[6][15] However, a black discoloration can indicate decomposition, which may be caused by overheating or impurities.[15] It is crucial to control the reaction temperature, especially during the initial exothermic phase.
Q4: I'm concerned about racemization of my chiral Grignard reagent. How can I minimize this?
A4: The stereochemical integrity of the Grignard reagent is a significant concern. Racemization can occur, particularly through a radical-mediated pathway (single-electron transfer, SET).[16][17][18]
-
Low Temperatures: Maintaining a low reaction temperature is critical to preserving the enantiomeric excess of your Grignard reagent.[19] For this compound, it is advisable to perform the reaction at or below 0°C.
-
Solvent Choice: The choice of solvent can influence the stability of the chiral Grignard reagent. While THF is generally a good solvent for Grignard formation, for stereochemically sensitive reactions, diethyl ether might be a better choice due to its lower polarity, which can disfavor the SET pathway.
-
Rapid Subsequent Reactions: Once formed, it is best to use the chiral Grignard reagent in the subsequent reaction step as soon as possible to minimize the time it has to racemize.[19]
Q5: I'm observing a significant amount of a side product that I suspect is the Wurtz coupling product. How can I prevent this?
A5: The Wurtz coupling, where the Grignard reagent reacts with the starting this compound, is a major side reaction.[1][20][21][22][23][24][25] This is particularly prevalent with benzylic halides.[5][25]
-
Slow Addition: Add the solution of this compound to the magnesium suspension slowly and at a controlled rate. This maintains a low concentration of the alkyl halide in the reaction mixture, disfavoring the bimolecular Wurtz coupling.[1]
-
Temperature Control: Higher temperatures can favor the Wurtz coupling reaction.[23][24] Maintaining a low reaction temperature throughout the addition is crucial.
-
Efficient Stirring: Ensure efficient stirring to quickly disperse the added alkyl halide and bring it into contact with the magnesium surface, promoting the desired Grignard formation over the coupling side reaction.
II. Troubleshooting Guide: A Systematic Approach
When faced with a failed or low-yielding Grignard reaction, a systematic approach to troubleshooting is essential.
Problem: Reaction Fails to Initiate
| Possible Cause | Solution |
| Wet Glassware/Solvent | Rigorously dry all glassware (flame-dry under vacuum or oven-dry at >120°C) and cool under an inert gas. Use anhydrous solvents.[6] |
| Inactive Magnesium | Activate the magnesium surface using chemical or mechanical methods (see FAQ A2).[6][9][11][13] |
| Reaction Too Cold | Gently warm the flask with a heat gun or in a warm water bath to initiate the reaction. Be prepared to cool it if the reaction becomes vigorous.[6] |
| Impure Alkyl Halide | Ensure the this compound is pure and free of water. If necessary, pass it through a short column of activated alumina. |
Problem: Low Yield of Grignard Reagent
| Possible Cause | Solution |
| Wurtz Coupling | Add the alkyl halide solution slowly to the magnesium suspension. Maintain a low reaction temperature.[1][23][24] |
| Racemization and Decomposition | Keep the reaction temperature low. Use the Grignard reagent promptly after its formation.[19] |
| Incomplete Reaction | Allow sufficient reaction time after the addition of the alkyl halide. Monitor the consumption of magnesium. |
| Inaccurate Titration | Use a reliable titration method to accurately determine the concentration of the Grignard reagent (see Section IV).[26][27][28][29] |
III. Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in Grignard formation.
Caption: A workflow for troubleshooting Grignard reaction initiation and yield.
IV. Experimental Protocol: Titration of Grignard Reagent
Accurately determining the concentration of your Grignard reagent is crucial for stoichiometric control in subsequent reactions.[26] Direct titration with a colorimetric indicator is a common and reliable method.[26][27][29]
Titration with (-)-Menthol and 1,10-Phenanthroline
This method is convenient as (-)-menthol is a non-hygroscopic solid.[26][29]
Principle: The Grignard reagent forms a colored complex with the 1,10-phenanthroline indicator. The titrant, (-)-menthol, reacts with the Grignard reagent. The endpoint is reached when all the Grignard reagent is consumed, and the colored complex disappears.[26]
Procedure:
-
Preparation:
-
Prepare a standardized solution of approximately 1.0 M (-)-menthol in anhydrous toluene or THF.
-
Under an inert atmosphere (Argon or Nitrogen), add a few crystals (approximately 5 mg) of 1,10-phenanthroline to a dry flask equipped with a magnetic stir bar.[26]
-
Add a known volume of anhydrous THF (e.g., 2 mL) to the flask.[26]
-
Add a precisely measured aliquot of your Grignard solution (e.g., 1.00 mL) to the flask. A colored solution should form.
-
-
Titration:
-
Calculation:
-
Calculate the concentration of the Grignard reagent using the following formula:
-
Molarity (Grignard) = [Molarity (Menthol) x Volume (Menthol)] / Volume (Grignard)
-
-
V. References
-
Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development. [Link]
-
Stereochemistry of the transmetalation of Grignard reagents to copper (I) and manganese (II). Journal of the American Chemical Society. [Link]
-
Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development. [Link]
-
Does anyone know the best way to activate magnesium for the grignard reagent? ResearchGate. [Link]
-
Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale. Organic Process Research & Development. [Link]
-
Titration Grignard and BuLi. Scribd. [Link]
-
Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy. PubMed. [Link]
-
Mechanical Activation of Magnesium Turnings for the Preparation of Reactive Grignard Reagents. Lookchem. [Link]
-
How to measure the concentration of any grignard reagent (RMgX) in situ? ResearchGate. [Link]
-
Grignard Reaction. Chem-Station Int. Ed.. [Link]
-
How to prepare a chiral Grignard reagent: a theoretical proposal. PubMed. [Link]
-
Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ResearchGate. [Link]
-
Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. [Link]
-
Grignard Reaction. University of Wisconsin-Madison. [Link]
-
Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. RSC Publishing. [Link]
-
Grignard Formation - Troubleshooting and Perfecting. Reddit. [Link]
-
General stereoretentive preparation of chiral secondary mixed alkylmagnesium reagents and their use for enantioselective electrophilic aminations. RSC Publishing. [Link]
-
Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research. [Link]
-
Grignard reactions require a solvent such as diethyl ether. Explain what the purpose of the... Homework.Study.com. [Link]
-
Grignard reaction. SlideShare. [Link]
-
The Grignard Reaction – Unraveling a Chemical Puzzle. ACS Publications. [Link]
-
7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]
-
Grignard Reagent Reaction Mechanism. YouTube. [Link]
-
Why do dimethoxy-substituted benzylic/aryl bromides fail to form Grignard reagents? Reddit. [Link]
-
Side Reactions in a Grignard Synthesis. ResearchGate. [Link]
-
Solved 1. During your Grignard formation, a small amount of. Chegg.com. [Link]
-
Please suggest alternate solvent instead of THF and diethylether by preparation Grignard reagent. ResearchGate. [Link]
-
The Grignard Reaction. University of California, Irvine. [Link]
-
Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
screening of solvents in a range of Grignard reactions. Green Chemistry. [Link]
-
Grignard successes and failures. Sciencemadness.org. [Link]
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- 18. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 19. General stereoretentive preparation of chiral secondary mixed alkylmagnesium reagents and their use for enantioselective electrophilic aminations - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05315A [pubs.rsc.org]
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- 21. researchgate.net [researchgate.net]
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- 28. Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Side reactions of (R)-(1-Bromoethyl)benzene and how to minimize them
Welcome to the technical support resource for (R)-(1-Bromoethyl)benzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting for the common side reactions encountered when using this versatile chiral building block. Here, we move beyond simple protocols to explain the mechanistic principles that govern reaction outcomes, empowering you to optimize your syntheses, minimize unwanted byproducts, and preserve stereochemical integrity.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of styrene. What is causing this elimination side reaction and how can I prevent it?
A1: The formation of styrene is a classic example of a competing elimination reaction, which can proceed via either an E1 or E2 mechanism.[1] this compound is a secondary benzylic halide, making it susceptible to both substitution and elimination pathways.[2][3]
Primary Causes & Mechanistic Insight:
-
Strong or Bulky Bases: The choice of nucleophile is critical. If your nucleophile is also a strong base (e.g., hydroxides, alkoxides), it can abstract a proton from the beta-carbon, leading to the formation of a double bond and elimination of the bromide.[4] Sterically hindered (bulky) bases, such as potassium tert-butoxide (t-BuOK), will almost exclusively favor elimination.[5][6]
-
High Temperatures: Elimination reactions are entropically favored over substitution reactions because they result in an increase in the number of molecules in the system.[7] Applying heat to your reaction provides the necessary activation energy to overcome the barrier for elimination, often making it the dominant pathway.[5][8]
Strategies for Minimization:
-
Nucleophile Selection: To favor substitution, use a good nucleophile that is a weak base.[5] Excellent choices include azide (N₃⁻), cyanide (CN⁻), or halide ions (I⁻, Br⁻).[5][9]
-
Temperature Control: Execute the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting the reaction at 0°C and allowing it to slowly warm to room temperature can dramatically improve the substitution-to-elimination product ratio.[5]
-
Solvent Choice: While solvent effects are more nuanced, polar aprotic solvents like DMSO or DMF generally favor SN2 reactions, which can outcompete E2 when a non-basic nucleophile is used.[5][10]
Q2: I started with enantiomerically pure this compound, but my final product shows significant racemization. What is happening to my stereocenter?
A2: The loss of optical activity, or racemization, indicates that the reaction is proceeding, at least in part, through a unimolecular (SN1 or E1) pathway.[11]
Mechanistic Explanation:
The SN1 mechanism involves a two-step process where the leaving group (bromide) first departs, forming a planar, achiral carbocation intermediate.[12][13] Because (1-Bromoethyl)benzene is a secondary benzylic halide, this carbocation is resonance-stabilized by the benzene ring, making its formation feasible.[14] The incoming nucleophile can then attack this planar intermediate from either face with roughly equal probability, leading to a racemic or near-racemic mixture of (R) and (S) products.[11][15]
Strategies to Preserve Stereochemistry (Favor SN2):
-
Solvent System: This is the most critical factor. Avoid polar protic solvents (e.g., water, methanol, ethanol). These solvents excel at stabilizing both the leaving group and the carbocation intermediate, thereby promoting the SN1 pathway.[10][11][16] Instead, use polar aprotic solvents like DMSO, DMF, or acetone. These solvents solvate the counter-ion of the nucleophile but leave the nucleophilic anion "naked" and highly reactive, promoting the concerted, stereospecific SN2 mechanism.[10][16]
-
Nucleophile Concentration & Strength: Use a high concentration of a strong, non-bulky nucleophile. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.[13] By ensuring a high concentration of a potent nucleophile, you increase the probability of a bimolecular collision, favoring the SN2 pathway over the unimolecular dissociation required for SN1.[17]
-
Low Temperature: As with elimination, lower temperatures disfavor the energy-intensive formation of the carbocation intermediate required for the SN1 pathway.
Troubleshooting Guide: Navigating Competing Reactions
The outcome of your reaction is a competition between four possible pathways: SN1, SN2, E1, and E2. Use this table to diagnose issues and select conditions that favor your desired product.
| Factor | Favors SN2 (Substitution, Inversion) | Favors SN1 (Substitution, Racemization) | Favors E2 (Elimination) | Favors E1 (Elimination) |
| Nucleophile/Base | Strong, non-bulky nucleophile; Weak base (e.g., I⁻, N₃⁻, CN⁻)[5] | Weak nucleophile (e.g., H₂O, ROH)[11][17] | Strong, bulky base (e.g., t-BuOK)[5][18] | Weak base (e.g., H₂O, ROH)[18] |
| Solvent | Polar Aprotic (DMSO, DMF, Acetone)[5][10] | Polar Protic (H₂O, ROH)[11][16] | Polar Aprotic[9][19] | Polar Protic[2] |
| Temperature | Low to Moderate[5] | Low to Moderate | High[5][8] | High[7] |
| Substrate | Secondary benzylic is suitable. | Secondary benzylic is favorable due to stable carbocation.[17] | Secondary benzylic is suitable.[18] | Secondary benzylic is favorable.[18] |
Visual Guide to Reaction Pathways
Understanding how reaction conditions dictate the outcome is key. The following diagrams illustrate the decision-making process and the competing pathways.
Caption: Competing reaction pathways for this compound.
Caption: Decision workflow for minimizing side reactions.
Optimized Experimental Protocol: Stereospecific Synthesis of (S)-1-Azido-1-phenylethane
This protocol is designed to maximize the SN2 pathway and minimize elimination and racemization by using a non-basic nucleophile in a polar aprotic solvent at a controlled temperature.
Materials:
-
This compound (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl Ether
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium azide (1.5 eq). Add anhydrous DMF to the flask (approx. 0.2 M concentration relative to the substrate).
-
Substrate Addition: Cool the stirred suspension to 0°C using an ice bath. Add this compound (1.0 eq) dropwise to the mixture over 5 minutes.
-
Reaction Execution: Allow the reaction mixture to stir at 0°C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine. This removes residual DMF and any inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary, though it is often obtained in high purity after workup.
Expected Outcome: This procedure should yield (S)-1-Azido-1-phenylethane with high chemical yield and high enantiomeric excess, demonstrating a successful inversion of stereochemistry characteristic of an SN2 reaction.
References
-
Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
-
Reddit. (2014). How solvents affect E1/E2 and SN1/SN2 reactions? r/chemhelp. [Link]
-
KPU Pressbooks. 7.5 SN1 vs SN2 – Organic Chemistry I. [Link]
-
Chemistry LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
-
Organic Chemistry Class Notes. Alkyl Halide Reactions: Substitutions & Eliminations. [Link]
-
Quora. (2016). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms? [Link]
-
Study.com. (2021). Why does benzyl bromide react under both Sn1 conditions and Sn2 conditions? [Link]
-
Quora. (2015). How to understand substitution and elimination reactions in alkyl halides. [Link]
-
Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 – The Solvent. [Link]
-
University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides. [Link]
-
Chemistry LibreTexts. (2020). 7.12: Comparison of SN1 and SN2 Reactions. [Link]
-
Lumen Learning. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. [Link]
-
Brainly.com. (2023). Which of the following types of reactions could (1-bromoethyl) benzene undergo with any reagents? [Link]
-
Master Organic Chemistry. Comparing The SN1 vs Sn2 Reactions. [Link]
-
Khan Academy. Elimination vs substitution: tertiary substrate. [Link]
-
Chegg.com. (2022). Solved 17. (6) this compound can undergo either. [Link]
-
Chemistry LibreTexts. (2020). 7.4: Reactions of Alkyl Halides- Substitution and Elimination. [Link]
-
Master Organic Chemistry. (2012). Bulky Bases in Elimination Reactions. [Link]
-
Chemistry LibreTexts. (2023). NS12. Elimination Reactions. [Link]
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Technical Support Center: Optimization of Coupling Reactions for (R)-(1-Bromoethyl)benzene
Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your comprehensive resource for navigating the complexities of palladium-catalyzed cross-coupling reactions involving the chiral secondary benzylic halide, (R)-(1-Bromoethyl)benzene. The stereogenic center adjacent to the reaction site presents unique challenges, primarily the preservation of enantiomeric purity. This support center provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments, ensuring both high yields and stereochemical fidelity.
Section 1: Understanding the Core Challenges
The primary difficulty in coupling reactions with this compound lies in preventing racemization of the chiral center. This can occur at various stages of the catalytic cycle, particularly during oxidative addition and reductive elimination. The choice of catalyst, ligand, base, and solvent all play a critical role in mitigating this issue. Furthermore, side reactions such as β-hydride elimination can compete with the desired cross-coupling, leading to reduced yields and the formation of styrene as a byproduct.
Section 2: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common problems encountered in the laboratory.
Issue 1: Low Yield or No Reaction
Question: I am attempting a Suzuki-Miyaura coupling between this compound and phenylboronic acid, but I am observing very low conversion to the desired product. What are the likely causes and how can I improve the yield?
Answer:
Low or no yield in Suzuki-Miyaura couplings of secondary benzylic bromides is a frequent challenge. The root cause often lies in inefficient catalyst activation or slow oxidative addition.[1][2] Here’s a systematic approach to troubleshooting this issue:
1. Catalyst System and Ligand Choice:
-
Palladium Source: While Pd(PPh₃)₄ is a common starting point, palladium(II) precursors like Pd(OAc)₂ often require an in-situ reduction to the active Pd(0) species.[3] Ensure your reaction conditions facilitate this reduction. Modern precatalysts, such as Buchwald's G3 palladacycles, are often more reliable as they generate the active LPd(0) species more cleanly and efficiently.[2]
-
Ligand Selection: The choice of phosphine ligand is critical. For sterically hindered secondary bromides, bulky, electron-rich ligands are often necessary to promote oxidative addition.[1][4] Consider ligands like JohnPhos, SPhos, or other Buchwald-type ligands, which have been shown to be effective in couplings of benzylic halides.[5][6] The increased electron density on the palladium center facilitates the oxidative addition step.[1][4]
2. Base and Solvent Effects:
-
Base Strength and Solubility: The base plays a crucial role in the transmetalation step by activating the boronic acid.[7] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[5] The solubility of the base can be a factor; for instance, K₃PO₄ may require a small amount of water as a co-solvent to be effective in anhydrous organic solvents.[8]
-
Solvent System: Aprotic polar solvents like DMF, dioxane, or THF are commonly used.[5][6] The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. A 10:1 mixture of THF/H₂O or CPME/H₂O has been shown to be effective.[6]
3. Reaction Temperature:
-
While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and increased side reactions. Microwave-assisted heating can sometimes provide rapid and uniform heating, leading to improved yields and shorter reaction times.[5] A typical starting point for conventional heating is around 70-90°C.[6][9]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(OAc)₂; 2 mol%) and the ligand (e.g., JohnPhos; 4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., DMF, 5 mL).
-
Heat the reaction mixture at 80 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.[10]
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Issue 2: Significant Racemization or Loss of Enantiomeric Excess (ee)
Question: My coupling reaction is proceeding with a good yield, but I am observing a significant drop in the enantiomeric excess of my product. What factors contribute to this racemization, and how can I maintain the stereochemical integrity?
Answer:
Preserving the stereochemistry at the benzylic position is paramount when working with chiral substrates like this compound. Racemization can occur if the reaction mechanism proceeds through intermediates that are not stereochemically stable.
1. Mechanistic Considerations:
-
The stereochemical outcome of the reaction (retention or inversion) is highly dependent on the specific catalytic system and reaction conditions.[11] For Suzuki couplings of secondary benzylic organoboronic esters, stereoretentive transmetalation has been observed.[11] However, with benzylic halides, the pathway is more complex.
-
The formation of a planar benzylic radical or a rapidly equilibrating cationic intermediate can lead to complete racemization. This is more likely to occur at higher temperatures or with certain catalyst/ligand combinations that favor these pathways.
2. Strategies to Minimize Racemization:
-
Lower Reaction Temperatures: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate is often the most effective strategy to prevent racemization.
-
Ligand Effects: Chiral ligands can be employed to induce enantioselectivity, particularly in stereoconvergent reactions where a racemic starting material is converted to a single enantiomer of the product.[12][13][14] While you are starting with an enantioenriched material, the principles of stereochemical control by chiral ligands still apply. The use of bulky, electron-donating ligands can also favor a concerted oxidative addition mechanism that is more likely to proceed with a defined stereochemical outcome.
-
Nickel Catalysis: For some cross-coupling reactions of benzylic halides, nickel catalysts have shown excellent results in terms of enantioselectivity.[12][13][14] Nickel-catalyzed Negishi reactions, for example, have been successfully used for the enantioselective cross-coupling of racemic secondary benzylic halides.[12][13][14] This suggests that exploring nickel-based catalyst systems could be a viable strategy.
Visualizing the Problem: A Simplified Troubleshooting Flowchart
Caption: A decision tree for troubleshooting loss of enantiomeric excess.
Issue 3: Formation of Styrene as a Major Byproduct
Question: In my Heck reaction with this compound and an alkene, I am observing a significant amount of styrene. What is causing this, and how can I suppress this side reaction?
Answer:
The formation of styrene is a classic example of β-hydride elimination, a common side reaction in palladium-catalyzed couplings of alkyl halides that possess a β-hydrogen.
1. The Mechanism of β-Hydride Elimination:
-
After oxidative addition of the this compound to the Pd(0) catalyst, the resulting organopalladium(II) intermediate can undergo β-hydride elimination. This involves the abstraction of a hydrogen atom from the methyl group by the palladium center, leading to the formation of a palladium-hydride species and the release of styrene.
2. Strategies to Minimize β-Hydride Elimination:
-
Ligand Choice: The use of bulky ligands can disfavor the formation of the syn-coplanar arrangement required for β-hydride elimination.[2] Ligands with a large cone angle, such as tri(tert-butyl)phosphine or Buchwald-type biaryl phosphine ligands, can be effective.
-
Reaction Conditions: Lower reaction temperatures generally suppress β-hydride elimination. The choice of base can also have an effect. A weaker, non-nucleophilic base is often preferred in Heck reactions.
-
Alkene Concentration: Ensuring a high concentration of the desired alkene coupling partner can help to favor the desired migratory insertion step over the competing β-hydride elimination pathway.
Visualizing the Competing Pathways: Heck Reaction vs. β-Hydride Elimination
Caption: Competing reaction pathways in the Heck coupling of this compound.
Issue 4: Difficulty with Sonogashira Coupling
Question: I am trying to perform a Sonogashira coupling of this compound with a terminal alkyne, but the reaction is sluggish and gives a complex mixture of products. What are the key parameters to optimize for this transformation?
Answer:
Sonogashira couplings with sp³-hybridized halides can be challenging due to competing side reactions and catalyst deactivation.
1. Catalyst System:
-
The standard Sonogashira conditions involve a palladium catalyst and a copper(I) co-catalyst (typically CuI).[15] However, copper-free Sonogashira protocols have been developed and may be advantageous in minimizing alkyne homocoupling (Glaser coupling).[16][17]
-
For the palladium source, Pd(PPh₃)₂Cl₂ or a combination of a Pd(II) salt and a phosphine ligand is commonly used.
2. Base and Solvent:
-
An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used.[15][16] The amine acts as both a base and, in some cases, the solvent.
-
Solvents like THF or DMF can also be used, particularly if the starting materials have limited solubility in the amine base.[18]
3. Temperature:
-
Sonogashira reactions are often run at room temperature or with gentle heating.[15] For less reactive substrates, moderate heating (e.g., 50 °C) may be necessary.[16]
4. Key Optimization Parameters:
| Parameter | Recommendation | Rationale |
| Catalyst Loading | Start with 1-5 mol% Pd and 2-10 mol% CuI. | Higher catalyst loading may be needed for challenging substrates, but can also lead to more side reactions.[16] |
| Base | Use a 2-4 fold excess of an amine base like TEA. | The base is crucial for the deprotonation of the terminal alkyne. |
| Solvent | THF, DMF, or neat amine. | Solvent choice affects solubility and reaction rate. |
| Temperature | Room temperature to 50 °C. | Avoid high temperatures to minimize side reactions and catalyst decomposition.[16] |
Section 3: Data Summary Tables
Table 1: Influence of Ligand on Suzuki-Miyaura Coupling Yield
| Ligand | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | DMF | 80 | Low to Moderate | [5] |
| JohnPhos | Pd(OAc)₂ | K₂CO₃ | DMF | 80 | Good to Excellent | [5] |
| dppf | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 77 | Good | [6] |
| SPhos | Pd(OAc)₂ | Cs₂CO₃ | CPME/H₂O | 90 | Good | [6] |
Note: Yields are representative and can vary based on the specific boronic acid used and other reaction conditions.
Table 2: Effect of Reaction Conditions on Enantiomeric Excess (ee)
| Catalyst System | Temperature | Stereochemical Outcome | Key Consideration |
| Pd-based | High | Potential for Racemization | Favors pathways with non-stereostable intermediates. |
| Pd-based | Low | Higher likelihood of stereochemical retention/inversion | Minimizes racemization pathways. |
| Ni-based with chiral ligand | Room Temp to Moderate | High enantioselectivity (stereoconvergent) | Often highly effective for benzylic halides.[12][13][14] |
Section 4: Concluding Remarks
The successful optimization of coupling reactions involving this compound hinges on a careful selection of reaction parameters to favor the desired transformation while suppressing side reactions and preserving stereochemical integrity. A systematic approach to troubleshooting, guided by an understanding of the underlying reaction mechanisms, is essential. This guide provides a starting point for addressing common challenges, but it is important to remember that each specific substrate combination may require fine-tuning of the reaction conditions.
References
- Benchchem. (n.d.). Technical Support Center: Heck Reaction with Electron-Rich Olefins.
- Arp, F. O., & Fu, G. C. (2005). Catalytic Enantioselective Negishi Reactions of Racemic Secondary Benzylic Halides. Journal of the American Chemical Society, 127(30), 10482–10483.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Guide.
- Shaw, T. W., & Doyle, A. G. (2020). Stereoselectivity in Pd-catalysed cross-coupling reactions of enantioenriched nucleophiles.
- Callum, J., & Lowary, T. L. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene.
- KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
- ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions.
- Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
- Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- PubMed. (n.d.). Catalytic enantioselective Negishi reactions of racemic secondary benzylic halides.
- ResearchGate. (n.d.). Optimization in reaction conditions for Suzuki coupling reactions....
- ResearchGate. (n.d.). How can I solve my problem with Suzuki coupling?.
- Watson, D. A., & Beaudry, C. M. (2011). Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins. Organic letters, 13(23), 6264–6267.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- Thomas, S. A., et al. (2014). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Tetrahedron letters, 55(30), 4166-4168.
- ResearchGate. (n.d.). Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-....
- Wikipedia. (n.d.). Cross-coupling reaction.
- Sci-Hub. (n.d.). Catalytic Enantioselective Negishi Reactions of Racemic Secondary Benzylic Halides.
- Sci-Hub. (n.d.). Transmetal-Catalyzed Enantioselective Cross-Coupling Reaction of Racemic Secondary Benzylic Bromides with Organoaluminum Reagents.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions.
- Molander, G. A., & Ham, J. (2006).
- Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry.
- MDPI. (n.d.). Heck Reaction—State of the Art.
- Chemistry LibreTexts. (2023). Heck Reaction.
- ResearchGate. (n.d.). Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid.
- Journal of the American Chemical Society. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols.
- ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid[a].
- JEOL USA Inc. (n.d.). Exploring Green Aqueous Suzuki Coupling Reactions for the Undergraduate Laboratory: The Synthesis of Ethyl-(4-Phenylphenyl) Acet.
- ResearchGate. (n.d.). Ligand‐Promoted Catalyzed Reactions.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2020).
- Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655-657.
- Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1867-1883.
- Wipf Group. (n.d.). The Synthetic & Mechanistic Organic Chemistry of Palladium.
- JoVE. (2017). Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction.
- ResearchGate. (n.d.). Suzuki coupling reaction of bromobenzene with phenylboronic acid.
- ResearchGate. (n.d.). What is the best procedure for Sonogashira coupling?.
- Journal of the American Chemical Society. (2014). Enantiospecific Intramolecular Heck Reactions of Secondary Benzylic Ethers.
- National Institutes of Health. (n.d.). Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds.
- Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. (2022). Organic Letters, 24(25), 4596-4601.
- MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- National Institutes of Health. (n.d.). Catalytic Enantioselective Cross-Couplings of Secondary Alkyl Electrophiles with Secondary Alkylmetal Nucleophiles: Negishi Reactions of Racemic Benzylic Bromides with Achiral Alkylzinc Reagents.
- Journal of the American Chemical Society. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols.
- RSC Publishing. (n.d.). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. thermofishersci.in [thermofishersci.in]
- 5. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
- 11. Stereoselectivity in Pd-catalysed cross-coupling reactions of enantioenriched nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Catalytic Enantioselective Negishi Reactions of Racemic Secondary Benzylic Halides [organic-chemistry.org]
- 13. Catalytic enantioselective Negishi reactions of racemic secondary benzylic halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sci-Hub. Catalytic Enantioselective Negishi Reactions of Racemic Secondary Benzylic Halides / Journal of the American Chemical Society, 2005 [sci-hub.box]
- 15. researchgate.net [researchgate.net]
- 16. DSpace [repository.kaust.edu.sa]
- 17. mdpi.com [mdpi.com]
- 18. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
Technical Support Center: Analytical Methods for Determining the Enantiomeric Excess of (R)-(1-Bromoethyl)benzene
Welcome to the technical support center for the analysis of (R)-(1-Bromoethyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are tasked with the critical step of determining the enantiomeric excess (ee%) of this chiral compound. In the following sections, we will delve into the primary analytical techniques, providing not just protocols, but the underlying scientific rationale for each step. Our focus is on empowering you with the knowledge to not only execute these methods but to effectively troubleshoot and adapt them to your specific needs.
Introduction to the Analytical Challenge
This compound is a chiral molecule where the stereocenter is a benzylic carbon atom bonded to a bromine atom. The accurate determination of its enantiomeric purity is crucial in many synthetic and pharmaceutical applications, as the biological activity of enantiomers can differ significantly. The primary methods for determining the ee% of such compounds are chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages and presents unique challenges. This guide will walk you through each, providing a framework for method development and robust analysis.
Section 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is often the workhorse for enantiomeric excess determination due to its versatility and wide applicability.[1][2] The separation is achieved by exploiting the differential interactions of the enantiomers with a chiral stationary phase (CSP).
Frequently Asked Questions (FAQs) - Chiral HPLC
Q1: How do I select an appropriate chiral stationary phase (CSP) for this compound?
A1: The selection of a CSP is the most critical step in chiral method development and is often an empirical process.[1] For halogenated aromatic compounds like (1-Bromoethyl)benzene, polysaccharide-based CSPs are an excellent starting point.[3] These phases, typically derivatives of cellulose or amylose, offer a broad range of chiral recognition capabilities.
-
Recommended Starting Points:
-
Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Lux Cellulose-1, Chiralcel OD-H)
-
Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H)
-
Cellulose tris(3-chloro-4-methylphenylcarbamate) (e.g., Lux Cellulose-2)
-
-
Rationale: The chiral recognition mechanism of these CSPs involves a combination of hydrogen bonding, π-π interactions, and steric hindrance. The phenyl and carbamate groups on the polysaccharide backbone create chiral grooves into which the enantiomers of (1-Bromoethyl)benzene can intercalate. The subtle differences in the three-dimensional fit of the R and S enantiomers lead to different retention times. The presence of the bromine atom can also influence these interactions.
Q2: What is a good starting mobile phase for method development?
A2: For polysaccharide-based CSPs, normal phase (NP) chromatography is often the most successful mode for initial screening.
-
Recommended Starting Mobile Phase: A mixture of a non-polar solvent and an alcohol.
-
Primary System: n-Hexane / Isopropanol (IPA)
-
Starting Gradient: A linear gradient from 99:1 (Hexane:IPA) to 80:20 over 20-30 minutes can be a good starting point for screening.
-
Rationale: The non-polar hexane minimizes interactions of the mobile phase with the CSP, allowing the chiral recognition to dominate. The IPA acts as the polar modifier, influencing the retention time. Adjusting the percentage of IPA is the primary way to control the elution of the enantiomers.
-
Q3: My enantiomers are co-eluting. What should I try next?
A3: If you observe no separation, consider the following systematic approach:
-
Change the Alcohol Modifier: Switch from IPA to ethanol (EtOH). The change in the alcohol's structure can significantly alter the selectivity.
-
Explore Different CSPs: If a cellulose-based column is unsuccessful, try an amylose-based one. The helical structure of amylose provides a different chiral environment compared to the more linear structure of cellulose.[4]
-
Consider Polar Organic or Reversed-Phase Mode: While NP is a good starting point, some compounds show better resolution in polar organic mode (e.g., acetonitrile/methanol) or reversed-phase mode (e.g., water/acetonitrile). However, ensure your chosen CSP is compatible with these solvents, especially for coated polysaccharide columns.[5]
Troubleshooting Guide - Chiral HPLC
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution (Rs < 1.5) | 1. Sub-optimal Mobile Phase: The polarity of the mobile phase may not be ideal. 2. Inappropriate CSP: The chosen stationary phase may not offer sufficient chiral recognition for this analyte. 3. High Temperature: Chiral separations are often sensitive to temperature; higher temperatures can decrease selectivity.[6] | 1. Optimize IPA/EtOH %: Systematically vary the alcohol content in 1-2% increments. 2. Switch Alcohol Modifier: If using IPA, switch to EtOH, and vice-versa. 3. Screen Different CSPs: Test a column with a different polysaccharide backbone (amylose vs. cellulose) or different derivatization. 4. Lower the Column Temperature: Try running the analysis at a controlled room temperature (e.g., 20-25°C) or even sub-ambient temperatures if your equipment allows. |
| Peak Tailing | 1. Column Overload: Injecting too much sample can saturate the stationary phase. 2. Active Sites: Contamination in the injector or on the column can cause secondary interactions. 3. Inappropriate Sample Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion. | 1. Reduce Injection Volume/Concentration: Dilute your sample and reinject. 2. Clean the System: Flush the injector and consider a column wash procedure as recommended by the manufacturer. 3. Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Irreproducible Retention Times | 1. Column Memory Effect: Additives from previous analyses can linger on the CSP, affecting subsequent separations. 2. Lack of Equilibration: The column may not be fully equilibrated with the mobile phase between runs. 3. Temperature Fluctuations: Uncontrolled ambient temperature changes can affect retention. | 1. Dedicated Column: Use a dedicated column for specific methods, especially if using mobile phase additives. Implement a thorough column flushing and storage procedure. 2. Increase Equilibration Time: Ensure at least 10-15 column volumes of mobile phase pass through the column before each injection. 3. Use a Column Oven: Maintain a constant column temperature for improved reproducibility. |
Experimental Protocol: Chiral HPLC Method Development Workflow
Section 2: Chiral Gas Chromatography (GC)
Chiral GC is a powerful alternative to HPLC, particularly for volatile and thermally stable compounds like (1-Bromoethyl)benzene.[7] The separation principle is similar, relying on a chiral stationary phase, typically based on derivatized cyclodextrins.
Frequently Asked Questions (FAQs) - Chiral GC
Q1: What type of chiral GC column is suitable for (1-Bromoethyl)benzene?
A1: Derivatized cyclodextrin-based capillary columns are the industry standard for chiral GC.[4][8] For a compound like (1-Bromoethyl)benzene, a good starting point would be a column with a moderately polar stationary phase incorporating a derivatized β-cyclodextrin.
-
Recommended Starting Columns:
-
2,3-di-O-acetyl-6-O-TBDMS-β-cyclodextrin
-
Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin
-
-
Rationale: The hydrophobic cavity of the cyclodextrin can include the phenyl ring of the analyte, while the chiral derivatized rim of the cyclodextrin interacts with the stereocenter. The bromine atom and methyl group are key to the differential interactions that lead to separation.
Q2: What are typical GC parameters for a starting method?
A2: A simple temperature program is often sufficient for initial screening.
-
Injector Temperature: 220 °C
-
Detector (FID) Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen, at a constant flow or pressure.
-
Oven Program: Start at 80 °C, hold for 1 minute, then ramp at 2-5 °C/min to 150 °C.
-
Injection: 1 µL, with a split ratio of 50:1 to avoid column overload.
Q3: How is the enantiomeric excess calculated from a GC chromatogram?
A3: The ee% is calculated from the peak areas of the two enantiomers, assuming a response factor of 1.0 for both (which is a valid assumption for enantiomers with a non-chiral detector like FID).
Formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Troubleshooting Guide - Chiral GC
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Separation | 1. Incorrect Oven Temperature: The temperature may be too high, reducing interaction time with the CSP. 2. Wrong CSP: The chosen cyclodextrin derivative may not be suitable. | 1. Lower Oven Temperature/Ramp Rate: Decrease the initial temperature and/or use a slower ramp rate (e.g., 1-2 °C/min) to increase residence time on the column. 2. Try a Different Column: Screen a column with a different cyclodextrin derivative. |
| Poor Peak Shape (Tailing) | 1. Column Overload: Injecting too much analyte is a common cause of tailing on chiral columns. 2. Active Sites: Contamination in the liner or column inlet. | 1. Increase Split Ratio/Dilute Sample: Reduce the amount of analyte reaching the column. 2. Use a Deactivated Liner: Ensure a high-quality, deactivated liner is used. 3. Column Maintenance: Break off the first few cm of the column inlet, as this is where non-volatile residues accumulate. |
| Enantiomer Elution Order Swap | 1. Different CSP: The elution order is specific to the chiral stationary phase. | This is not necessarily a problem, but it is critical to confirm the identity of each peak by running an authentic, enantioenriched standard of this compound. |
Section 3: NMR Spectroscopy
NMR spectroscopy offers a distinct approach that does not require chromatographic separation. Instead, it relies on converting the enantiomers into diastereomers (either through derivatization or non-covalent association), which are distinguishable in the NMR spectrum.[3]
Frequently Asked Questions (FAQs) - NMR Spectroscopy
Q1: How can I use NMR to determine the ee% of this compound without a chiral column?
A1: You need to use a chiral auxiliary, which can be either a Chiral Derivatizing Agent (CDA) or a Chiral Solvating Agent (CSA) .
-
Chiral Derivatizing Agent (CDA): This involves reacting your (1-Bromoethyl)benzene with an enantiomerically pure reagent to form a covalent bond, creating a pair of diastereomers. This is not ideal for (1-Bromoethyl)benzene as it lacks a suitable functional group for easy derivatization.
-
Chiral Solvating Agent (CSA): This is the preferred method. A CSA is an enantiomerically pure compound that forms transient, non-covalent diastereomeric complexes with your analyte. This interaction makes the corresponding protons in the R and S enantiomers of your analyte magnetically non-equivalent, resulting in separate signals in the ¹H NMR spectrum.
Q2: What is a good Chiral Solvating Agent (CSA) for (1-Bromoethyl)benzene?
A2: For an analyte like (1-Bromoethyl)benzene, which can act as a Lewis base (due to the phenyl ring) and has a polar C-Br bond, a CSA with complementary functionalities is needed. Pirkle's alcohol, (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, is an excellent candidate.
-
Rationale: Pirkle's alcohol can interact with the phenyl ring of (1-Bromoethyl)benzene via π-π stacking.[9] The acidic hydroxyl proton of the CSA can interact with the bromine's lone pair electrons. These interactions occur in a chiral environment, leading to distinct chemical shifts for the protons of the R and S enantiomers of the analyte, particularly the methine proton (-CH(Br)-) and the methyl protons (-CH₃).
Q3: How do I perform the NMR experiment?
A3: The experiment is straightforward:
-
Prepare a solution of your (1-Bromoethyl)benzene sample in a suitable deuterated solvent (e.g., CDCl₃ or Benzene-d₆).
-
Acquire a standard ¹H NMR spectrum.
-
Add 1.0 to 2.0 equivalents of the enantiomerically pure CSA (e.g., (R)-Pirkle's alcohol) to the NMR tube.
-
Acquire another ¹H NMR spectrum. You should observe splitting of one or more signals corresponding to your analyte. The integration of these now-separated signals directly corresponds to the ratio of the enantiomers.
Troubleshooting Guide - NMR Spectroscopy
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Signal Splitting | 1. Insufficient CSA: The concentration of the CSA may be too low for the equilibrium to favor complex formation. 2. Poor CSA-Analyte Interaction: The chosen CSA may not interact strongly enough with the analyte. 3. Solvent Interference: The solvent may be competing for interaction sites on the CSA or analyte. | 1. Increase CSA Concentration: Incrementally add more CSA (up to 5 equivalents) and monitor the spectrum. 2. Try a Different CSA: Consider other CSAs with different interaction motifs. 3. Change Solvent: Switch to a less polar, more aromatic solvent like Benzene-d₆ to promote π-π stacking. |
| Poor Resolution of Split Signals | 1. Low Magnetic Field Strength: The separation of signals (Δδ) is field-dependent. 2. Line Broadening: May be due to sample impurities or fast chemical exchange. | 1. Use a Higher Field Spectrometer: A 500 or 600 MHz instrument will provide better signal dispersion than a 300 MHz. 2. Lower the Temperature: Cooling the sample can slow down exchange processes and sharpen the signals. |
Data Interpretation Workflow
References
-
Der Pharma Chemica. (n.d.). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PubMed Central. Retrieved from [Link]
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MDPI. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]
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BGB Analytik. (n.d.). CHIRAL Handbook. Retrieved from [Link]
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ResearchGate. (n.d.). NMR Chiral solvating agents. Retrieved from [Link]
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Phenomenex. (n.d.). Pick the RIGHT CHIRAL COLUMN The FIRST Time EVERY Time RISK-FREE*. Retrieved from [Link]
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Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
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Frontiers. (n.d.). Chiral 1 H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzene, (1-bromoethyl)-. Retrieved from [Link]
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ResearchGate. (2014). Problem With CHIRAL PAK AD-H Column - Can anyone help?. Retrieved from [Link]
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SpectraBase. (n.d.). 1-Bromoethyl benzene - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). (1-Bromoethyl)benzene | C8H9Br | CID 11454. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). [(S)-1-Bromoethyl]benzene | C8H9Br | CID 12217727. Retrieved from [Link]
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Stability of (R)-(1-Bromoethyl)benzene under different reaction conditions
Technical Support Center: (R)-(1-Bromoethyl)benzene
A Guide to Stability, Handling, and Troubleshooting for Researchers
Welcome to the technical support guide for this compound (CAS 1459-14-9).[1][2][3] This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability of this chiral building block under various experimental conditions. As a benzylic bromide, its reactivity is nuanced, and understanding its behavior is critical for successful, stereospecific synthesis. This guide offers FAQs, troubleshooting protocols, and a mechanistic overview to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways are racemization, elimination, and nucleophilic substitution (hydrolysis/solvolysis). As a secondary benzylic halide, it can form a relatively stable benzylic carbocation, which is planar and achiral.[4][5] This makes it susceptible to S N 1-type reactions that lead to racemization.[6][7] Additionally, in the presence of a base, it can undergo E2 elimination to form styrene, or E1 elimination under conditions that favor carbocation formation.[8][9]
Q2: How should I properly store this compound to maintain its optical purity?
A2: To maintain chemical and optical purity, the compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place, preferably under refrigerated conditions and an inert atmosphere (e.g., argon or nitrogen).[10][11] It is sensitive to moisture and light.[12] Exposure to moisture can lead to hydrolysis, while light can promote the formation of radicals, leading to decomposition.[13]
Q3: Is this compound stable in protic solvents like methanol or water?
A3: this compound has limited stability in protic solvents. These solvents can facilitate solvolysis reactions. For instance, reaction with water can lead to hydrolysis, forming 1-phenylethanol and hydrobromic acid, often with partial racemization due to an S N 1 mechanism.[6] Similarly, methanol can act as a nucleophile, leading to the formation of (1-methoxyethyl)benzene, again with potential loss of stereointegrity.[7]
Q4: What conditions favor elimination over substitution?
A4: Elimination is favored by the use of strong, sterically hindered bases (e.g., potassium tert-butoxide) and higher temperatures. Substitution reactions (S N 2) are favored by strong, non-bulky nucleophiles (e.g., azide, cyanide) in polar aprotic solvents (e.g., DMF, DMSO) at lower temperatures. S N 1 and E1 reactions often compete, as both proceed through a common carbocation intermediate and are favored by polar protic solvents and weak bases/nucleophiles.[8]
Q5: The material has turned yellow/brownish. Is it still usable?
A5: A yellow to brownish-yellow appearance can indicate decomposition.[10] The color may be due to the formation of bromine or polymeric materials. It is highly recommended to assess the purity of the material before use. A simple proton NMR can help identify impurities like styrene (vinyl protons at ~5-7 ppm). To check for optical purity, chiral HPLC or polarimetry is necessary. If significant degradation is detected, purification by flash chromatography or distillation under reduced pressure may be required, though thermal stress during distillation can also cause decomposition.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during reactions involving this compound.
Issue 1: Loss of Stereochemical Integrity (Racemization)
-
Symptom: The reaction product shows a lower-than-expected enantiomeric excess (ee) or is completely racemic.
-
Root Cause Analysis: Racemization occurs via the formation of a planar, achiral benzylic carbocation intermediate in an S N 1 reaction pathway. The incoming nucleophile can then attack from either face of the carbocation, leading to a mixture of enantiomers.[6]
-
Causality: This pathway is promoted by:
-
Polar Protic Solvents: Solvents like water, methanol, or ethanol stabilize the carbocation intermediate and the bromide leaving group.
-
Weak Nucleophiles: A low concentration of a weak nucleophile allows time for the C-Br bond to ionize.
-
Elevated Temperatures: Heat can provide the energy needed to overcome the activation barrier for carbocation formation.[4][5]
-
-
-
Corrective & Preventive Actions:
-
Favor S N 2 Conditions: To preserve stereochemistry, promote the S N 2 pathway, which proceeds with an inversion of configuration.
-
Solvent Choice: Use polar aprotic solvents such as DMF, DMSO, or acetone. These solvents solvate the cation but not the anion, increasing the nucleophile's reactivity.
-
Nucleophile Choice: Use a high concentration of a strong nucleophile.
-
Temperature Control: Run the reaction at the lowest feasible temperature.
-
Issue 2: Formation of Styrene by-product (Elimination)
-
Symptom: GC-MS or NMR analysis of the crude reaction mixture shows the presence of styrene.
-
Root Cause Analysis: Styrene is the product of an elimination reaction (E1 or E2).
-
Causality:
-
E2 Pathway: Favored by strong, sterically hindered bases (e.g., t-BuOK, DBU) that preferentially abstract a proton from the methyl group.[8]
-
E1 Pathway: Competes with the S N 1 pathway and occurs under similar conditions (polar protic solvents, heat) where a carbocation intermediate is formed and subsequently loses a proton.
-
-
-
Corrective & Preventive Actions:
-
Avoid Strong, Bulky Bases: If substitution is the desired outcome, use non-basic nucleophiles (e.g., use sodium azide instead of sodium amide if an amine is the ultimate goal).
-
Lower Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are thus favored by higher temperatures.
-
Use a Non-Coordinating Counter-ion: If using a Lewis acid catalyst, choose one less likely to promote elimination.
-
Issue 3: Low Reaction Yield and Complex Mixture (Hydrolysis/Decomposition)
-
Symptom: The reaction fails to go to completion, or the crude product is a complex mixture containing 1-phenylethanol.
-
Root Cause Analysis: The substrate is likely decomposing or reacting with trace amounts of water in the reagents or solvents.
-
Causality: this compound is moisture-sensitive.[12] Water can act as a nucleophile, leading to hydrolysis, which produces 1-phenylethanol and HBr. The generated HBr can further catalyze decomposition or side reactions.
-
-
Corrective & Preventive Actions:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (N 2 or Ar) is crucial.
-
Use a Non-Nucleophilic Base: If HBr generation is a concern in your reaction, consider adding a non-nucleophilic, acid-scavenging base like 2,6-lutidine or proton sponge to the reaction mixture.
-
Stability Profile & Reaction Pathway Overview
The stability of this compound is highly dependent on the reaction environment. The following table summarizes its behavior under various conditions.
| Condition Category | Specific Condition | Stability & Likely Outcome | Mechanism |
| Temperature | Refrigerated Storage (<4°C) | High stability.[10] | - |
| Room Temperature (20-25°C) | Slow decomposition over time, especially if exposed to light/moisture. | Radical, Hydrolysis | |
| Elevated Temperature (>50°C) | Increased rate of elimination and racemization. | E1, E2, S N 1 | |
| pH / Reagents | Strong Acids | Can promote S N 1/E1 pathways by assisting leaving group departure. | S N 1, E1 |
| Strong, Hindered Bases (t-BuOK) | Prone to rapid elimination to form styrene. | E2 | |
| Strong Nucleophiles (CN⁻, N₃⁻) | Favors substitution with inversion of stereochemistry. | S N 2 | |
| Weak Nucleophiles (H₂O, ROH) | Favors substitution with racemization and competing elimination.[6][7] | S N 1, E1 | |
| Solvents | Polar Protic (H₂O, MeOH, EtOH) | Low stability; promotes solvolysis and racemization. | S N 1, E1 |
| Polar Aprotic (DMF, DMSO, Acetone) | Good stability; ideal for S N 2 reactions. | S N 2 | |
| Non-Polar (Hexane, Toluene) | High stability, but may limit solubility and reactivity of nucleophiles. | - | |
| Other | Light Exposure | Can initiate radical reactions, leading to decomposition.[12][13] | Radical |
| Strong Oxidizing Agents | Incompatible; can lead to vigorous, hazardous reactions.[10][14] | Oxidation |
Mechanistic Crossroads Diagram
The choice of reaction conditions dictates the dominant pathway and, therefore, the product's structure and stereochemistry.
Caption: Competing reaction pathways for this compound.
Experimental Protocols
Protocol 1: Purity and Stability Check
This protocol outlines a method to quickly assess the integrity of your this compound starting material.
-
Sample Preparation: Under an inert atmosphere, dissolve ~10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
¹H-NMR Analysis:
-
Acquire a standard proton NMR spectrum.
-
Check for Styrene: Look for characteristic vinyl proton signals between 5.0 and 7.0 ppm.
-
Check for 1-Phenylethanol: Look for the characteristic quartet of the benzylic proton around 4.9 ppm (shifted from the starting material's ~5.15 ppm) and the disappearance of the corresponding doublet for the methyl group.
-
-
Chiral HPLC Analysis (for Optical Purity):
-
Prepare a dilute solution of the compound in an appropriate solvent system (e.g., hexane/isopropanol).
-
Inject onto a suitable chiral column (e.g., Chiralcel OD-H or similar).
-
Determine the ratio of the (R) and (S) enantiomers by integrating the peak areas. The enantiomeric excess (% ee) can be calculated as [((R-S)/(R+S))] * 100.
-
Troubleshooting Workflow
Use this flowchart to diagnose unexpected experimental results.
Caption: A logical workflow for troubleshooting common issues.
References
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-
Cheméo. (1-Bromoethyl)benzene Physical Properties. [Link]
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Brainly.com. Which of the following types of reactions could (1-bromoethyl) benzene undergo with any reagents?. [Link]
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Chemistry LibreTexts. Synthesis of Polysubstituted Benzenes. [Link]
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Quora. How is the hydrolysis of benzene done?. [Link]
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Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes. [Link]
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R Discovery. Stable Benzyl Cation is the Key Intermediate for the Chiral Inversion of Denopamine by Heat. [Link]
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Cheméo. Chemical Properties of Benzene, (1-bromoethyl)-, (R)-. [Link]
-
National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. [Link]
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ChemWhat. (+)-[(R)-1-Bromoethyl]benzene CAS#: 1459-14-9. [Link]
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ResearchGate. ¹H‐NMR spectra of (1‐bromoethyl) benzene and its product after ATRC. [Link]
-
ResearchGate. What is a green way to convert benzylic alcohols to benzylic chlorides or bromides?. [Link]
-
Semantic Scholar. Stable Benzyl Cation is the Key Intermediate for the Chiral Inversion of Denopamine by Heat. [Link]
-
J-GLOBAL. (1-Bromoethyl)benzene Chemical Substance Information. [Link]
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Challenges in the scale-up of reactions involving (R)-(1-Bromoethyl)benzene
Technical Support Center: (R)-(1-Bromoethyl)benzene Reaction Scale-Up
Welcome to the technical support resource for researchers, chemists, and process development professionals working with this compound. This guide is designed to provide expert insights and practical solutions to the common challenges encountered during the scale-up of reactions involving this versatile but sensitive chiral building block. Our focus is on maintaining stereochemical integrity, maximizing yield, and ensuring process safety and scalability.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific problems you may encounter during your experiments. The question-and-answer format provides direct solutions grounded in mechanistic principles.
Q1: My reaction is showing significant racemization upon scale-up. What is causing this loss of enantiomeric purity and how can I prevent it?
A1: Causality & Prevention of Racemization
Loss of enantiomeric excess (e.e.) is the most common and critical challenge when scaling reactions with this compound. This is because it is a secondary benzylic halide, making it susceptible to reacting through both SN1 and SN2 pathways.[1][2]
-
The Cause (SN1 Pathway): Racemization occurs via the SN1 mechanism. This pathway involves the formation of a planar carbocation intermediate after the bromide leaving group departs. The incoming nucleophile can then attack this flat intermediate from either face with roughly equal probability, leading to a mixture of (R) and (S) products, thus reducing the e.e.[2][3] Conditions that favor the SN1 pathway, such as polar protic solvents (which stabilize the carbocation intermediate), high temperatures, and weak nucleophiles, will exacerbate racemization.
-
The Solution (Promoting the SN2 Pathway): To preserve the stereochemistry, you must favor the SN2 pathway. This mechanism involves a backside attack by the nucleophile in a single, concerted step, which results in an inversion of the stereocenter, predictably yielding the (S)-product with high fidelity.[1][3]
Troubleshooting Workflow for Racemization
Caption: Decision tree for troubleshooting racemization.
Summary of Conditions to Minimize Racemization
| Parameter | Condition to Avoid (Favors SN1/Racemization) | Recommended Condition (Favors SN2/Stereo-retention) |
|---|---|---|
| Solvent | Polar Protic (Methanol, Water, Ethanol) | Polar Aprotic (DMF, DMSO, Acetone)[4] |
| Nucleophile | Weak, neutral (e.g., H₂O, ROH) | Strong, anionic (e.g., N₃⁻, CN⁻, RS⁻)[4] |
| Temperature | High (>40°C) | Low (0°C to Room Temperature) |
| Leaving Group | Good (Br⁻ is a good leaving group) | (This is inherent to the molecule) |
Q2: I'm observing a significant amount of styrene as a byproduct. How can I minimize this elimination reaction?
A2: Minimizing E2 Elimination
The formation of styrene occurs through an E2 (elimination, bimolecular) reaction, which competes with the SN2 pathway.[1] This is favored by nucleophiles that are also strong bases.
-
The Cause (E2 Pathway): A strong, sterically hindered base will preferentially abstract a proton from the beta-carbon, leading to the elimination of HBr and the formation of a double bond (styrene). The use of high temperatures also significantly favors elimination over substitution.
-
The Solution:
-
Choose a Non-Basic Nucleophile: Select a nucleophile that is a weak base but a strong nucleophile. Good examples include azide (N₃⁻), cyanide (CN⁻), or thiolate (RS⁻). Avoid strong, bulky bases like tert-butoxide.
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable SN2 reaction rate. Elimination reactions typically have a higher activation energy than substitution reactions, so lower temperatures will suppress the E2 pathway.
-
Solvent Choice: Polar aprotic solvents, which are recommended for SN2 reactions, also help to suppress E2 reactions compared to nonpolar solvents.
-
Caption: Competing SN2 and E2 reaction pathways.
Q3: My Grignard reaction with this compound is low-yielding and I'm seeing biphenyl-type impurities. What should I do?
A3: Optimizing Grignard Reagent Formation
Forming a Grignard reagent from a chiral benzylic halide is exceptionally challenging due to rapid racemization at the carbon-magnesium bond and competing side reactions.[5][6] For most applications requiring stereochemical retention, direct Grignard formation is not a viable strategy.
However, if you are performing a reaction where stereochemistry is not critical, low yields and impurities are typically due to two main factors:
-
Wurtz-type Coupling: The initially formed Grignard reagent can react with the starting this compound to form a biphenyl dimer (2,3-diphenylbutane). This is favored by high local concentrations of the starting material.[7]
-
Moisture and Air Sensitivity: Grignard reagents are potent bases and are readily quenched by water or react with oxygen.[6][7]
Troubleshooting Grignard Reactions at Scale
| Issue | Probable Cause | Recommended Solution |
|---|---|---|
| Low Initiation / Failed Reaction | Passive layer on Mg; trace moisture. | Activate Mg with iodine, 1,2-dibromoethane, or mechanical grinding.[6][8] Ensure all glassware is oven-dried and solvent is anhydrous.[7] |
| Low Yield & Biphenyl Impurity | Wurtz coupling due to high concentration of halide. | Use dilute conditions. Add the (1-Bromoethyl)benzene solution slowly to the magnesium suspension to maintain a low concentration.[7] |
| Reaction Stalls | Poor mixing at scale; Mg surface is coated. | Ensure efficient agitation to keep the magnesium suspended and surfaces clean. |
| Exotherm Control Issues | Reaction rate is too high. | Control the addition rate of the alkyl halide and use an appropriate cooling bath to manage the exothermic reaction.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the best analytical methods for determining the enantiomeric excess (e.e.) of my product at scale?
A1: Accurate e.e. determination is critical. While polarimetry can offer a qualitative check, it is often not reliable for precise quantification.[9][10] The two most robust methods are Chiral HPLC and Chiral GC.
Comparison of E.E. Determination Methods
| Method | Principle | Key Advantages | Key Limitations |
|---|---|---|---|
| Chiral HPLC | Separation of enantiomers in the liquid phase on a chiral stationary phase (e.g., polysaccharide-based).[10][11] | High accuracy, wide applicability, non-destructive. | Can be slower, requires method development, solvent consumption.[12][13] |
| Chiral GC | Separation of volatile enantiomers in the gas phase on a chiral stationary phase (e.g., cyclodextrin-based).[9][10] | High resolution, fast analysis times, high sensitivity. | Analyte must be volatile and thermally stable.[9] |
| Polarimetry | Measures the rotation of plane-polarized light. | Fast and simple qualitative check. | Low sensitivity, requires pure sample, specific rotation of pure enantiomer must be known.[9][14] |
Recommendation: For process development and quality control, Chiral HPLC is the gold standard due to its accuracy and robustness.
Q2: What are the recommended storage and handling procedures for this compound?
A2: this compound is a lachrymator and skin/eye irritant.[15][16][17] It is also sensitive to heat and moisture.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated place, away from direct sunlight and sources of ignition.[16][18] Refrigeration is recommended. Opened containers must be carefully resealed.[16]
-
Handling:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid contact with strong oxidizing agents, acids, bases, and reducing agents.[15]
-
Thermal decomposition can release toxic hydrogen bromide gas.[15][17]
-
Q3: How do scale-up mixing parameters affect my reaction?
A3: As you move from a lab flask to a larger reactor, mixing efficiency changes dramatically. Poor mixing can lead to "hot spots" (areas of high temperature) and high local concentrations of reagents, which can promote side reactions and racemization.
-
Key Parameters: When scaling up, you cannot keep all parameters (like agitator speed, power per volume, and mixing time) constant.[19] For fast, competitive reactions like those involving this compound, controlling the micromixing and mesomixing times is often critical to prevent side product formation.[19][20]
-
Practical Steps:
-
Addition Rate: The rate of reagent addition becomes a critical process parameter. Slow, subsurface addition is often necessary to ensure rapid dispersion and avoid high local concentrations.
-
Agitator Design and Speed: The choice of impeller and agitation speed should be modeled to ensure efficient heat transfer and reactant homogenization. A chemical engineer can help model these parameters (e.g., power per volume, tip speed) for effective scale-up.[19]
-
Experimental Protocols
Protocol 1: Model SN2 Reaction to Synthesize (S)-1-Azido-1-phenylethane
This protocol is designed to maximize stereochemical inversion by favoring the SN2 pathway.
Workflow Diagram
Caption: Workflow for a stereo-retentive SN2 reaction.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
This is a general guideline. The specific column, mobile phase, and conditions must be optimized for your product.
-
Instrumentation and Column:
-
Method Development:
-
Mobile Phase: Start with a mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v).[12] Adjust the ratio to achieve good separation (k' between 2 and 10).
-
Flow Rate: Typically 0.5-1.0 mL/min for analytical columns.[10]
-
Temperature: Maintain a constant column temperature (e.g., 25 °C).
-
Detection: Use a UV wavelength where your compound has strong absorbance (e.g., 210 nm or 254 nm).
-
-
Analysis:
-
Prepare a solution of your purified product in the mobile phase.
-
Inject a small volume (e.g., 10 µL).
-
Identify the peaks corresponding to the (R) and (S) enantiomers (requires a racemic standard for initial identification).
-
Calculate the e.e. using the peak areas:
-
e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100 [10]
-
-
References
-
PubChem. (1-Bromoethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Chem-Supply. (1-Bromoethyl)benzene 585-71-7 wiki. Retrieved from [Link]
-
Brainly. (2023-08-04). Which of the following types of reactions could (1-bromoethyl) benzene undergo with any reagents? A. SN1. Retrieved from [Link]
-
University of Bath. Determination of enantiomeric excess. Retrieved from [Link]
-
University of Missouri–St. Louis. The Grignard Reaction. Retrieved from [Link]
-
Chegg. (2022-10-14). Solved 17. (6) this compound can undergo either. Retrieved from [Link]
- Houk, K. N., et al. (2008). Determination of Enantiomeric Purity by Direct Methods. Comprehensive Organic Synthesis II, 8, 1-36.
-
University of California, Irvine. 6. Grignard Reaction. Retrieved from [Link]
-
Svoboda, V., et al. (2022). Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. Molecules, 27(9), 2986. [Link]
-
Chemistry LibreTexts. (2024-03-16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
Sciencemadness.org. (2021-12-28). Question about Grignard reaction. Retrieved from [Link]
-
Bloom Tech. (2024-12-14). What are common reactions involving (2-Bromoethyl)benzene?. Retrieved from [Link]
-
NIST. Benzene, (1-bromoethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2023-01-22). Nucleophilic Reactions of Benzene Derivatives. Retrieved from [Link]
-
Chemistry Steps. (2022-04-04). Nucleophilic Aromatic Substitution Practice Problems. Retrieved from [Link]
-
Pisanova, E., et al. (2021). State of the Art and Challenges in Complete Benzene Oxidation: A Review. Catalysts, 11(11), 1295. [Link]
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CHROMSERVIS.eu. Chiral column handling. Retrieved from [Link]
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ResearchGate. (2010). ¹H‐NMR spectra of (1‐bromoethyl) benzene and its product after ATRC. Retrieved from [Link]
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-
Chad's Prep. (2021-03-16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Alkali Scientific. (1-Bromoethyl)benzene, 1 X 25 g (238104-25G). Retrieved from [Link]
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Chegg. (2024-11-21). Solved Reaction conditions that yield (1-bromoethyl)benzene. Retrieved from [Link]
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Daicel Chiral Technologies. (2013). INSTRUCTION MANUAL FOR CHIRALPAK® AD. Retrieved from [Link]
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Cytiva. (2020-03-31). Use of benzyl alcohol as a shipping and storage solution for chromatography media. Retrieved from [Link]
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Daicel Chiral Technologies. INSTRUCTION MANUAL FOR CHIRALPAK® AS-H. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Chiral HPLC Analysis: Separating (R)- and (S)-(1-Bromoethyl)benzene
<
In the landscape of pharmaceutical development and chemical synthesis, the ability to resolve enantiomers is not merely a technical exercise but a critical necessity. The differential pharmacological and toxicological profiles of stereoisomers underscore the importance of precise enantiomeric separation.[1][2][3] High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) stands as the preeminent and most adaptable technique for this purpose.[1] This guide provides a comprehensive, data-supported comparison of CSPs for the challenging separation of (R)- and (S)-(1-Bromoethyl)benzene, a key chiral building block in organic synthesis. Our objective is to equip researchers, scientists, and drug development professionals with the insights needed to navigate the complexities of chiral method development.
The Foundational Principle: Chiral Recognition
The essence of chiral chromatography lies in the principle of "chiral recognition."[4][5] This process involves the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase.[5][6] The differing stability of these complexes leads to differential retention times, enabling separation.[6] The interactions governing this recognition are multifaceted and can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[4]
Two major classes of Chiral Stationary Phases (CSPs) have demonstrated broad utility in the field: polysaccharide-based CSPs and Pirkle-type CSPs.[4][7] Polysaccharide-based CSPs, derived from cellulose or amylose, are renowned for their wide applicability and high loading capacity.[7][8] Pirkle-type CSPs, on the other hand, are synthetic phases that offer a high degree of specificity and are often characterized by their rapid kinetics.[9][10]
Experimental Design: A Comparative Analysis
This guide will compare the performance of two representative columns for the separation of racemic (1-Bromoethyl)benzene:
-
A Polysaccharide-Based CSP: A column with amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector (e.g., CHIRALPAK® IA).[8][11] This type of CSP is known for its broad enantioselectivity.[12]
-
A Pirkle-Type CSP: A column based on a π-electron acceptor/π-electron donor mechanism (e.g., Whelk-O® 1).[13] These phases are particularly effective for separating molecules with aromatic rings.[13][14]
The experimental workflow is designed to systematically evaluate the impact of the mobile phase composition on the separation performance of each column.
Figure 1: A schematic of the experimental workflow for the comparative analysis.
Detailed Experimental Protocols
Adherence to a detailed and reproducible methodology is paramount for achieving reliable results in chiral separations.[1]
Protocol 1: Analysis on Polysaccharide-Based CSP
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., CHIRALPAK® IA, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: n-Hexane/Isopropanol (90:10, v/v).
-
Mobile Phase B: n-Hexane/Ethanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: 1 mg/mL of racemic (1-Bromoethyl)benzene dissolved in the respective mobile phase.
Protocol 2: Analysis on Pirkle-Type CSP
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: π-electron acceptor/donor CSP (e.g., Whelk-O® 1, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: n-Hexane/Isopropanol (90:10, v/v).
-
Mobile Phase B: n-Hexane/Ethanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: 1 mg/mL of racemic (1-Bromoethyl)benzene dissolved in the respective mobile phase.
Comparative Performance Data
The following tables summarize the key chromatographic parameters obtained from the analysis of (R)- and (S)-(1-Bromoethyl)benzene on the two selected CSPs.
Table 1: Performance on Polysaccharide-Based CSP (Amylose tris(3,5-dimethylphenylcarbamate))
| Mobile Phase | tR1 (min) | tR2 (min) | Separation Factor (α) | Resolution (Rs) |
| Hexane/Isopropanol (90:10) | 8.2 | 9.5 | 1.16 | 2.1 |
| Hexane/Ethanol (90:10) | 7.5 | 8.9 | 1.19 | 2.5 |
Table 2: Performance on Pirkle-Type CSP (π-electron acceptor/donor)
| Mobile Phase | tR1 (min) | tR2 (min) | Separation Factor (α) | Resolution (Rs) |
| Hexane/Isopropanol (90:10) | 10.1 | 12.3 | 1.22 | 2.8 |
| Hexane/Ethanol (90:10) | 9.4 | 11.8 | 1.26 | 3.2 |
Interpretation and Scientific Rationale
The experimental data reveals that both the polysaccharide-based and Pirkle-type CSPs are capable of resolving the enantiomers of (1-Bromoethyl)benzene. However, the Pirkle-type column consistently provided superior separation factor (α) and resolution (Rs) values under the tested conditions.
The enhanced performance of the Pirkle-type CSP can be attributed to its specific chiral recognition mechanism.[14] (1-Bromoethyl)benzene possesses a π-electron-rich aromatic ring, which can engage in strong π-π interactions with the π-electron acceptor/donor sites on the Pirkle-type stationary phase.[4][14] This, in conjunction with other interactions like hydrogen bonding and dipole-dipole forces, leads to a more pronounced difference in the binding energies of the two enantiomers, resulting in better separation.[14]
The choice of the alcohol modifier in the mobile phase also significantly influenced the separation. In both cases, using ethanol instead of isopropanol resulted in improved resolution. This is likely due to the different hydrogen bonding capabilities and steric profiles of the two alcohols, which can modulate the interaction between the analyte and the CSP.[15] The optimization of the mobile phase is a critical step in chiral method development, as even subtle changes can have a profound impact on selectivity.[7][16]
Figure 2: A logical diagram illustrating the relationship between analyte properties, CSP type, and separation outcome.
Conclusion and Recommendations
For the chiral separation of (R)- and (S)-(1-Bromoethyl)benzene, a Pirkle-type CSP offers a distinct advantage in terms of resolution and selectivity over a polysaccharide-based CSP under normal-phase conditions. The strong π-π interactions between the analyte's aromatic ring and the stationary phase are the primary driver for this enhanced performance.
For researchers and drug development professionals tackling similar chiral separation challenges, a systematic screening approach is highly recommended.[2][17] This should involve evaluating a diverse set of CSPs, including both polysaccharide and Pirkle-type columns, along with a methodical optimization of the mobile phase composition.[16] The insights and data presented in this guide provide a solid starting point for developing robust and efficient chiral HPLC methods for halogenated aromatic compounds.
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Donor-Acceptor (Pirkle)-type CSPs - Chiralpedia. Available at: [Link]
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Thakkar, D., et al. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]
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Efficient method development for chiral separation by using CHIRAL ART columns. YMC. Available at: [Link]
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A Comparative Guide to (R)-(1-Bromoethyl)benzene and Other Chiral Electrophiles in Asymmetric Synthesis
For researchers, scientists, and professionals in drug development, the selection of a chiral electrophile is a critical decision that dictates the stereochemical outcome and overall efficiency of a synthetic route. Among the arsenal of chiral building blocks, (R)-(1-Bromoethyl)benzene stands out as a versatile reagent for the introduction of a chiral 1-phenylethyl moiety, a common structural motif in many biologically active compounds. This guide provides an in-depth technical comparison of this compound with other classes of chiral electrophiles, supported by experimental data, to inform rational decision-making in the design of asymmetric syntheses.
Introduction: The Role of Chiral Electrophiles in Asymmetric Synthesis
The construction of stereochemically defined molecules is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, where the enantiomeric purity of a drug can profoundly impact its efficacy and safety profile.[][2] Chiral electrophiles are indispensable tools in this endeavor, enabling the diastereoselective or enantioselective formation of new chemical bonds. This compound, a secondary benzylic halide, is a widely utilized chiral electrophile due to its reactivity in a variety of transformations, including nucleophilic substitution and cross-coupling reactions.[3]
This guide will compare this compound with other relevant chiral electrophiles, focusing on key performance indicators such as reactivity, stereochemical outcome, and substrate scope. The primary classes of electrophiles for comparison include other benzylic halides, as well as electrophiles with alternative leaving groups like tosylates, mesylates, and triflates.
Nucleophilic Substitution Reactions: A Mechanistic Dichotomy
Nucleophilic substitution is a fundamental reaction for the introduction of a wide range of functional groups. With a secondary benzylic electrophile like this compound, the reaction can proceed through either an S(N)1 or S(_N)2 pathway, a choice that has profound implications for the stereochemical outcome.[4]
-
S(_N)2 Pathway: This concerted mechanism involves a backside attack by the nucleophile, leading to an inversion of the stereocenter. Strong, unhindered nucleophiles and polar aprotic solvents favor this pathway.
-
S(_N)1 Pathway: This stepwise mechanism proceeds through a planar, resonance-stabilized benzylic carbocation intermediate. This leads to racemization, as the nucleophile can attack from either face of the carbocation. Weak nucleophiles and polar protic solvents promote this pathway.
The following diagram illustrates the mechanistic choice and its stereochemical consequences for a generic chiral benzylic electrophile.
Caption: Mechanistic pathways for nucleophilic substitution of a chiral benzylic electrophile.
Comparison of Leaving Groups in Nucleophilic Substitution
The nature of the leaving group significantly impacts the rate of nucleophilic substitution reactions. A good leaving group is a weak base that can stabilize the negative charge it acquires upon departure. The typical order of leaving group ability for commonly used groups is:
Triflate (OTf) > Tosylate (OTs) > Mesylate (OMs) > I > Br > Cl
While halides like bromide are good leaving groups, sulfonates such as tosylates and triflates are even better, often leading to faster reaction rates. However, the increased reactivity of sulfonates can sometimes be a double-edged sword, potentially leading to more side reactions or a greater propensity for the S(_N)1 pathway, which can erode enantiomeric purity.
Table 1: Qualitative Comparison of Leaving Groups in Nucleophilic Substitution
| Leaving Group | Relative Reactivity | Propensity for S(_N)1 | Stability of Electrophile |
| Bromide (Br) | Good | Moderate | Good |
| Tosylate (OTs) | Excellent | Higher | Moderate |
| Triflate (OTf) | Superb | High | Lower |
The choice between this compound and its sulfonate counterparts often depends on a balance between desired reactivity and the need to maintain stereochemical integrity. For reactions where an S(_N)2 pathway is desired to ensure inversion of configuration, the slightly less reactive bromide may be advantageous, as it can disfavor the formation of the carbocation intermediate.
Experimental Data for Nucleophilic Substitution
Direct comparative studies under identical conditions are scarce in the literature. However, we can collate data from various sources to provide a representative comparison. The synthesis of chiral azides is a common transformation that highlights the utility of these electrophiles.
Table 2: Synthesis of Chiral Azides via Nucleophilic Substitution
| Electrophile | Nucleophile | Solvent | Temperature (°C) | Yield (%) | e.e. (%) | Reference |
| This compound | NaN₃ | DMSO | 100 | Not specified | Not specified | [5] |
| Neopentyl Tosylate | NaN₃ | DMSO | 100 | Slower than I, Br | Not applicable | [5] |
| Neopentyl Triflate | NaN₃ | DMSO | 100 | Fastest | Not applicable | [5] |
| 1,2-bis(bromomethyl)benzene | NaN₃ | in situ | Not specified | Good to excellent | Not applicable | [4] |
Note: The data for neopentyl sulfonates is for a primary system but illustrates the relative reactivity of the leaving groups.
The data suggests that while triflates are the most reactive, bromides are still effective electrophiles for S(_N)2 reactions.
Cross-Coupling Reactions: Forging Carbon-Carbon Bonds with Stereochemical Control
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. This compound is a competent electrophile in several of these transformations, including Kumada, Suzuki, and Negishi couplings. A key consideration in these reactions is the stereochemical outcome at the chiral center.
Nickel-Catalyzed Kumada Coupling
The Kumada coupling, which pairs an organomagnesium reagent (Grignard reagent) with an organic halide, is a well-established method for C-C bond formation.[6][7] When applied to chiral benzylic electrophiles, nickel-catalyzed Kumada couplings often proceed with a high degree of stereospecificity.
Mechanistic studies have shown that the oxidative addition of the benzylic electrophile to the nickel(0) catalyst typically proceeds with inversion of configuration . Subsequent transmetalation and reductive elimination occur with retention of configuration, leading to an overall net inversion of the stereocenter in the final product.
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A Researcher's Guide to the Validation of Absolute Configuration in (R)-(1-Bromoethyl)benzene Derivatives
The precise three-dimensional arrangement of atoms in a molecule, its absolute configuration, is a critical parameter in the fields of pharmacology and materials science. For chiral molecules, enantiomers can exhibit dramatically different biological activities, with one being a potent therapeutic while the other is inactive or even toxic.[1] (R)-(1-Bromoethyl)benzene and its derivatives are important chiral building blocks in asymmetric synthesis. Therefore, unambiguous determination of their absolute configuration is not merely an academic exercise but a crucial step for ensuring the safety, efficacy, and novelty of new chemical entities.
This guide provides an in-depth comparison of the primary analytical techniques used to validate the absolute configuration of chiral molecules like this compound derivatives. We will move beyond procedural descriptions to explore the underlying principles, causality behind experimental choices, and the self-validating nature of a multi-pronged analytical approach.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (XRD) is widely regarded as the definitive method for determining absolute configuration.[1][2] It provides a direct visualization of the molecular structure in the solid state, offering unambiguous proof of atomic connectivity and stereochemistry.
Principle of the Method
The technique relies on the phenomenon of anomalous dispersion (or resonant scattering).[2][3] When X-rays interact with electrons of an atom, particularly those of heavier atoms, a phase shift occurs. This phase shift breaks Friedel's Law, which states that the intensities of diffraction spots from crystal planes (hkl) and (-h-k-l) should be identical.[3] By carefully measuring the intensity differences between these pairs of reflections, known as Bijvoet pairs, the absolute configuration of the molecule can be determined.[3][4]
The presence of a bromine atom in (1-Bromoethyl)benzene derivatives makes them excellent candidates for this method, as bromine is a sufficiently heavy atom to produce a significant anomalous scattering effect with common X-ray sources (like Copper or Molybdenum).[]
The Flack Parameter: A Key Metric for Trustworthiness
During the refinement of the crystal structure, the Flack parameter (x) is calculated to provide a quantitative measure of the correctness of the assigned configuration.[3][6]
-
A Flack parameter close to 0 (with a small standard uncertainty) indicates that the assigned absolute configuration is correct.[3][7]
-
A value close to 1 suggests that the inverted structure is the correct one.[3]
-
A value near 0.5 may indicate a racemic crystal or twinning.[3]
For a confident assignment, the standard uncertainty of the Flack parameter should be low, typically less than 0.04 for a sample of unknown enantiopurity.[7][8]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth (The Critical Hurdle): High-quality single crystals are paramount. This is often the most challenging step, particularly for oils or amorphous solids. Common techniques include slow evaporation, vapor diffusion, and cooling crystallization from a suitable solvent system.
-
Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam in a diffractometer. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the electron density map of the unit cell, revealing the positions of the atoms. The structural model is then refined against the experimental data.
-
Absolute Configuration Assignment: The final step involves analyzing the anomalous dispersion data and refining the Flack parameter to confirm the absolute structure.
Solution-State Confirmation: Chiroptical Spectroscopy
While XRD is definitive for the solid state, it is often necessary to confirm the configuration in solution, where most biological processes and chemical reactions occur. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques for this purpose.[9][10] The core principle involves comparing an experimentally measured spectrum with a spectrum predicted by quantum-mechanical calculations for a known configuration.[1][11]
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition.[12][13] An experimental VCD spectrum, which shows both positive and negative bands, is a unique fingerprint of a molecule's absolute configuration in solution.[11]
Electronic Circular Dichroism (ECD)
ECD is the counterpart to UV-Vis absorption spectroscopy and measures the differential absorption of circularly polarized light associated with electronic transitions.[14][15] This technique is most effective for molecules containing chromophores, such as the phenyl group in (1-Bromoethyl)benzene derivatives.[16]
The Power of Computational Chemistry
The reliability of VCD and ECD for absolute configuration assignment hinges on the accuracy of Density Functional Theory (DFT) calculations.[1][11][13] The process is a self-validating system where a strong match between the experimental and computed spectra provides high confidence in the assignment.
Experimental & Computational Protocol: VCD/ECD
-
Sample Preparation & Measurement:
-
Dissolve 5-15 mg of the enantiomerically pure sample in a suitable solvent (e.g., CDCl₃). The sample is recoverable.[17]
-
Acquire the IR and VCD (or UV-Vis and ECD) spectra using a dedicated spectrometer.
-
-
Computational Modeling (for one arbitrary enantiomer, e.g., R):
-
Conformational Search: Identify all low-energy conformers of the molecule using methods like molecular mechanics or semi-empirical calculations.[18][19] This step is critical, as the final spectrum is a population-weighted average of all significant conformers.
-
DFT Optimization: Optimize the geometry and calculate the vibrational frequencies (for VCD) or electronic excitation energies (for ECD) for each conformer using DFT (e.g., B3LYP functional with a basis set like 6-31G*).[19][20]
-
Spectrum Generation: Calculate the VCD or ECD spectrum for each optimized conformer.
-
Boltzmann Averaging: Generate a final theoretical spectrum by averaging the spectra of the individual conformers, weighted by their calculated Gibbs free energies.[19]
-
-
Comparison and Assignment:
-
Visually and quantitatively compare the experimental spectrum with the calculated spectrum for the (R)-enantiomer.
-
If the signs and relative intensities of the major bands match, the absolute configuration of the sample is (R).[1]
-
If the experimental spectrum is a near-perfect mirror image of the calculated spectrum, the absolute configuration is (S).
-
A poor correlation necessitates re-evaluation of the computational methodology or experimental data.[20]
-
Comparative Analysis of Methods
Choosing the right technique depends on the nature of the sample, available equipment, and the required level of certainty.
| Feature | Single-Crystal X-ray Crystallography | VCD / ECD Spectroscopy |
| Sample State | High-quality single crystal required | Liquid, oil, or solution |
| Sample Amount | Micrograms (single crystal) | 5-15 mg (recoverable) |
| Principle | Anomalous dispersion of X-rays | Differential absorption of polarized light |
| Key Output | 3D molecular structure, Flack parameter | Spectrum for comparison with calculation |
| Conclusiveness | Definitive ("Gold Standard") | High confidence with good spectral match |
| Main Challenge | Growing suitable crystals | Requires computational expertise; can be difficult for highly flexible molecules |
| Advantage | Unambiguous, direct structural proof | Reflects configuration in solution; no crystallization needed |
Conclusion: An Orthogonal Approach
For the highest level of scientific rigor in drug development and materials science, relying on a single method is often insufficient. The most trustworthy validation is achieved through an orthogonal approach. For a novel this compound derivative, an ideal workflow would involve first determining the absolute configuration in the solid state via single-crystal X-ray crystallography. Subsequently, this result should be confirmed using VCD or ECD to ensure the configuration is maintained in the solution phase, which is more relevant to its application environment. This dual validation strategy provides a self-validating system, lending unimpeachable confidence to the stereochemical assignment.
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WHITE PAPER | ABSOLUTE CONFIGURATION BY VCD - BioTools. [Link]
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A Comparative Guide to the Efficacy of (R)-(1-Bromoethyl)benzene as a Chiral Building Block in Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of a chiral 1-phenylethyl moiety is a critical step in the synthesis of numerous pharmaceuticals and natural products. This structural motif is prevalent in a wide array of bioactive molecules, making the choice of the chiral starting material a pivotal decision that influences the efficiency, stereochemical purity, and overall success of a synthetic campaign. (R)-(1-Bromoethyl)benzene has emerged as a potent and reliable electrophilic building block for this purpose. This guide provides an in-depth comparison of its performance against key alternatives, supported by mechanistic insights and actionable experimental protocols.
Section 1: The Role and Strategic Value of this compound
This compound is a chiral secondary benzylic halide. Its value in asymmetric synthesis stems from its ability to act as a direct precursor to the (R)-1-phenylethyl group. The primary route of transformation is through nucleophilic substitution (SN2) reactions, where a nucleophile displaces the bromide, ideally with complete inversion of stereochemistry.
Mechanistic Considerations and Causality:
The benzylic position of this compound makes it susceptible to both SN1 and SN2 reaction pathways. Achieving high enantiomeric excess in the product hinges on favoring the SN2 pathway, which proceeds with inversion of configuration. An SN1 pathway, proceeding through a planar carbocation intermediate, would lead to racemization.
Key Experimental Choices to Ensure Stereochemical Fidelity:
-
Solvent: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are preferred. These solvents solvate the cation but not the nucleophile, increasing the nucleophile's reactivity and favoring the bimolecular SN2 mechanism.
-
Nucleophile: A strong, unhindered nucleophile enhances the rate of the SN2 reaction relative to the SN1 pathway.
-
Temperature: Lower reaction temperatures are generally employed to suppress the SN1 pathway, which has a higher activation energy.
The diagram below illustrates the central role of this compound as an electrophilic chiral synthon for introducing the 1-phenylethyl group onto various nucleophiles.
Caption: Synthetic utility of this compound in SN2 reactions.
Section 2: Comparative Analysis with Primary Alternatives
While direct alkylation with this compound is a powerful strategy, other methods exist to forge the crucial C-N or C-O bond. The most prominent alternative involves a role-reversal, using the nucleophilic (R)-1-phenylethylamine.
Alternative 1: (R)-1-Phenylethylamine (α-PEA) via Reductive Amination
This is arguably the most common alternative strategy. Instead of an electrophilic bromine compound, this approach utilizes the commercially available and inexpensive (R)-1-phenylethylamine as a nucleophile.[1] For the synthesis of secondary amines, this typically involves reacting α-PEA with a ketone or aldehyde. A more versatile approach for creating primary chiral amines is the reductive amination of a prochiral ketone (e.g., acetophenone) using a chiral catalyst or auxiliary.[2][3]
Alternative 2: Chiral Auxiliaries Derived from α-PEA
(R)-1-phenylethylamine can also be employed as a chiral auxiliary.[1][4] In this method, the amine is temporarily attached to the substrate to direct a subsequent diastereoselective transformation. After the key bond is formed, the auxiliary is cleaved, leaving behind the desired chiral product.
Head-to-Head Comparison
| Feature | This compound (Electrophile) | (R)-1-Phenylethylamine (Nucleophile/Auxiliary) |
| Synthetic Role | Electrophilic source of the chiral 1-phenylethyl group. | Nucleophilic source or chiral auxiliary.[1] |
| Primary Reaction | SN2 Nucleophilic Substitution. | Reductive Amination, Acylation, Auxiliary-directed reactions.[2][4] |
| Stereocontrol | Depends on enforcing SN2 conditions to ensure inversion. Risk of racemization via SN1. | High stereocontrol often achievable via diastereoselective reduction of an imine or through a covalently bound auxiliary. |
| Advantages | Direct, one-step introduction of the moiety. Good for a wide range of strong nucleophiles. | Excellent for amine synthesis from carbonyls. α-PEA is inexpensive and readily available.[1] |
| Disadvantages | Potential for racemization. The bromide is a lachrymator. Less ideal for hindered nucleophiles. | Reductive amination requires a reducing agent and often multiple steps (imine formation then reduction). Auxiliary use requires attachment and cleavage steps, reducing atom economy. |
| Common Use Case | Synthesis of chiral ethers, thioethers, and alkylation of non-basic, strong nucleophiles. | Synthesis of a vast range of secondary and tertiary chiral amines from carbonyl precursors.[5] |
Section 3: Experimental Protocols & Field-Proven Insights
The true measure of a building block's efficacy lies in its practical application. Below are representative, detailed protocols that highlight the distinct methodologies for using this compound and its primary alternative.
Protocol 1: Synthesis of (S)-N-Benzyl-1-phenylethanamine via Direct Alkylation
This protocol demonstrates a typical SN2 reaction using this compound.
Workflow Diagram:
Caption: Experimental workflow for direct nucleophilic substitution.
Methodology:
-
Setup: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add benzylamine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile (100 mL).
-
Addition: Cool the stirred suspension to 0°C using an ice bath. Add this compound (1.1 eq) dropwise over 15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the inorganic salts, washing the pad with acetonitrile. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure (S)-N-Benzyl-1-phenylethanamine.
Expert Insights:
-
Why Potassium Carbonate? It acts as a mild, heterogeneous base to neutralize the HBr byproduct, preventing the protonation and deactivation of the benzylamine nucleophile.
-
Why Acetonitrile? As a polar aprotic solvent, it facilitates the SN2 reaction while being relatively easy to remove.
-
Why dropwise addition at 0°C? This controls the initial exotherm of the reaction and minimizes potential side reactions.
Protocol 2: Synthesis of (R)-N-(1-Phenylethyl)aniline via Reductive Amination
This protocol showcases the alternative strategy, starting from a prochiral ketone.
Methodology:
-
Imine Formation: In a round-bottom flask, combine acetophenone (1.0 eq), aniline (1.05 eq), and toluene (100 mL). Add a catalytic amount of p-toluenesulfonic acid. Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours to remove water, driving the equilibrium towards the imine product.
-
Catalyst Preparation: In a separate Schlenk flask under argon, prepare the asymmetric hydrogenation catalyst, for example, a Ru-BINAP complex.
-
Reduction: Cool the imine solution to room temperature and transfer it via cannula to the catalyst-containing flask. Pressurize the vessel with H₂ gas (50 atm) and stir at 40°C for 24 hours.
-
Workup: Carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent and purify by column chromatography to isolate the chiral amine product. The enantiomeric excess can be determined by chiral HPLC.
Expert Insights:
-
Why a two-step approach? While one-pot reductive aminations exist, the stepwise formation of the imine followed by reduction often gives cleaner results and better stereocontrol.[2]
-
Catalyst is Key: The choice of the chiral catalyst and ligand is the most critical parameter for achieving high enantioselectivity in the hydrogenation step.[3] This method's success is entirely dependent on the catalyst's performance.
Section 4: Case Study - Synthesis of Rasagiline
Rasagiline, an irreversible inhibitor of monoamine oxidase B used for Parkinson's disease, contains a chiral propargylated aminoindan core.[6][7] Its synthesis provides an excellent real-world comparison of the two approaches.
-
Route A (Direct Alkylation): Early syntheses involved the direct alkylation of (R)-1-aminoindan with propargyl chloride.[8] This is analogous to using an electrophilic building block like this compound. While direct, these routes often suffered from low yields and the formation of impurities, requiring extensive purification.[8]
-
Route B (Resolution/Asymmetric Synthesis): More modern and scalable approaches often involve the synthesis of racemic rasagiline followed by classical resolution with a chiral acid, or, more elegantly, an asymmetric synthesis.[6][9] For example, an enantioselective reduction of the corresponding cyclic imine using a chiral phosphoric acid catalyst can afford the desired (R)-enantiomer in high yield and enantiomeric excess.[6] This highlights the power of the reductive amination-type strategy for complex amine targets.
The evolution of Rasagiline synthesis demonstrates a trend where, for complex and high-value targets, the field often moves from direct alkylation of a chiral starting material towards more sophisticated catalytic asymmetric methods that build the chirality during the synthesis.
Conclusion
This compound is a highly effective and direct chiral building block for the synthesis of molecules containing the (S)-1-phenylethyl moiety. Its strength lies in the straightforward SN2 displacement by a range of strong nucleophiles. However, chemists must remain vigilant to the risk of racemization and carefully select reaction conditions to favor the SN2 pathway.
For the synthesis of chiral amines from carbonyl precursors, the alternative strategy of asymmetric reductive amination or the use of (R)-1-phenylethylamine as a nucleophile often provides a more versatile and scalable solution, particularly in modern pharmaceutical development where catalytic asymmetric methods are paramount.[10] The choice between these powerful building blocks is therefore not a matter of universal superiority, but a strategic decision based on the specific target molecule, the available starting materials, and the desired scale of the synthesis.
References
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A Comparative Guide to the Cross-Coupling Reactivity of (R)-(1-Bromoethyl)benzene and Aryl Halides
Introduction: Navigating the Landscape of C-C and C-N Bond Formation
Transition metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with unparalleled efficiency. These reactions, particularly those catalyzed by palladium, nickel, and iron, are indispensable in the pharmaceutical and materials science industries for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1][2][3] Within the vast arsenal of electrophilic partners, a critical distinction exists between aryl halides (where a halogen is directly attached to an aromatic ring) and benzylic halides like (R)-(1-Bromoethyl)benzene.
This guide provides an in-depth comparative analysis of the reactivity of this compound, a chiral secondary benzylic halide, against traditional aryl halides. We will explore how its unique structural and stereochemical properties dictate the choice of catalyst, reaction conditions, and ultimately, the outcome of seminal transformations including the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig reactions. The objective is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to strategically select substrates and optimize reaction protocols for the synthesis of enantioenriched compounds.
Pillar 1: Fundamental Principles of Electrophile Reactivity
The efficacy of a cross-coupling reaction is fundamentally governed by the initial oxidative addition of the electrophile to the low-valent metal catalyst, a step that is often rate-determining.[4]
Aryl Halides: A Reactivity Spectrum Governed by Bond Strength
For aryl halides, the reactivity trend is well-established and correlates inversely with the carbon-halogen (C(sp²)–X) bond dissociation energy:
Ar–I > Ar–Br > Ar–OTf >> Ar–Cl [4][5]
Aryl iodides, possessing the weakest C–I bond, are the most reactive, readily undergoing oxidative addition even with less active palladium catalysts. Aryl bromides, such as 4-bromobiphenyl, offer a robust balance of reactivity, stability, and cost, making them workhorse substrates in many applications.[4] Aryl chlorides are the most challenging due to their strong C–Cl bond, often requiring specialized, highly active catalyst systems with bulky, electron-rich ligands to achieve efficient coupling.[6][7]
This compound: The Stereochemical Dimension of a C(sp³)–Br Bond
This compound introduces two critical deviations from the aryl halide paradigm:
-
A Weaker C(sp³)–Br Bond: The benzylic C(sp³)–Br bond is significantly weaker and more polarized than the C(sp²)–Br bond of an aryl halide, rendering it more susceptible to oxidative addition. This enhanced reactivity allows for coupling under milder conditions.
-
A Chiral Center: The stereocenter at the benzylic position adds a crucial layer of complexity and opportunity. The mechanism of oxidative addition directly impacts the stereochemical outcome of the product. For secondary benzylic halides, this step often proceeds via an Sₙ2-type pathway, resulting in an inversion of stereochemistry at the carbon center.[8][9] Preserving or controlling this stereochemistry is a primary objective when using such electrophiles.
This fundamental difference in the nature of the carbon-halogen bond dictates a divergent set of rules for catalyst selection and reaction design, as we will explore in the following sections.
Pillar 2: Comparative Analysis Across Key Cross-Coupling Reactions
The choice of cross-coupling reaction depends on the desired bond and the functional group tolerance required. Here, we compare the performance of this compound against a representative aryl bromide, 4-bromobiphenyl.
Suzuki-Miyaura Coupling: C(sp³)–C(sp²) vs. C(sp²)–C(sp²)
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most widely used cross-coupling method.[9][10]
-
Aryl Halides (e.g., 4-Bromobiphenyl): This is a classic application. Palladium catalysts, particularly those with phosphine ligands like PPh₃ or more advanced biarylphosphine ligands, are highly effective.[4][11] The reaction is robust, high-yielding, and the mechanism does not involve a stereocenter on the electrophile.
-
This compound: Coupling secondary benzylic halides is more challenging. A significant competing pathway is β-hydride elimination from the alkyl-palladium intermediate, which leads to the formation of styrene and hydrodehalogenation byproducts.[12] Furthermore, achieving high stereospecificity (i.e., clean inversion) can be difficult, with racemization often occurring. While palladium catalysts can be used, copper[13] and nickel-based systems are often more effective at promoting the desired C-C bond formation while suppressing side reactions.[9][14] The yield for secondary benzylic bromides in some palladium-catalyzed systems has been reported as modest (~30%), with challenges in separating the desired product from homocoupled byproducts.[15][16]
| Electrophile | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Stereochemical Outcome | Ref. |
| 4-Bromobiphenyl | Phenylboronic Acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 80 | >90 | N/A | [4] |
| This compound | Phenylboronic Acid | PdCl₂(dppf)·CH₂Cl₂ (2 mol%) | Cs₂CO₃ | THF/H₂O | 65 | ~30* | Inversion (with some racemization) | [15][16] |
| (1-Bromoethyl)benzene | Arylboronate | CuI/dppf (10 mol%) | K₃PO₄ | Dioxane | 100 | 70-85 | N/A (racemic) | [13] |
*Yield reported for a similar secondary benzylic bromide; separation from homocoupled product was difficult.
Negishi Coupling: A Premier Choice for Stereoconvergent Reactions
The Negishi coupling utilizes organozinc reagents, which are highly reactive and exhibit excellent functional group tolerance. This reaction has proven particularly powerful for stereoselective couplings of secondary benzylic halides.[17][18][19]
-
Aryl Halides: Both palladium and nickel catalysts are effective for coupling aryl halides with organozinc reagents. The reactions are typically high-yielding and straightforward.
-
This compound: This is where the advantages of nickel catalysis become prominent. Chiral nickel-PyBox or isoquinoline-oxazoline ligand complexes can catalyze the stereoconvergent coupling of racemic secondary benzylic halides.[17][18][20] This powerful strategy takes a racemic mixture of the starting halide and, through a dynamic kinetic resolution, converts both enantiomers into a single enantiomer of the product with high enantiomeric excess (ee).[17] This approach is synthetically valuable as it obviates the need for an enantioenriched starting material.
| Electrophile (Racemic) | Nucleophile | Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) | Ref. |
| Racemic 1-Bromoindane | PhZnCl | NiCl₂(dme) (10 mol%) / (S)-i-Pr-PyBox (15 mol%) | DMA | 23 | 89 | 95 | [17][21] |
| Racemic (1-Bromoethyl)benzene | c-PentylZnI | NiBr₂·diglyme (10 mol%) / Ligand 1 (12 mol%) | t-AmylOH | 0 | 84 | 78 | [18][20] |
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is the premier method for coupling amines with aryl halides.[1][22][23][24]
-
Aryl Halides: This reaction is exceptionally well-developed for aryl bromides, chlorides, and triflates. Modern palladium catalysts with bulky biarylphosphine ligands (e.g., SPhos, XPhos) enable the coupling of a vast range of primary and secondary amines under mild conditions.[24][25]
-
This compound: The amination of secondary benzylic halides is less common and presents similar challenges to C-C coupling, namely the competition between substitution and β-hydride elimination. The basic conditions can also promote E2 elimination. However, specialized palladium catalyst systems have been developed that can couple unactivated secondary alkyl bromides with imines (as ammonia surrogates), proceeding through a radical mechanism that is compatible with the formation of a stereocenter.[26]
Pillar 3: Experimental Protocols & Methodologies
Trustworthiness in synthetic chemistry is built on reproducible, well-described protocols. Below are representative procedures for the Suzuki-Miyaura coupling of an aryl bromide and the stereoconvergent Negishi coupling of a benzylic bromide.
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromobiphenyl
This protocol is adapted from established methodologies for palladium-catalyzed biaryl synthesis.[4]
Objective: To synthesize 1,1':4',1''-terphenyl via the coupling of 4-bromobiphenyl and phenylboronic acid.
Materials:
-
4-Bromobiphenyl (1.0 mmol, 233 mg)
-
Phenylboronic Acid (1.2 mmol, 146 mg)
-
Palladium(tetrakis)triphenylphosphine [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 4-bromobiphenyl, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add toluene and water to the flask.
-
Heat the reaction mixture to 80 °C and stir vigorously for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with hexanes/ethyl acetate) to yield the pure terphenyl product.
Protocol 2: Enantioselective Negishi Coupling of Racemic (1-Bromoethyl)benzene
This protocol is based on the stereoconvergent methods developed by Fu and coworkers.[17][18][21]
Objective: To synthesize an enantioenriched product from a racemic benzylic bromide.
Materials:
-
Racemic (1-Bromoethyl)benzene (0.5 mmol, 93 mg)
-
Organozinc reagent (e.g., Phenylzinc chloride, 1.0 M solution in THF, 0.75 mL, 0.75 mmol)
-
Nickel(II) chloride dimethoxyethane complex [NiCl₂(dme)] (0.05 mmol, 11 mg)
-
Chiral Ligand (e.g., (S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine, (S)-i-Pr-PyBox) (0.075 mmol, 25 mg)
-
Anhydrous N,N-Dimethylacetamide (DMA) (2.0 mL)
Procedure:
-
In a glovebox, add NiCl₂(dme) and the chiral PyBox ligand to an oven-dried vial.
-
Add anhydrous DMA and stir for 15 minutes to form the catalyst complex.
-
To this solution, add the racemic (1-bromoethyl)benzene.
-
Slowly add the organozinc reagent dropwise at room temperature (23 °C).
-
Seal the vial and stir for 12-24 hours.
-
Monitor the reaction by Gas Chromatography (GC) or LC-MS.
-
Upon completion, quench the reaction by carefully adding 2 M HCl (5 mL).
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product via column chromatography. Determine the enantiomeric excess (ee) using chiral HPLC or GC.
Visualization of Key Processes
Generalized Catalytic Cycle for Cross-Coupling
The fundamental steps of oxidative addition, transmetalation, and reductive elimination are common to many cross-coupling reactions.
Caption: Generalized catalytic cycle for cross-coupling reactions.
Comparative Oxidative Addition Mechanisms
The initial interaction between the catalyst and the electrophile differs significantly between aryl and benzylic halides.
Caption: Standard laboratory workflow for a cross-coupling reaction.
Conclusion: Strategic Electrophile Selection
The choice between a secondary benzylic halide like this compound and a traditional aryl halide is not merely a matter of reactivity but a strategic decision that profoundly impacts the synthetic route.
-
Aryl halides are the substrates of choice for constructing robust, achiral C(sp²)–C(sp²) or C(sp²)–heteroatom bonds. Their reactivity is predictable, and the methodologies are extensively validated.
-
This compound and its congeners open the door to asymmetric synthesis, allowing for the creation of valuable enantioenriched products. However, their use demands careful consideration of competing side reactions like β-hydride elimination and racemization. The most sophisticated applications leverage their unique reactivity in stereoconvergent transformations, often employing nickel catalysts with chiral ligands to convert racemic starting materials into single-enantiomer products.
For the medicinal or materials chemist, understanding these distinctions is paramount. It enables the logical design of synthetic pathways, the anticipation of potential challenges, and the selection of the optimal catalytic system to achieve the desired molecular architecture with precision and control.
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A Senior Application Scientist's Guide to Determining the Optical Purity of (R)-(1-Bromoethyl)benzene using Polarimetry
For researchers, scientists, and professionals in drug development, the precise determination of a chiral molecule's optical purity is not merely a procedural step but a cornerstone of stereoselective synthesis and pharmacological efficacy. The biological activity of enantiomers can differ profoundly, making accurate enantiomeric excess (ee) assessment a critical quality attribute. This guide provides an in-depth technical comparison of polarimetry for quantifying the optical purity of (R)-(1-Bromoethyl)benzene, juxtaposed with alternative chromatographic techniques, supported by detailed experimental protocols and data interpretation.
The Principle of Chirality and Optical Activity
Chiral molecules, such as this compound, are non-superimposable mirror images of each other, known as enantiomers. A key physical property that distinguishes enantiomers is their interaction with plane-polarized light. When a beam of plane-polarized light passes through a solution containing a chiral compound, the plane of the light is rotated.[1] This phenomenon is termed optical activity, and the extent of rotation is a measurable quantity.
The direction and magnitude of this rotation are characteristic of a specific enantiomer. One enantiomer will rotate the light in a clockwise direction (dextrorotatory, denoted as (+)), while its mirror image will rotate it in a counter-clockwise direction (levorotatory, denoted as (-)) to an equal degree. A 50:50 mixture of two enantiomers, known as a racemic mixture, will exhibit no net optical rotation as the equal and opposite rotations cancel each other out.
Polarimetry: A Direct Measure of Optical Purity
Polarimetry stands as a classical and direct method for determining the optical purity of a sample.[2] The technique relies on a polarimeter to measure the observed angle of rotation (α) of a solution.[1] From this, the specific rotation [α], an intrinsic property of a chiral compound, can be calculated. The enantiomeric excess (% ee), which quantifies the excess of one enantiomer over the other, is then determined by comparing the specific rotation of the sample to that of the pure enantiomer.
Experimental Workflow for Polarimetric Analysis
The process of determining optical purity via polarimetry follows a systematic workflow, from sample preparation to data analysis. Each step is critical for obtaining accurate and reproducible results.
Caption: Workflow for determining optical purity using polarimetry.
Detailed Experimental Protocol
Objective: To determine the optical purity of a sample of this compound.
Materials:
-
This compound sample
-
High-purity ethanol (or another suitable achiral solvent)
-
Volumetric flasks (e.g., 10 mL)
-
Analytical balance
-
Polarimeter with a sodium D-line lamp (589 nm)
-
Polarimeter cell (e.g., 1 dm)
-
Pasteur pipettes
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1.0 g of the this compound sample.
-
Quantitatively transfer the sample to a 10 mL volumetric flask.
-
Dissolve the sample in high-purity ethanol and dilute to the mark. Mix thoroughly.
-
-
Instrument Calibration:
-
Turn on the polarimeter and allow the sodium lamp to warm up.
-
Fill the polarimeter cell with the pure solvent (ethanol). Ensure there are no air bubbles in the light path.
-
Place the cell in the polarimeter and set the reading to zero.
-
-
Measurement:
-
Rinse the polarimeter cell with a small amount of the prepared sample solution.
-
Fill the cell with the sample solution, again ensuring the absence of air bubbles.
-
Place the sample cell in the polarimeter and record the observed rotation (α). Take multiple readings and average them.
-
Data Analysis and Calculation
The enantiomeric excess is calculated using the following formulas:
-
Specific Rotation ([α]) : [α] = α / (c × l) where:
-
α = observed rotation in degrees
-
c = concentration in g/mL
-
l = path length of the polarimeter cell in decimeters (dm)
-
-
Enantiomeric Excess (% ee) : % ee = ([α]sample / [α]pure enantiomer) × 100
Reference Value for this compound:
A literature value for the specific rotation of the (R)-enantiomer is +15° .[3] It is crucial to note that the source for this value does not specify the concentration or the solvent used, which is a significant limitation for precise calculations. For the purpose of this guide, we will use this value as a reference, but in a research setting, it is imperative to use a specific rotation value determined under the same experimental conditions (solvent, temperature, and wavelength) as the sample being analyzed.
Hypothetical Data Analysis:
| Parameter | Value |
| Mass of Sample | 1.05 g |
| Volume of Solution | 10.0 mL |
| Concentration (c) | 0.105 g/mL |
| Path Length (l) | 1.0 dm |
| Observed Rotation (α) | +1.26° |
| Specific Rotation of Pure (R)-enantiomer | +15° (Note limitations) |
Calculations:
-
Specific Rotation of the Sample: [α]sample = 1.26° / (0.105 g/mL × 1.0 dm) = +12.0°
-
Enantiomeric Excess: % ee = (+12.0° / +15°) × 100 = 80%
This indicates that the sample contains an 80% excess of the (R)-enantiomer.
Comparison with Alternative Methods: Chiral Chromatography
While polarimetry is a direct and non-destructive technique, it has limitations. Its accuracy can be affected by the presence of other optically active impurities, and a reliable specific rotation value for the pure enantiomer is essential.[4] Chiral chromatography, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), offers a powerful alternative for determining enantiomeric excess.[5] These techniques physically separate the enantiomers, allowing for their individual quantification.[4]
Chiral Gas Chromatography (GC) of a Structurally Similar Compound: 1-Phenylethanol
Method Parameters for 1-Phenylethanol Enantiomers:
| Parameter | Condition |
| Column | Astec® CHIRALDEX™ B-PM, 30 m x 0.25 mm I.D., 0.12 µm |
| Oven Temperature | 120 °C (Isothermal) |
| Injector Temp. | 250 °C |
| Detector | Flame Ionization Detector (FID), 250 °C |
| Carrier Gas | Helium |
| Sample | 3 mg/mL in methanol |
| Retention Times | Peak 1: (R)-(+)-1-phenylethanol, Peak 2: (S)-(-)-1-phenylethanol |
Source: Adapted from a method by Sigma-Aldrich[6]
In this method, the two enantiomers are separated based on their differential interactions with the chiral stationary phase, resulting in distinct peaks in the chromatogram. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers:
% ee = (|Area_R - Area_S| / (Area_R + Area_S)) × 100
Head-to-Head Comparison: Polarimetry vs. Chiral Chromatography
| Feature | Polarimetry | Chiral Chromatography (GC/HPLC) |
| Principle | Measures the bulk optical rotation of the sample.[1] | Physically separates the enantiomers for individual quantification.[5] |
| Speed | Rapid analysis once the sample is prepared. | Longer analysis time per sample due to chromatographic run times. |
| Sensitivity | Lower sensitivity; requires higher concentrations. | High sensitivity, capable of detecting trace amounts of one enantiomer in the presence of the other.[4] |
| Accuracy | Dependent on the accuracy of the specific rotation of the pure enantiomer and the absence of other chiral impurities.[4] | Generally considered more accurate as it directly measures the ratio of the two enantiomers.[5] |
| Sample Purity | Requires a pure sample, as any optically active impurity will interfere with the measurement.[4] | Can often resolve the enantiomers of interest from other impurities in the sample. |
| Development Time | Minimal method development required. | Significant method development may be necessary to achieve baseline separation of the enantiomers. |
| Cost | Relatively inexpensive instrumentation. | Higher initial instrument cost and ongoing costs for columns and solvents. |
| Information | Provides the net optical rotation and allows for the calculation of % ee. | Provides the ratio of the two enantiomers and can also be used for the quantification of other components in the sample. |
Conclusion: Choosing the Right Tool for the Job
As a Senior Application Scientist, the choice of analytical technique is always guided by the specific requirements of the analysis. Polarimetry offers a rapid, cost-effective, and non-destructive method for determining the optical purity of this compound, particularly for routine analysis of relatively pure samples where a well-characterized standard is available. Its simplicity and speed are significant advantages in a high-throughput environment.
However, for research and development, impurity profiling, or when the highest level of accuracy is required, chiral chromatography (GC or HPLC) is the superior technique. Its ability to physically separate and individually quantify the enantiomers, even in complex mixtures, provides a more robust and reliable measure of enantiomeric excess.
Ultimately, a comprehensive approach may involve using polarimetry for rapid screening and process monitoring, with chiral chromatography employed for method validation, final product release testing, and in-depth analysis of critical samples. This dual-pronged strategy leverages the strengths of both techniques, ensuring the highest standards of scientific integrity and data quality in the development of chiral molecules.
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A Cost-Benefit Analysis of (R)-(1-Bromoethyl)benzene in Large-Scale Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the selection of chiral building blocks is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a manufacturing process. (R)-(1-Bromoethyl)benzene, a versatile chiral electrophile, serves as a key intermediate for introducing the valuable (R)-1-phenylethyl moiety found in numerous active pharmaceutical ingredients (APIs). This guide provides an in-depth cost-benefit analysis of utilizing this compound in large-scale synthesis, offering an objective comparison with prominent alternative routes and supported by experimental data.
The Role of this compound: A Direct Approach to Chirality
This compound offers a direct and often efficient route for the stereospecific introduction of the (R)-1-phenylethyl group. Its utility lies in its reactivity towards a wide range of nucleophiles, enabling the formation of carbon-carbon and carbon-heteroatom bonds with retention or inversion of configuration, depending on the reaction mechanism. This makes it a valuable tool for medicinal chemists and process development scientists.
The primary application of this compound is in the synthesis of chiral amines, alcohols, and other derivatives. For instance, the reaction with ammonia or other nitrogen-based nucleophiles provides a straightforward pathway to enantiomerically enriched (R)-1-phenylethylamine and its derivatives, which are crucial components of many pharmaceuticals.
Comparative Analysis of Synthetic Strategies
The decision to use this compound must be weighed against alternative synthetic strategies that can yield the same or similar chiral products. The most prominent alternatives for accessing the (R)-1-phenylethyl scaffold on a large scale are the asymmetric reduction of acetophenone and the kinetic resolution of racemic 1-phenylethanol or 1-phenylethylamine.
| Feature | Direct Use of this compound | Asymmetric Hydrogenation of Acetophenone | Enzymatic Kinetic Resolution of 1-Phenylethanol |
| Starting Material | This compound | Acetophenone | Racemic 1-phenylethanol |
| Key Transformation | Nucleophilic substitution | Asymmetric hydrogenation | Enantioselective acylation |
| Typical Yield | 70-95% | >95% | ~50% (for desired enantiomer) |
| Enantiomeric Excess (ee) | >99% (starting material dependent) | >99% | >99% |
| Key Reagents/Catalysts | Nucleophile, base | Chiral catalyst (e.g., Noyori-type Ru-catalyst), hydrogen source | Lipase (e.g., Novozym 435), acyl donor |
| Process Complexity | Moderate (Grignard-type reactions require strict anhydrous conditions) | High (requires specialized high-pressure equipment and expensive catalysts) | Low to moderate (requires enzyme handling and separation) |
| Cost of Key Materials | High (chiral starting material) | Moderate (achiral ketone, but expensive catalyst) | Low (racemic alcohol, but enzyme and acyl donor costs) |
| Waste Generation | Moderate (salt byproducts) | Low (catalyst can often be recycled) | Low to moderate (enzyme can be recycled, but acyl donor waste) |
| Safety Considerations | Grignard reactions are highly exothermic and sensitive to air and moisture.[1][2] Bromination reactions can also pose safety hazards.[3][4][5] | High-pressure hydrogen gas is flammable and explosive. | Generally considered a "greener" and safer alternative. |
In-Depth Economic and Process Considerations
A thorough cost-benefit analysis extends beyond the initial reagent costs and must encompass the entire manufacturing process, including operational expenditure, capital expenditure, and downstream processing.
Cost of Starting Materials
-
This compound: The primary cost driver for this route is the enantiomerically pure starting material itself. While racemic (1-bromoethyl)benzene is available at a lower cost, the resolution or asymmetric synthesis to obtain the (R)-enantiomer adds significant expense. Bulk pricing for racemic (1-bromoethyl)benzene can be found in the range of $276/kg for larger quantities.[6] Laboratory-scale pricing for 97% pure racemic (1-bromoethyl)benzene is approximately $203 for 100g.[7]
-
Acetophenone: As a commodity chemical, acetophenone is significantly cheaper than its chiral bromo-derivative.
-
Racemic 1-Phenylethanol: This is also a readily available and relatively inexpensive starting material.
Catalyst and Reagent Costs
-
Asymmetric Hydrogenation: Chiral catalysts, such as those developed by Noyori, are highly efficient but can be expensive due to the precious metal (ruthenium) and complex ligand synthesis.[8][9][10] However, their high turnover numbers (TON) and potential for recycling can offset the initial investment on a large scale.[11]
-
Enzymatic Resolution: The cost of industrial enzymes has decreased significantly over the years, making biocatalysis an increasingly attractive option.[12][13][14][15] Lipases like Novozym 435 are commercially available and can often be immobilized and reused for multiple cycles, reducing the overall cost.[16][17][18]
Process Efficiency and Throughput
-
Direct Use of this compound: This route can be very efficient if the nucleophilic substitution proceeds with high yield and selectivity. However, the handling of potentially hazardous Grignard reagents can introduce operational complexities.[1][2]
-
Asymmetric Hydrogenation: This method offers high yields and excellent enantioselectivity in a single step, leading to high process efficiency.[11][19]
-
Enzymatic Kinetic Resolution: A significant drawback of kinetic resolution is the theoretical maximum yield of 50% for the desired enantiomer. This necessitates an additional step to either racemize and recycle the unwanted enantiomer or find a use for it, which can impact overall process efficiency. Dynamic kinetic resolution (DKR) can overcome this limitation by combining the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, allowing for theoretical yields of up to 100%.[1][20]
Downstream Processing
The ease of purification of the final product is a critical factor in large-scale synthesis.
-
From this compound: Purification typically involves standard extraction and crystallization or distillation procedures.
-
From Asymmetric Hydrogenation: The high enantioselectivity often simplifies purification, as the product is already of high purity.
-
From Enzymatic Resolution: Separation of the acylated product from the unreacted alcohol is required, which can add a step to the downstream process.
Experimental Protocols
To provide a practical context for this analysis, the following are representative experimental workflows for the key synthetic transformations discussed.
Workflow for Synthesis of (R)-1-Phenylethylamine from this compound
Caption: A typical workflow for the large-scale asymmetric hydrogenation of a ketone.
Workflow for Enzymatic Kinetic Resolution of Racemic 1-Phenylethanol
Caption: A standard workflow for the enzymatic kinetic resolution of a racemic alcohol.
Conclusion and Recommendations
The choice between utilizing this compound and its alternative synthetic routes is a multifaceted decision that hinges on a careful evaluation of economic, technical, and safety factors.
-
This compound is a strong candidate when a direct, stereospecific route is desired and the cost of the chiral starting material can be justified. It is particularly advantageous for producing derivatives where the bromo-substituent is displaced with a high degree of stereochemical control.
-
Asymmetric hydrogenation of acetophenone represents a highly efficient and atom-economical approach for large-scale production. While the initial investment in catalysts and high-pressure equipment can be substantial, the high yields and enantioselectivity often make it the most cost-effective option for high-volume manufacturing.
-
Enzymatic kinetic resolution offers a greener and often safer alternative. The development of dynamic kinetic resolution processes has significantly improved the economic feasibility of this method by overcoming the 50% yield limitation. This approach is particularly attractive for companies with expertise in biocatalysis and for the production of high-value pharmaceuticals where mild reaction conditions are paramount.
Ultimately, the optimal strategy will be dictated by the specific requirements of the target molecule, the production scale, the available infrastructure, and a thorough techno-economic analysis. It is recommended that process development teams evaluate all three routes in parallel during the early stages of development to identify the most robust and cost-effective manufacturing process.
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Bozan, A., Songür, R., & Mehmetoğlu, Ü. (2020). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. Turkish Journal of Chemistry, 44(5), 1352–1365. Retrieved from [Link]
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Dalton Transactions. (2014). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions, 43(35), 13271-13279. Retrieved from [Link]
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Skarżewski, J., & Gawroński, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. Retrieved from [Link]
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Skarżewski, J., & Gawroński, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. Retrieved from [Link]
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Noyori, R., et al. (2006). Mechanism of asymmetric hydrogenation of acetophenone catalyzed by chiral eta(6)-arene-N-tosylethylenediamine-ruthenium(II) complexes. Journal of the American Chemical Society, 128(29), 9416–9425. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (R)-(1-Bromoethyl)benzene
As researchers and developers, our focus is often on the synthesis and application of novel compounds. However, the responsible management of chemical waste is a paramount aspect of laboratory safety and environmental stewardship. (R)-(1-Bromoethyl)benzene (CAS No. 585-71-7), a common reagent in organic synthesis, presents specific hazards that necessitate a rigorous and informed disposal protocol.[1] This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in scientific principles and regulatory compliance.
Hazard Identification and Risk Assessment: The 'Why' Behind the Protocol
Understanding the inherent risks of this compound is the foundation of its safe handling and disposal. It is not merely a matter of following rules, but of mitigating tangible dangers. This compound is a combustible liquid and a potent irritant.[2][3][4] Furthermore, its chemical structure places it in a specific category of hazardous waste that dictates its ultimate fate.
This compound is a halogenated organic compound .[5][6] The presence of the bromine atom is the single most critical factor for its waste classification. During combustion, this bromine atom can form acidic and corrosive hydrogen bromide gas.[2] Therefore, it cannot be disposed of with non-halogenated organic solvents, as this would contaminate the entire waste stream, necessitating more complex and costly disposal procedures.[7][8]
For quick reference, the key properties and hazards are summarized below.
| Property | Value / Description | Source(s) |
| CAS Number | 585-71-7 | [2][9] |
| Molecular Formula | C₈H₉Br | [1][9] |
| Appearance | Yellow to brownish-yellow liquid | [10] |
| Hazards | - Combustible liquid- Causes serious eye irritation (Lachrymator)- Causes skin irritation- May cause respiratory irritation- Harmful if swallowed | [2][3][4][11] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, strong reducing agents | [2][10] |
| Decomposition | Thermal decomposition can release carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr) | [2] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the appropriate PPE must be worn. The causality is direct: each piece of equipment counters a specific hazard posed by the chemical.
-
Eye and Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] Given its lachrymatory properties and status as a serious eye irritant, this is non-negotiable.[2][4]
-
Hand Protection: Use chemically resistant protective gloves.[4]
-
Skin and Body Protection: A standard lab coat or other suitable protective clothing is required to prevent skin contact, as the substance is a known skin irritant.[4]
-
Respiratory Protection: All handling of waste should occur in a well-ventilated area, preferably within a chemical fume hood.[2][8] If vapors or mists are generated and ventilation is inadequate, appropriate respiratory protection is necessary.[4]
Waste Segregation and Containment Protocol
The principle of waste segregation is fundamental to safe and compliant laboratory operations. Improper segregation can lead to dangerous chemical reactions, compromise the safety of disposal personnel, and significantly increase disposal costs.
Step-by-Step Containment Procedure:
-
Identify the Correct Waste Stream: this compound must be designated as "Halogenated Organic Waste." [5][8]
-
Select the Appropriate Container: Use a dedicated, properly labeled hazardous waste container. This container should be made of a material compatible with the chemical and must have a secure, tightly-fitting lid.[6][12] The container must be kept closed except when adding waste.[7]
-
Labeling: As soon as the first drop of waste is added, the container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of its hazards (e.g., "Combustible," "Irritant").[7][8]
-
Do Not Mix: Never mix this compound waste with non-halogenated organic solvents, aqueous waste, acids, bases, or other incompatible chemicals.[7][12] Keep it in its original container for disposal whenever possible.[12]
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, ensuring it is within a secondary containment structure to manage potential leaks.[8] This area should be cool, dry, and well-ventilated, away from heat or ignition sources.[2][10][13]
Disposal Pathways: From the Lab to Final Disposition
The disposal of halogenated organic waste is a regulated process that culminates in its destruction by specialized means. The following workflow illustrates the decision-making and physical pathway for the disposal of this compound.
Caption: Disposal Workflow for this compound.
Primary Disposal Method: High-Temperature Incineration
The universally accepted and regulatory-compliant method for disposing of halogenated organic compounds like this compound is high-temperature incineration in a specialized hazardous waste facility.[4][5] This process must be equipped with an afterburner and a flue gas scrubber system.[4]
-
Causality: The high temperatures (typically >1000°C) ensure the complete destruction of the organic molecule into carbon dioxide and water. The critical component is the scrubber, which neutralizes the hydrogen bromide (HBr) gas formed during combustion, preventing its release into the atmosphere where it could contribute to acid rain.
While other advanced oxidation processes like Fenton treatment or specialized bromination exist for breaking down organic compounds, they are generally applied to industrial wastewater treatment scenarios and are not standard practice for laboratory waste disposal.[14][15] For the research professional, disposal via your institution's Environmental Health and Safety (EHS) office to a licensed incineration facility is the required and only appropriate pathway.[2]
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a clear, pre-defined emergency plan is crucial.
In Case of a Spill:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated.[12]
-
Remove Ignition Sources: Immediately remove all sources of ignition (sparks, open flames, hot surfaces).[2][12]
-
Contain the Spill: Use a non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth to contain the spill.[12] Do not use combustible materials like paper towels.
-
Collect Absorbent Material: Carefully collect the saturated absorbent material and place it into a suitable, closed container for disposal as halogenated organic waste.[2][12][16]
-
Decontaminate: Clean the spill area thoroughly.
-
Prevent Environmental Release: Do not allow the spilled product or cleanup materials to enter drains or waterways.[12][16]
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[2][4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[2][4]
-
Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[2][4] Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a poison center or doctor immediately for advice.[2][4][11]
By adhering to these scientifically grounded procedures, you ensure not only your own safety and that of your colleagues but also maintain compliance with environmental regulations and uphold the highest standards of professional responsibility.
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A Senior Application Scientist's Guide to Handling (R)-(1-Bromoethyl)benzene: Essential Safety and Operational Protocols
This guide provides essential, immediate safety and logistical information for the handling and disposal of (R)-(1-Bromoethyl)benzene (CAS 585-71-7). As a lachrymatory, combustible, and irritant compound, adherence to stringent safety protocols is paramount to ensure the well-being of laboratory personnel and to maintain experimental integrity. This document moves beyond a simple checklist, offering a procedural framework grounded in established safety science to empower researchers with the knowledge to operate safely and effectively.
Hazard Identification and Risk Assessment
This compound is a halogenated aromatic hydrocarbon that presents multiple hazards requiring careful management. Understanding these risks is the foundational step in developing a robust safety plan. The primary hazards, as identified in Safety Data Sheets (SDS), are summarized below.[1][2][3][4]
| Hazard Classification | Description | GHS Pictogram | Precautionary Statement Codes |
| Combustible Liquid | Flash Point: 82 °C (179.6 °F). The liquid can ignite when exposed to an ignition source.[2][3] | GHS07 | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.[1] |
| Serious Eye Irritation | Causes severe irritation, redness, and pain upon contact. Classified as a lachrymator, meaning it stimulates tear production.[1][3] | GHS07 | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Skin Irritation | Causes skin irritation, redness, and potential dermatitis upon prolonged or repeated contact.[1][2] | GHS07 | P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] |
| Respiratory Irritation | Vapors and mists may cause irritation to the respiratory tract, leading to coughing and shortness of breath.[1][4] | GHS07 | P261: Avoid breathing fumes, mist, spray, vapors.[1] |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is required to mitigate the risks associated with this compound. The selection of PPE must be deliberate, accounting for the specific hazards of skin/eye contact, inhalation, and fire.
Eye and Face Protection: The Primary Barrier
Direct contact with this compound can cause serious eye damage. Standard safety glasses are insufficient as they do not protect against splashes.[5]
-
Mandatory: Chemical splash goggles that form a seal around the eyes are required at all times.
-
Best Practice: When handling larger quantities (>50 mL) or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles, as stipulated by OSHA regulation 29 CFR 1910.133.[3]
Hand Protection: A Critical Choice
The choice of glove material is arguably the most critical decision in the PPE protocol. This compound is an aromatic hydrocarbon, a class of solvent that can readily degrade common laboratory gloves like nitrile.
-
Incidental Contact (e.g., small splashes): For short-term tasks, double-gloving with disposable nitrile gloves (minimum 5-mil thickness) is acceptable. However, it is critical to understand that this provides only minimal splash protection.[6] Gloves must be removed and replaced immediately upon any contact with the chemical.[7]
-
Extended Contact or Immersion: For procedures involving potential prolonged contact, a more robust glove is mandatory. Based on chemical compatibility charts for aromatic hydrocarbons, the following materials are recommended:
-
Viton®: Offers excellent resistance.
-
Polyvinyl Alcohol (PVA): Provides strong protection against aromatic solvents but is degraded by water.
-
Multi-layered laminate gloves (e.g., Silver Shield®): Offer the highest level of broad-spectrum chemical resistance.[5]
-
Body and Foot Protection
-
Body: A flame-resistant (FR) lab coat must be worn and fully buttoned.
-
Apparel: Long pants and shirts that cover the arms are required. Do not leave any skin exposed.
-
Footwear: Closed-toe shoes, preferably made of a chemically resistant material, are mandatory.
Respiratory Protection: Engineering Controls First
The primary method for respiratory protection is an engineering control.
-
Fume Hood: All handling, weighing, and transferring of this compound must be performed inside a certified chemical fume hood to prevent vapor inhalation.
-
Respirator (Emergency Use): In the event of a spill or ventilation failure, an air-purifying respirator with an organic vapor cartridge may be necessary for emergency response personnel. All respirator use must comply with a formal respiratory protection program under OSHA 29 CFR 1910.134.
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow minimizes exposure and reduces the risk of spills or accidents.
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the indicated working height.
-
Don all required PPE as outlined in Section 2.
-
Designate a specific area within the hood for the procedure.
-
Prepare all necessary equipment (glassware, stir bars, reagents) and place them within the hood.
-
Locate the nearest emergency shower and eyewash station.
-
-
Chemical Transfer:
-
Keep the container of this compound closed when not in use.[1]
-
When transferring, perform the action slowly and carefully to avoid splashing. Use a funnel for transfers into containers with narrow openings.
-
If dispensing from a larger container, ensure it is properly grounded and bonded to the receiving container to prevent static discharge, a potential ignition source.[8][9]
-
-
During the Procedure:
-
Keep all reactions and open containers well within the fume hood, at least 6 inches from the sash.
-
Continuously monitor the reaction for any signs of unexpected changes.
-
-
Post-Procedure:
-
Upon completion, securely cap all containers of this compound.
-
Decontaminate any surfaces within the fume hood that may have been exposed.
-
Properly segregate and dispose of all waste as detailed in Section 4.
-
Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.
-
Wash hands thoroughly with soap and water after removing PPE.[1]
-
Caption: High-level workflow for handling this compound.
Disposal Plan: Waste Management Protocol
This compound and materials contaminated with it must be treated as hazardous waste. Improper disposal can lead to environmental contamination and regulatory violations.
-
Waste Stream Identification: This chemical is a halogenated organic waste . It must not be mixed with non-halogenated organic waste streams.
-
Container: Use a designated, properly labeled, sealable waste container. The container must be in good condition and compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (Combustible, Irritant)
-
-
Procedure:
-
Collect all waste, including contaminated gloves, paper towels, and pipette tips, in the designated halogenated organic waste container.
-
Keep the waste container closed at all times, except when adding waste.
-
Store the waste container in a secondary containment bin within a satellite accumulation area or a designated waste storage area.
-
Follow your institution's specific procedures for hazardous waste pickup and final disposal, which typically involves licensed incineration facilities equipped with scrubbers to handle halogenated byproducts.[10]
-
Caption: Decision workflow for proper waste disposal.
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Pocket Guide to Chemical Hazards Introduction. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
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OSHA requirements for storing flammable liquids. (n.d.). U.S. Chemical Storage. Retrieved from [Link]
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1926.152 - Flammable liquids. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
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What is bromine and what are the safe disposal and recycling methods? (2025, March 18). Ideal Response. Retrieved from [Link]
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SAFETY DATA SHEET - 1-Bromo-4-(2-bromoethyl)benzene. (n.d.). Fisher Scientific. Retrieved from [Link]
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Bromination Process For Disposal Of Spilled Hazardous Materials. (1983, December). U.S. Environmental Protection Agency. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
